Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOITURAHACDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681076 | |
| Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34164-92-6 | |
| Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride: Properties, Synthesis, and Applications
Executive Summary: This guide provides an in-depth analysis of Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, a key heterocyclic compound. The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous clinically significant drugs.[1][2] This document details the compound's fundamental physical and chemical properties, outlines robust synthetic and characterization methodologies, and explores its applications as a versatile building block in drug discovery and material science. The content is tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine system, a fused nitrogen-bridged heterocycle, is a cornerstone of modern medicinal chemistry.[3][4] Its rigid, planar structure and unique electronic properties allow it to effectively interact with a wide array of biological targets.[1] This has led to the development of several successful drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Minodronic acid (an anti-osteoporosis agent).[3][5]
This compound represents a pivotal intermediate, providing a reactive handle—the primary aminomethyl group at the C3 position—for synthetic elaboration. This functionalization is critical for Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles of new drug candidates. Its utility extends beyond pharmaceuticals into materials science, where the photophysical properties of the core are being explored for applications like organic light-emitting diodes (OLEDs).[1][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development.
Molecular Structure and Identification
The structure consists of an imidazole ring fused to a pyridine ring, with a methanamine substituent at the 3-position. The dihydrochloride salt form involves the protonation of the primary amine and likely one of the ring nitrogens.
References
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride CAS number lookup
An In-Depth Technical Guide to Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical compound this compound. We will delve into its core properties, synthesis, biological significance, and applications, providing field-proven insights grounded in authoritative scientific literature.
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The Imidazo[1,2-a]pyridine system is a fused bicyclic 5,6-heterocycle that has garnered significant attention in medicinal chemistry, where it is recognized as a "privileged scaffold".[1][2] This designation stems from its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[3][4] Consequently, this core structure is present in several commercially available drugs, including the sedative Zolpidem and the anti-ulcer agent Zolimidine.[3] Derivatives of the imidazo[1,2-a]pyridine nucleus have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications.[1][3][5]
This compound (CAS Number: 34164-92-6 ) is a specific derivative of this important class of compounds.[5][6] As a dihydrochloride salt, it offers enhanced solubility and stability, making it a valuable building block and research tool in the synthesis of more complex molecules and for direct biological screening.[5]
Core Compound Data and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for any experimental design, from synthesis to biological assays. The key identifiers and properties for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 34164-92-6 | [5][6] |
| Product Name | This compound | [5] |
| IUPAC Name | imidazo[1,2-a]pyridin-3-ylmethanamine;dihydrochloride | [5] |
| Molecular Formula | C₈H₁₁Cl₂N₃ | [5] |
| Molecular Weight | 220.1 g/mol | [5] |
| SMILES | C1=CC2=NC=C(N2C=C1)CN.Cl.Cl | [5] |
| InChI | InChI=1S/C8H9N3.2ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H | [5] |
| InChI Key | XNOITURAHACDKD-UHFFFAOYSA-N | [5] |
Synthesis and Rationale
The synthesis of the imidazo[1,2-a]pyridine core is a well-established area of organic chemistry. Methodologies often involve the condensation of a 2-aminopyridine derivative with a partner containing a two-carbon unit, such as an α-haloketone or an aldehyde.[5] Modern approaches, such as the isocyanide-based multicomponent Groebke–Blackburn–Bienaymé reaction (GBBR), offer efficient, one-pot syntheses of highly substituted analogues.[1][7][8]
A general, logical synthesis for this compound involves three key stages:
-
Formation of the Imidazo[1,2-a]pyridine Ring: This is the foundational step. A common and reliable method is the reaction of a 2-aminopyridine with an α-halocarbonyl compound. This choice is predicated on the nucleophilicity of the pyridine ring nitrogen attacking the electrophilic carbonyl carbon, followed by an intramolecular cyclization.
-
Introduction of the Methanamine Group: With the core scaffold in place, the C3 position is functionalized. This can be achieved through various reactions, such as a Vilsmeier-Haack formylation followed by reductive amination. This two-step process provides precise control over the introduction of the aminomethyl group, a key pharmacophore.
-
Salt Formation: The final molecule is converted to its dihydrochloride salt by treatment with hydrochloric acid. This step is crucial for pharmaceutical applications as it significantly enhances the compound's aqueous solubility and stability, facilitating its handling and formulation for biological studies.[5]
Caption: Generalized Synthetic Workflow.
Biological Significance and Mechanism of Action
While the specific mechanism of action for this compound itself is not extensively documented, the broader class of imidazo[1,2-a]pyridines exhibits anticancer activity through the inhibition of critical cell survival pathways.[9][10] One of the most frequently implicated pathways is the PI3K/AKT/mTOR signaling cascade.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Studies have shown that certain imidazo[1,2-a]pyridine derivatives can act as potent inhibitors of PI3K, binding to its ATP-binding site.[9] By blocking PI3K, these compounds prevent the downstream phosphorylation and activation of AKT and mTOR, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[9]
Caption: Inhibition of the PI3K/AKT/mTOR Pathway.
Applications in Research and Drug Development
This compound serves primarily as a versatile building block for the synthesis of novel therapeutic agents.[5] Its structural framework is a launchpad for developing compounds with a range of activities:
-
Anticancer Agents: Derivatives have been developed as covalent inhibitors of KRAS G12C, a notorious cancer driver, and as inhibitors of the AKT/mTOR pathway for melanoma and cervical cancer.[8][9]
-
Antituberculosis Agents: The scaffold has been crucial in discovering new anti-TB agents, including potent inhibitors of mycobacterial ATP synthase and QcrB, which are vital for the pathogen's energy production.[2]
-
CNS Agents: The ability of these compounds to cross the blood-brain barrier has led to their investigation for neurological disorders and as imaging agents for detecting amyloid pathology in Alzheimer's disease.[3]
-
Antiulcer Agents: Historically, 3-substituted imidazo[1,2-a]pyridines were synthesized and evaluated for their cytoprotective and antisecretory properties.[11]
Exemplar Experimental Protocol: Cell Viability (MTT) Assay
To assess the cytotoxic potential of a novel derivative synthesized from our core compound, a standard MTT assay is employed. This protocol is a self-validating system where the results directly correlate with viable cell numbers.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel Imidazo[1,2-a]pyridine derivative (Compound X) on a human cancer cell line (e.g., A375 melanoma).[9]
Methodology:
-
Cell Seeding: Plate A375 cells in a 96-well plate at a density of 5,000 cells/well. Allow them to adhere overnight in a 37°C, 5% CO₂ incubator. Causality: This initial step ensures cells are in a logarithmic growth phase and uniformly distributed for consistent drug exposure.
-
Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 0.1 µM to 100 µM). Replace the old media with fresh media containing the different concentrations of Compound X. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48 hours. Causality: A dose-response curve is necessary to determine the IC₅₀. The 48-hour incubation allows sufficient time for the compound to exert its cytotoxic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals, a direct indicator of metabolic activity and cell viability.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Causality: DMSO is a solubilizing agent required to release the colored product for quantification.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of Compound X concentration and determine the IC₅₀ value using non-linear regression.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 34164-92-6 [smolecule.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. mdpi.com [mdpi.com]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives
Foreword: The Enduring Appeal of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a compelling example of a "privileged scaffold" in medicinal chemistry.[1][2][3] This fused bicyclic heterocycle, composed of an imidazole ring fused to a pyridine ring, is a structural motif found in numerous biologically active compounds and marketed pharmaceuticals.[3][4][5][6] Its unique electronic properties, rigid structure, and ability to engage in various intermolecular interactions have made it a cornerstone for the development of therapeutics targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[5][7][8][9] This guide provides an in-depth exploration of the synthetic methodologies that have enabled the exploration of the vast chemical space around this core, with a focus on the strategic rationale behind these approaches for researchers, scientists, and drug development professionals.
The Strategic Importance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold's prominence stems from its structural similarity to purines, which are fundamental components of nucleic acids.[4] This mimicry allows imidazo[1,2-a]pyridine derivatives to interact with a variety of biological targets. Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Olprinone (a heart failure medication) underscore the therapeutic success of this heterocyclic system.[3][5][7] The ongoing discovery of novel biological activities, including potent anticancer,[8][10] antiviral,[11] and antitubercular properties, continues to fuel research into the synthesis of new analogues.[4][6]
Foundational Synthetic Strategies: Building the Core
The construction of the imidazo[1,2-a]pyridine ring system is the first critical step in the synthesis of its derivatives. Over the years, several robust methods have been established, each with its own set of advantages and limitations.
The Tschitschibabin Reaction: A Classic Approach
One of the earliest methods for synthesizing imidazo[1,2-a]pyridines is the Tschitschibabin reaction, first reported in 1925.[4] This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[12]
The mechanism involves an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring. While historically significant, this method often requires harsh reaction conditions and may result in modest yields.[4]
Diagram: The Tschitschibabin Reaction Pathway
Caption: A simplified workflow of the Tschitschibabin reaction.
Modern Synthetic Innovations: Efficiency and Diversity
Modern synthetic organic chemistry has ushered in a new era of efficiency and diversity in the synthesis of imidazo[1,2-a]pyridines. These methods often feature milder reaction conditions, higher yields, and the ability to introduce a wide range of functional groups.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid assembly of complex molecules in a single step.[7][13] For the synthesis of imidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is particularly prominent.[8][13][14]
This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[12][15] The GBB reaction is highly valued for its operational simplicity, atom economy, and the ability to generate a diverse library of substituted imidazo[1,2-a]pyridines by simply varying the starting materials.[13][14]
Experimental Protocol: Groebke–Blackburn–Bienaymé Three-Component Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative
-
Reactant Preparation: To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and a suitable solvent such as methanol (5 mL).
-
Catalyst Addition: Add a catalytic amount of scandium triflate (Sc(OTf)₃, 0.05 mmol).
-
Isocyanide Addition: To the stirring mixture, add the isocyanide (1.0 mmol) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or under gentle heating (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Transition-Metal-Catalyzed C-H Functionalization: Precision and Control
Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic scaffolds, and imidazo[1,2-a]pyridines are no exception.[16][17][18] This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses.[16]
Copper-catalyzed reactions are particularly prevalent for the C-H functionalization of imidazo[1,2-a]pyridines, enabling the introduction of various substituents at the C3 position.[1] These reactions often proceed via a concerted metalation-deprotonation mechanism, followed by reductive elimination to form the new C-C or C-heteroatom bond.
Diagram: C-H Functionalization Workflow
Caption: General scheme for transition-metal-catalyzed C-H functionalization.
Photocatalysis: A Green Chemistry Approach
Visible-light photocatalysis has gained significant traction as a sustainable and environmentally friendly method for organic synthesis.[16][18] For imidazo[1,2-a]pyridines, photocatalytic methods have been successfully employed for C-H functionalization, enabling the formation of C-C and C-heteroatom bonds under mild reaction conditions.[16] These reactions often utilize a photosensitizer that, upon irradiation with visible light, can initiate radical-based transformations, leading to the desired functionalized products.[19]
Data-Driven Synthesis: A Comparative Overview
The choice of synthetic methodology often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative summary of key synthetic approaches.
| Synthetic Method | Key Features | Typical Substrates | Advantages | Limitations |
| Tschitschibabin Reaction | Classic condensation | 2-Aminopyridines, α-Haloketones | Straightforward, well-established | Harsh conditions, moderate yields |
| Groebke–Blackburn–Bienaymé (GBB) MCR | One-pot, three-component | 2-Aminopyridines, Aldehydes, Isocyanides | High efficiency, diversity-oriented | Limited to 3-amino derivatives |
| Copper-Catalyzed C-H Arylation | Direct C-H functionalization | Imidazo[1,2-a]pyridines, Aryl halides | High atom economy, late-stage functionalization | Requires metal catalyst, potential for metal contamination |
| Visible-Light Photocatalysis | Radical-mediated C-H functionalization | Imidazo[1,2-a]pyridines, various radical precursors | Mild conditions, green chemistry | May require specific photocatalysts and light sources |
Future Perspectives and Conclusion
The field of imidazo[1,2-a]pyridine synthesis is continually evolving, with ongoing efforts to develop more efficient, selective, and sustainable methodologies. The use of novel catalytic systems, such as magnetic nanocatalysts, promises easier catalyst recovery and recycling.[20] Furthermore, the application of flow chemistry and automated synthesis platforms will likely accelerate the discovery of new imidazo[1,2-a]pyridine-based drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
Topic: Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride: A Guide to Safe Laboratory Handling and Use
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride
This compound belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules investigated for antimicrobial, anticancer, and neurological applications.[1] As a functionalized building block, this compound serves as a critical starting material in the synthesis of novel chemical entities for drug discovery and material science.[1]
However, its utility in research is predicated on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The presence of a primary amine on a heterocyclic core suggests potential for biological activity and chemical reactivity that necessitates careful handling. This guide provides a comprehensive overview of the known properties, inferred hazards, and essential safety procedures for this compound (CAS No. 34164-92-6). The protocols described herein are designed to empower researchers to work safely and effectively, minimizing exposure risks while maintaining experimental integrity. Due to the limited availability of specific toxicological data for this exact compound, a conservative approach based on data from close structural analogs is adopted throughout this guide.
Section 1: Chemical Profile and Physical Properties
A foundational understanding of a compound's physical and chemical properties is essential for safe handling and storage. The dihydrochloride salt form of this amine is designed to enhance its stability and solubility in aqueous media.[1]
| Property | Value | Source |
| CAS Number | 34164-92-6 | [1][2] |
| Molecular Formula | C₈H₁₁Cl₂N₃ | [1] |
| Molecular Weight | 220.1 g/mol | [1] |
| IUPAC Name | imidazo[1,2-a]pyridin-3-ylmethanamine;dihydrochloride | [1] |
| Appearance | Typically a solid form (e.g., powder, crystals) | |
| InChI Key | XNOITURAHACDKD-UHFFFAOYSA-N | [1] |
Section 2: Hazard Identification and Toxicological Assessment
Inferred GHS Classification:
| Hazard Class | Category | Hazard Statement | Rationale / Source Analog |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][6][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][6][7] |
Toxicological Narrative:
-
Primary Hazards: The primary risks associated with this compound are irritation to the skin, eyes, and respiratory tract.[5][7] The amine functional group can be basic and reactive, leading to irritation upon direct contact with tissues.
-
Routes of Exposure: The main routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact.[7] Ingestion is a less common but possible route of exposure.
-
Data Gap: It is critical to acknowledge that the toxicological properties have not been fully investigated.[3] No information is available regarding mutagenic, reproductive, or long-term systemic effects.[3] Therefore, the absence of data should not be interpreted as an absence of hazard. All handling procedures must reflect this uncertainty and prioritize the minimization of all potential exposures.
Section 3: Standard Operating Procedures for Safe Handling
A multi-layered approach combining engineering controls, personal protective equipment, and diligent laboratory practices is required to handle this compound safely.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at the source, preventing it from entering the laboratory environment.
-
Ventilation: All weighing and handling of the solid compound, as well as solution preparations, must be conducted within a certified chemical fume hood.[8] This prevents the inhalation of airborne dust or aerosols. General laboratory ventilation must be adequate, but it is not a substitute for localized exhaust ventilation.[5]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation where the compound is handled.[5][9]
Personal Protective Equipment (PPE)
PPE provides a physical barrier between the researcher and the chemical. It should be selected based on the potential for exposure.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Inspect gloves for integrity before each use. For prolonged handling or when working with concentrated solutions, consider double-gloving. Dispose of contaminated gloves in accordance with institutional waste procedures.[4] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or tight-sealing safety goggles. | Goggles are required when there is a splash hazard. A face shield may be necessary when handling larger quantities.[5] |
| Skin & Body Protection | Full-length laboratory coat. | Keep the lab coat buttoned to ensure maximum coverage. Remove the lab coat before leaving the laboratory area.[5] |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is necessary.[4][9] |
Laboratory Workflow for Handling this compound
The following diagram outlines the logical flow for safely managing the compound from receipt to disposal.
Caption: Laboratory Handling Workflow Diagram.
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.
First-Aid Measures for Exposure
Immediate and correct first aid can significantly reduce the severity of an injury.
-
If Inhaled: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]
-
In Case of Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[4][5][7]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4][5][7]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Spill Response Protocol
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if ventilation is inadequate.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: Prevent the spread of the spill. For solid spills, avoid creating dust.[8]
-
Clean-Up: Carefully sweep or scoop the solid material into a suitable, labeled container for hazardous waste disposal.[4][10] Decontaminate the spill area with an appropriate cleaning agent and wipe dry.
-
Report: Report the incident to laboratory management and environmental health and safety personnel as per institutional policy.
Emergency Response Decision Tree
This flowchart provides a quick reference for responding to an exposure event.
Caption: Emergency Response Protocol for Exposure.
Section 5: Storage and Disposal Considerations
Proper storage is crucial for maintaining the compound's integrity and preventing accidental release. Responsible disposal is essential for environmental protection and regulatory compliance.
Storage Conditions
-
Container: Keep the compound in its original, tightly closed container.[5][7]
-
Environment: Store in a cool, dry, and well-ventilated area.[5][9] Storing under an inert atmosphere (e.g., argon or nitrogen) can help maintain product quality and prevent degradation.[10]
-
Location: Store in a locked cabinet or area with restricted access.[5][10]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3][9][10]
Waste Disposal
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, regional, and national environmental regulations.
-
Waste Streams:
-
Solid Waste: Unused compound and grossly contaminated materials (e.g., weigh boats, paper towels from a spill) should be collected in a labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and solvent rinses from glassware decontamination should be collected in a designated, labeled hazardous liquid waste container.
-
-
Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.
References
- 1. Buy this compound | 34164-92-6 [smolecule.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. aksci.com [aksci.com]
- 6. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. lookchem.com [lookchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Solubility and Stability of Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride
Introduction: The Significance of a Privileged Scaffold in Drug Development
The imidazo[1,2-a]pyridine nucleus is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile binding properties and presence in numerous biologically active compounds.[1][2][3] This heterocyclic system is the core of several marketed drugs, including zolpidem and alpidem.[3][4] Imidazo[1,2-a]pyridin-3-ylmethanamine, as a derivative of this core, presents significant interest for the development of novel therapeutics. The compound, with a molecular formula of C₈H₁₁Cl₂N₃ and a molecular weight of approximately 220.10 g/mol , is typically synthesized as a dihydrochloride salt.[5] This salt formation is a strategic chemical modification aimed at enhancing the aqueous solubility and overall stability of the parent molecule, which are critical physicochemical properties influencing a drug candidate's journey from the laboratory to clinical application.[5][6]
This technical guide provides a comprehensive examination of the core solubility and stability characteristics of Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the described protocols. By understanding these fundamental properties, researchers can design more effective formulation strategies, ensure product quality, and accelerate the development timeline.
Part 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For orally administered drugs, insufficient aqueous solubility can lead to poor absorption and limited therapeutic efficacy. The dihydrochloride salt form of Imidazo[1,2-a]pyridin-3-ylmethanamine is intended to mitigate this risk.
Theoretical Considerations: pH-Dependent Solubility of an Amine Salt
Imidazo[1,2-a]pyridin-3-ylmethanamine is a basic compound, featuring both a primary aliphatic amine and a basic nitrogen within the imidazopyridine ring system. The formation of a dihydrochloride salt involves the protonation of these basic centers. The solubility of this salt is intrinsically linked to the pH of the aqueous medium.
The dissolution process can be described by the equilibrium between the solid salt and its dissolved ions. In solution, the protonated amine groups can dissociate based on their respective pKa values and the pH of the solution. At low pH (acidic conditions), the compound will exist predominantly in its protonated, more soluble salt form. As the pH increases, the equilibrium will shift towards the less soluble, neutral free base, potentially leading to precipitation if the concentration exceeds the intrinsic solubility of the base. A thorough understanding of the pH-solubility profile is therefore essential for predicting the compound's behavior in the gastrointestinal tract, which exhibits a wide pH range.
Experimental Determination of Thermodynamic (Equilibrium) Solubility
The "gold standard" for determining solubility is the shake-flask method, which measures the thermodynamic or equilibrium solubility.[7][8] This method ensures that the solution has reached saturation and is in equilibrium with the solid drug.
Protocol: Shake-Flask Method for pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers covering the physiologically relevant pH range of 1.2 to 6.8 (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer).[9][10] All buffers should be prepared and adjusted to the experimental temperature (37 ± 1 °C).[9]
-
Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume of each prepared buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7][11]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set at a constant temperature of 37 ± 1 °C. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[2][11] Preliminary experiments can be conducted to determine the time required to reach equilibrium.[10]
-
Sample Collection and Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To separate any remaining undissolved solid, immediately filter the sample through a suitable, non-adsorptive filter (e.g., 0.45 µm PVDF) or centrifuge at high speed.[9]
-
pH Measurement: Measure and record the final pH of the saturated solution to confirm it has not shifted significantly during the experiment.[11]
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of a pre-validated analytical method. Quantify the concentration of the dissolved compound using a stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[12][13]
-
Data Reporting: Express the solubility in mg/mL or µg/mL at each pH point. Plot the solubility as a function of pH to generate the pH-solubility profile.
High-Throughput Assessment: Kinetic Solubility
In early drug discovery, kinetic solubility assays are often employed for rapid screening of multiple compounds.[14][15] This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. It reflects the tendency of a compound to precipitate from a supersaturated solution and is a valuable tool for initial rank-ordering of compounds.[2][15]
Data Presentation: Solubility of this compound
| Parameter | Medium | Method | Temperature | Expected Outcome |
| Thermodynamic Solubility | pH 1.2 Buffer (Simulated Gastric Fluid) | Shake-Flask | 37 °C | High Solubility |
| pH 4.5 Acetate Buffer | Shake-Flask | 37 °C | Moderate to High Solubility | |
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | Shake-Flask | 37 °C | Lower Solubility (potential for conversion to free base) | |
| Kinetic Solubility | pH 7.4 Phosphate Buffered Saline (PBS) | DMSO co-solvent method | Room Temp. | Provides a rapid assessment of precipitation risk |
| Organic Solubility | Methanol | Visual Assessment | Room Temp. | High Solubility |
| Dichloromethane (DCM) | Visual Assessment | Room Temp. | Low to Moderate Solubility |
Note: The "Expected Outcome" is based on the theoretical behavior of a basic dihydrochloride salt and requires experimental verification.
Part 2: Stability Profile
Assessing the chemical stability of a drug candidate is a mandatory regulatory requirement and is fundamental to ensuring its safety and efficacy.[16] Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[17][18] These studies are crucial for developing stability-indicating analytical methods, which can distinguish the intact API from any degradants.[19]
Forced Degradation Studies (Stress Testing)
Forced degradation studies expose the API to conditions more severe than those used for accelerated stability testing.[20] The goal is to achieve a target degradation of 5-20%, as this provides sufficient levels of degradants for detection and characterization without completely destroying the molecule.[5][21]
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Protocol: Forced Degradation of this compound
-
Sample Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the API solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period. Withdraw samples at various time points, neutralize with a suitable base, and dilute for analysis.[20]
-
Base Hydrolysis: Mix the API solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Heat as described for acid hydrolysis. Withdraw samples, neutralize with a suitable acid, and dilute for analysis. The imidazo[1,2-a]pyridine ring can be susceptible to cleavage under harsh basic conditions.
-
Oxidative Degradation: Treat the API solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. Protect the samples from light. Monitor the reaction over time and quench if necessary before analysis.[20] The amine functionality can be susceptible to oxidation.
-
Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80°C) in a controlled temperature oven for a specified duration. Also, test the API in solution under thermal stress.[5]
-
Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[1][6][22] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.[23]
-
Analytical Method: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, typically with photodiode array (PDA) and mass spectrometry (MS) detectors.[3][13] The HPLC method should be capable of separating all degradation products from the parent peak and from each other.
Data Presentation: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Parameters | Time Points | Expected Degradation | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2, 8, 24 hrs | Possible | Hydrolysis of the amine or ring opening |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 2, 8, 24 hrs | Likely | Ring cleavage, hydrolysis |
| Oxidation | 3% H₂O₂, Room Temp. | 8, 24, 48 hrs | Likely | N-oxide formation on amine or ring nitrogen |
| Thermal (Solid) | 80°C | 1, 3, 7 days | Unlikely for salt form | Decomposition at higher temperatures |
| Photolytic (Solid & Solution) | ICH Q1B exposure | End of exposure | Possible | Photochemical reactions, color change |
Solid-State Stability
The stability of the API in its solid form is crucial for determining its shelf-life and appropriate storage conditions. For a hydrochloride salt, a key consideration is the potential for disproportionation, where the salt reverts to the free base and hydrochloric acid, particularly in the presence of moisture or alkaline excipients.[18][24][25]
Protocol: Solid-State Stability Assessment (ICH Q1A(R2))
-
Sample Storage: Store samples of this compound in controlled environment chambers under long-term (e.g., 25°C/60% Relative Humidity [RH]) and accelerated (e.g., 40°C/75% RH) conditions.[17]
-
Time Points: Pull samples at specified intervals (e.g., 0, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).[16]
-
Analysis: Analyze the samples using a suite of analytical techniques:
-
Appearance: Visual inspection for any changes in color or physical form.
-
HPLC: Assay for potency and quantification of any degradation products.
-
X-Ray Powder Diffraction (XRPD): To detect any changes in the crystalline form.
-
Karl Fischer Titration: To determine the water content.
-
Visualizing the Stability Testing Workflow
Caption: Experimental workflow for solid-state stability testing.
Conclusion
The physicochemical properties of solubility and stability are cornerstones of successful drug development. For this compound, its identity as a salt of a basic "privileged scaffold" dictates the strategic approach to its characterization. A thorough investigation of its pH-dependent solubility is paramount for predicting its in vivo behavior and designing a formulation that ensures adequate bioavailability. Concurrently, a rigorous stability assessment, guided by ICH principles, is essential to identify potential degradation pathways, develop robust analytical methods, and establish appropriate storage conditions and shelf-life. The protocols and insights provided in this guide offer a comprehensive framework for researchers to systematically evaluate these critical attributes, thereby mitigating risks and facilitating the progression of this promising compound through the development pipeline.
References
- 1. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. enamine.net [enamine.net]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. database.ich.org [database.ich.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. who.int [who.int]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. scielo.br [scielo.br]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. japsonline.com [japsonline.com]
- 17. database.ich.org [database.ich.org]
- 18. tandfonline.com [tandfonline.com]
- 19. ijsdr.org [ijsdr.org]
- 20. scispace.com [scispace.com]
- 21. youtube.com [youtube.com]
- 22. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 23. ikev.org [ikev.org]
- 24. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This fused bicyclic system, comprised of an imidazole ring fused to a pyridine ring, serves as a crucial pharmacophore in numerous clinically approved drugs and investigational agents.[3][4] Its "drug-prejudice" nature stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects.[1][3] This technical guide provides a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyridine compounds, detailing the underlying mechanisms of action, experimental protocols for target validation, and quantitative data to support structure-activity relationship (SAR) studies.
Part 1: Oncology - Targeting Cancer Cell Proliferation and Survival
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines, including those of the breast, liver, colon, and cervix.[5] Their multifaceted mechanism of action often involves the inhibition of critical signaling pathways that are frequently dysregulated in cancer.[5][6]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][8] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often targeting the PI3Kα isoform.[6][9]
One notable compound demonstrated potent PI3Kα inhibition with an IC50 of 2 nM and inhibited the proliferation of various breast cancer cell lines.[6] Another study reported that a novel imidazo[1,2-a]pyridine derivative, HS-106, induces apoptosis in breast cancer cells by targeting the PI3K/mTOR pathway.[2] Furthermore, some selenylated imidazo[1,2-a]pyridines have been shown to inhibit breast cancer cell proliferation by inducing DNA damage and apoptosis through the Akt-mediated regulation.[2][10] A novel imidazo[1,2-a]pyridine compound, referred to as compound 6, was found to reduce the levels of phosphorylated Akt and mTOR, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine compounds.
This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with an imidazo[1,2-a]pyridine compound.[3][11][12]
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7, A375, HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt (Ser473), and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to their total protein levels and the loading control.
-
G-Quadruplex Stabilization
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and the promoter regions of oncogenes.[13] Stabilization of these structures by small molecules can inhibit telomerase activity and downregulate oncogene expression, making G4s attractive anticancer targets.[14] Certain imidazo[1,2-a]pyridine derivatives have been identified as potent and selective G4 stabilizers.[13]
This assay measures the ability of a compound to thermally stabilize a G4 structure by monitoring the change in fluorescence resonance energy transfer (FRET).[1][15][16][17][18]
-
Oligonucleotide Preparation:
-
Synthesize a G4-forming oligonucleotide dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its 5' and 3' ends, respectively.
-
Anneal the oligonucleotide in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to facilitate G4 formation.
-
-
Assay Setup:
-
In a 96-well PCR plate, prepare reaction mixtures containing the FRET-labeled oligonucleotide (e.g., 0.2 µM), the imidazo[1,2-a]pyridine compound at various concentrations, and the annealing buffer.
-
Include a no-ligand control and a duplex DNA control.
-
-
FRET Melting Analysis:
-
Use a real-time PCR instrument to monitor the fluorescence of the donor fluorophore as the temperature is gradually increased (e.g., from 25°C to 95°C at a rate of 1°C/min).
-
As the G4 structure unfolds, the distance between the donor and quencher increases, resulting in an increase in donor fluorescence.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity against temperature.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the G4 structures are unfolded.
-
Calculate the change in melting temperature (ΔTm) induced by the compound (ΔTm = Tm with ligand - Tm without ligand). A positive ΔTm indicates stabilization of the G4 structure.
-
Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | Target/Pathway | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | PI3K/Akt/mTOR | 9.7 | [10] |
| Compound 6 | HeLa (Cervical) | PI3K/Akt/mTOR | 35.0 | [10] |
| IP-5 | HCC1937 (Breast) | Apoptosis, Cell Cycle | 45 | [19][20] |
| IP-6 | HCC1937 (Breast) | Apoptosis, Cell Cycle | 47.7 | [19][20] |
| IP-7 | HCC1937 (Breast) | Apoptosis, Cell Cycle | 79.6 | [19][20] |
| Thiazole-substituted imidazo[1,2-a]pyridine | A375 (Melanoma) | PI3KCA | 0.14 | [6] |
| Thiazole-substituted imidazo[1,2-a]pyridine | HeLa (Cervical) | PI3KCA | 0.21 | [6] |
| 1,2,4-oxadiazole-substituted imidazo[1,2-a]pyridine | T47D (Breast) | PI3Kα | >10 | [6] |
| Compound 12b | Hep-2, HepG2, MCF-7, A375 | Not specified | 11-13 | [21] |
| Imidazopyridine-quinoline hybrid (8) | HeLa, MDA-MB-231, ACHN, HCT-15 | Not specified | 0.31-0.39 | [4] |
| Imidazopyridine-quinoline hybrid (12) | HeLa, MDA-MB-231, ACHN, HCT-15 | Not specified | 0.29-0.35 | [4] |
| Imidazopyridine-carbazole hybrid (13) | HeLa, MDA-MB-231, ACHN, HCT-15 | Not specified | 0.30-0.41 | [4] |
| HB9 | A549 (Lung) | Not specified | 50.56 | [22] |
| HB10 | HepG2 (Liver) | Not specified | 51.52 | [22] |
Part 2: Infectious Diseases - Combating Microbial Pathogens
The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in the development of novel anti-infective agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[21][23][24]
Targeting Mycobacterial Respiration
The electron transport chain (ETC) and ATP synthesis are essential for the survival and growth of Mtb, making them attractive targets for antitubercular drugs.[23]
QcrB is a subunit of the cytochrome bc1 complex (Complex III) in the mycobacterial ETC. Inhibition of QcrB disrupts the electron flow, leading to a collapse of the proton motive force and subsequent depletion of ATP.[5][25][26][27] The clinical candidate Q203 is an imidazo[1,2-a]pyridine derivative that targets QcrB.[23]
Caption: Mechanism of QcrB inhibition by imidazo[1,2-a]pyridine compounds.
Mycobacterial ATP synthase is another critical enzyme in the energy production pathway. Imidazo[1,2-a]pyridine ethers have been identified as selective and potent inhibitors of this enzyme.[23][24]
This protocol describes a method to measure the inhibition of mycobacterial ATP synthase using inverted membrane vesicles (IMVs).[10][14][24][28]
-
Preparation of Inverted Membrane Vesicles (IMVs):
-
Culture Mycobacterium smegmatis and harvest the cells.
-
Lyse the cells by sonication or French press in a suitable buffer.
-
Centrifuge the lysate at low speed to remove unbroken cells and debris.
-
Pellet the membrane fraction by ultracentrifugation.
-
Resuspend the pellet in buffer to obtain IMVs.
-
-
ATP Synthesis Assay:
-
In a 96-well plate, add IMVs, the imidazo[1,2-a]pyridine compound at various concentrations, and a buffer containing ADP, inorganic phosphate (Pi), and an electron donor (e.g., NADH or succinate).
-
Incubate the plate at 37°C.
-
Measure the amount of ATP produced using a luciferase-based ATP detection kit (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mtb Glutamine Synthetase Inhibition
Glutamine synthetase (GS) is an essential enzyme in mycobacterial nitrogen metabolism.[13][29][30][31] 3-Amino-imidazo[1,2-a]-pyridines have been developed as inhibitors of Mtb GS, with some compounds showing IC50 values in the low micromolar range.[23][30]
This colorimetric assay measures the activity of Mtb GS.[29][32]
-
Enzyme and Reagents:
-
Purified recombinant Mtb GS.
-
Assay buffer (e.g., imidazole-HCl buffer, pH 7.1).
-
Substrates: L-glutamate, ATP, and hydroxylamine.
-
Cofactors: MgCl2.
-
Stop/color reagent: a mixture of ferric chloride, trichloroacetic acid, and hydrochloric acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the Mtb GS enzyme, the imidazo[1,2-a]pyridine inhibitor at various concentrations, and the assay buffer.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding the substrates.
-
Incubate at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding the stop/color reagent. The γ-glutamyl hydroxamate product forms a colored complex with ferric ions.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Quantitative Data: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Organism | Target | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv | QcrB | ≤0.006 | [24] |
| Imidazo[1,2-a]pyridine ethers | M. tuberculosis | ATP Synthase | <0.5 (MIC80) | [23][24] |
| 3-Amino-imidazo[1,2-a]-pyridines | M. tuberculosis | Glutamine Synthetase | - (IC50 = 1.6) | [23] |
| Azo-linked imidazo[1,2-a]pyridines | Gram-positive & Gram-negative bacteria | GyrB (predicted) | 0.5-1.0 mg/mL | [33] |
Part 3: Neuroscience - Modulating Neuronal Function
Imidazo[1,2-a]pyridines have also shown promise in the treatment of neurological disorders, including neurodegenerative diseases and insomnia.[15][28]
Adenosine A1 Receptor Antagonism
The adenosine A1 receptor is a G protein-coupled receptor that is highly expressed in the brain and plays a role in regulating neuronal activity.[34][35][36][37][38] Antagonists of the A1 receptor have potential therapeutic applications in cognitive disorders such as Alzheimer's disease. Certain 3-cyclohexylamino-2-phenyl-imidazo[1,2-a]pyridine analogues have been identified as adenosine A1 receptor antagonists.[15]
This assay measures the ability of a compound to displace a radiolabeled ligand from the adenosine A1 receptor.[34]
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the human adenosine A1 receptor (e.g., CHO-K1 cells).
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled A1 receptor antagonist (e.g., [3H]DPCPX) and varying concentrations of the imidazo[1,2-a]pyridine test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[19][33][39][40] Several imidazo[1,2-a]pyridine derivatives have been designed and evaluated as AChE inhibitors.[30]
This is a widely used colorimetric assay for measuring AChE activity and inhibition.[19][33][39][40][41]
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer, pH 8.0.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB, and the imidazo[1,2-a]pyridine inhibitor at various concentrations.
-
Add the AChE enzyme and pre-incubate.
-
Initiate the reaction by adding the substrate ATCI.
-
AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
-
Measurement and Analysis:
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition and the IC50 value.
-
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents. Its ability to interact with a diverse range of biological targets in cancer, infectious diseases, and neurological disorders underscores its significance in medicinal chemistry. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further explore the therapeutic potential of this privileged heterocyclic system. Future efforts in this field will likely focus on optimizing the potency and selectivity of imidazo[1,2-a]pyridine derivatives for their respective targets, as well as elucidating their in vivo efficacy and safety profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. A Practical Guide to Studying G-quadruplex Structures using Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. chemmethod.com [chemmethod.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. chemrxiv.org [chemrxiv.org]
- 27. journals.asm.org [journals.asm.org]
- 28. Targeting Mycobacterial F-ATP Synthase C-Terminal α Subunit Interaction Motif on Rotary Subunit γ - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Development of a simple assay protocol for high-throughput screening of Mycobacterium tuberculosis glutamine synthetase for the identification of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Glutamine Synthetase (GS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. sigmaaldrich.com [sigmaaldrich.com]
- 34. benchchem.com [benchchem.com]
- 35. innoprot.com [innoprot.com]
- 36. Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 37. pubs.acs.org [pubs.acs.org]
- 38. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 39. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 40. scribd.com [scribd.com]
- 41. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Heterocycle
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocyclic ring system with a bridgehead nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have captivated the attention of researchers, leading to its incorporation into a multitude of biologically active molecules. This scaffold's versatility allows for structural modifications at various positions, enabling the fine-tuning of pharmacological profiles.[1] A number of commercial drugs, including the sedative Zolpidem, the cardiotonic Olprinone, and the antiulcer agent Soraprazan (which has been in Phase II trials), feature this core structure, underscoring its therapeutic relevance.[2][3] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships of imidazo[1,2-a]pyridine derivatives, offering insights for the rational design of novel therapeutic agents.
Synthetic Strategies: Building the Core
The construction of the imidazo[1,2-a]pyridine skeleton is a well-trodden path in synthetic organic chemistry, with numerous methodologies developed to afford a wide array of substituted derivatives. These strategies often involve the condensation of a 2-aminopyridine with a suitable second component.
One of the earliest and most fundamental methods is the Tschitschibabin reaction , first reported in 1925, which involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde.[4] While initially requiring harsh conditions and resulting in modest yields, the inclusion of a base like sodium hydrogen carbonate has allowed for milder reaction conditions and improved efficiency.[4]
More contemporary approaches have focused on efficiency and diversity. Three-component coupling reactions , for instance, combine a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper, to directly generate a broad range of imidazo[1,2-a]pyridine derivatives.[4] Other innovative methods include cascade reactions of 2-aminopyridines with nitroolefins, catalyzed by Lewis acids like FeCl3, and the use of microwave irradiation to accelerate reactions and improve yields.[4] The development of magnetically recoverable nanocatalysts is also advancing the sustainable synthesis of these heterocycles.[5]
A general synthetic scheme for the formation of the imidazo[1,2-a]pyridine ring is depicted below:
Caption: General synthesis of imidazo[1,2-a]pyridines.
Therapeutic Applications: A Multifaceted Scaffold
The imidazo[1,2-a]pyridine nucleus is a cornerstone in the development of agents targeting a wide spectrum of diseases, a testament to its ability to interact with diverse biological targets.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by modulating various cellular pathways crucial for cancer cell proliferation and survival.[6] These compounds have been shown to inhibit key enzymes such as phosphoinositide-3-kinase (PI3K), protein kinase B (Akt), and the mammalian target of rapamycin (mTOR), which are central components of signaling pathways that are often dysregulated in cancer.[6][7] Furthermore, some derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[6][8]
One notable strategy in the development of imidazo[1,2-a]pyridine-based anticancer agents is the design of targeted covalent inhibitors (TCIs). By incorporating a reactive "warhead" onto the scaffold, these compounds can form a covalent bond with their target protein, leading to irreversible inhibition. This approach has been successfully applied in the development of novel inhibitors for challenging targets like KRAS G12C.[9]
The anti-proliferative effects of these derivatives have been demonstrated across a range of cancer cell lines, including those for lung, breast, liver, and cervical cancer, as well as melanoma.[7][10][11]
Caption: Anticancer mechanisms of imidazo[1,2-a]pyridines.
Antimicrobial and Antitubercular Activity
The emergence of drug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown considerable promise in this area, exhibiting potent activity against a range of bacteria and fungi.[4][12]
Notably, this scaffold has been extensively investigated for its antitubercular properties.[13] A significant breakthrough in this field is the development of imidazo[1,2-a]pyridine-3-carboxamides, which have demonstrated remarkable potency against both drug-susceptible and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[4][13] One such compound, Telacebec (Q203), which targets the QcrB subunit of the cytochrome bcc complex essential for cellular respiration, is currently in Phase II clinical trials.[14][15] The structure-activity relationship (SAR) studies of these carboxamides have revealed that the incorporation of bulky and lipophilic biaryl ethers can lead to nanomolar potency.[13]
| Compound Class | Target Organism(s) | Noteworthy Activity | Reference(s) |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis (including MDR/XDR strains) | Nanomolar MIC values; Telacebec (Q203) in clinical trials. | [4][13][14] |
| Imidazo[1,2-a]pyridines linked to secondary amines | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Broad-spectrum antibacterial and antifungal properties. | [4] |
| Imidazo[1,2-a]pyridines with thiazole hybrids | Gram-positive and Gram-negative bacteria | Remarkable antibacterial activity. | [16][17] |
Antiviral Activity
Derivatives of imidazo[1,2-a]pyridine have also been identified as potent antiviral agents.[18][19] Significant activity has been reported against herpesviruses, particularly human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[18][20] Structure-activity relationship studies have shown that the introduction of a thioether side chain at the 3-position is a key structural feature for antiviral efficacy.[18][19] Further modifications, such as the replacement of a benzyl group with a phenylethyl group on this side chain, have been shown to significantly enhance anti-CMV and anti-VZV activity.[20]
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases, and the development of novel anti-inflammatory agents is an active area of research. Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, such as the STAT3/NF-κB pathway.[21][22] By suppressing these pathways, these compounds can reduce the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[21][22] Some carboxylic acid derivatives of imidazo[1,2-a]pyridine have demonstrated preferential inhibition of COX-2 over COX-1, which may translate to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[23]
Caption: Anti-inflammatory mechanism of imidazo[1,2-a]pyridines.
Structure-Activity Relationship (SAR) and Future Perspectives
The extensive research into imidazo[1,2-a]pyridine derivatives has generated a wealth of structure-activity relationship (SAR) data, providing a roadmap for the design of more potent and selective therapeutic agents.[6][24] For instance, in the context of anticancer activity, the nature and position of substituents on both the imidazo and pyridine rings have been shown to be critical for potency and target selectivity.[6] Similarly, for antitubercular agents, the 3-carboxamide moiety is a key pharmacophore, with modifications to the amide substituent significantly impacting activity.[13]
The future of drug discovery centered on the imidazo[1,2-a]pyridine scaffold remains bright. The application of modern drug design strategies, such as scaffold hopping, the development of covalent inhibitors, and the use of computational modeling, will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.[9] The inherent "drug-like" properties of this scaffold, combined with its synthetic tractability, ensure that imidazo[1,2-a]pyridines will continue to be a fertile ground for medicinal chemistry research for years to come.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. sciensage.info [sciensage.info]
- 13. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 14. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 23. researchgate.net [researchgate.net]
- 24. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride: A Detailed Guide for Researchers
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This scaffold is a key structural motif in numerous therapeutic agents, exhibiting properties ranging from antiviral and anticancer to anti-inflammatory and anxiolytic. The specific derivative, Imidazo[1,2-a]pyridin-3-ylmethanamine, and its dihydrochloride salt, are valuable building blocks in drug discovery programs, serving as a versatile intermediate for the synthesis of more complex molecules.
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride. The described methodology is designed to be robust and reproducible, drawing upon established principles of organic synthesis. This document is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development, offering not just a procedure, but also the underlying scientific rationale for key experimental choices.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a three-step sequence, commencing with the construction of the core imidazo[1,2-a]pyridine ring system, followed by the reduction of a nitrile intermediate to the desired primary amine, and concluding with the formation of the dihydrochloride salt. This strategy ensures high yields and purity of the final product.
Figure 1: Overall synthetic workflow for this compound.
Quantitative Data Summary
| Step | Reactants | Key Reagents/Catalysts | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 2-Aminopyridine, 2-Chloro-3-oxopropanenitrile | - | Ethanol | 6 | Reflux (78) | 85-95 |
| 2 | Imidazo[1,2-a]pyridine-3-carbonitrile | Raney® Nickel, H₂ | Methanol/NH₃ | 12 | 25-50 | 80-90 |
| 3 | Imidazo[1,2-a]pyridin-3-ylmethanamine | Anhydrous HCl | Diethyl Ether | 1 | 0 - 25 | >95 |
Experimental Protocols
Part 1: Synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile
This initial step involves the construction of the imidazo[1,2-a]pyridine core through a cyclization reaction between 2-aminopyridine and a suitable three-carbon electrophilic partner, 2-chloro-3-oxopropanenitrile. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine system.
Materials and Reagents:
-
2-Aminopyridine (99%)
-
2-Chloro-3-oxopropanenitrile (≥95%)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (10.0 g, 106.3 mmol) and anhydrous ethanol (100 mL).
-
Stir the mixture at room temperature until the 2-aminopyridine has completely dissolved.
-
To this solution, add 2-chloro-3-oxopropanenitrile (10.9 g, 106.3 mmol) portion-wise over 15 minutes. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford Imidazo[1,2-a]pyridine-3-carbonitrile as a solid.
Part 2: Synthesis of Imidazo[1,2-a]pyridin-3-ylmethanamine
This step focuses on the reduction of the nitrile group of the intermediate to a primary amine. Catalytic hydrogenation using Raney® Nickel is a highly effective and clean method for this transformation.[1] The reaction is typically carried out under a hydrogen atmosphere in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts.[2]
Materials and Reagents:
-
Imidazo[1,2-a]pyridine-3-carbonitrile
-
Raney® Nickel (50% slurry in water)
-
Methanol
-
Ammonia solution (7N in methanol)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a similar setup
-
Celite® or a similar filter aid
Procedure:
-
In a suitable pressure vessel of a Parr hydrogenation apparatus, add Imidazo[1,2-a]pyridine-3-carbonitrile (5.0 g, 35.0 mmol).
-
Add a solution of 7N ammonia in methanol (100 mL).
-
Carefully add Raney® Nickel (approximately 2.5 g of a 50% slurry in water, washed with methanol). Caution: Raney® Nickel is pyrophoric when dry and should be handled with care under a moist atmosphere.[3]
-
Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12 hours, or until the uptake of hydrogen ceases. Gentle warming to 40-50 °C may be required to drive the reaction to completion.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol. Caution: Do not allow the Raney® Nickel on the filter pad to dry out. Quench the catalyst carefully with water after filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude Imidazo[1,2-a]pyridin-3-ylmethanamine as an oil or a solid. This crude product is often of sufficient purity for the next step.
Part 3: Synthesis of this compound
The final step involves the conversion of the free amine to its dihydrochloride salt. This is achieved by treating a solution of the amine with anhydrous hydrogen chloride. The salt form often has improved stability and solubility in aqueous media, which is advantageous for pharmaceutical applications.[4]
Materials and Reagents:
-
Imidazo[1,2-a]pyridin-3-ylmethanamine
-
Anhydrous diethyl ether
-
Hydrogen chloride solution (2M in diethyl ether) or anhydrous HCl gas
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude Imidazo[1,2-a]pyridin-3-ylmethanamine (from the previous step) in anhydrous diethyl ether (100 mL) in a round-bottom flask. If the amine is not fully soluble, add the minimum amount of methanol to achieve a clear solution.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a 2M solution of hydrogen chloride in diethyl ether dropwise to the stirred solution. Alternatively, bubble anhydrous HCl gas through the solution.[5][6]
-
A white precipitate of the dihydrochloride salt will form immediately. Continue the addition of the HCl solution until no further precipitation is observed.
-
Stir the suspension in the ice bath for an additional 30 minutes.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to a constant weight to yield this compound as a white to off-white crystalline solid.
References
Application Notes and Protocols for In Vitro Evaluation of Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a prominent scaffold in medicinal chemistry, recognized for its "privileged" structural characteristics that allow for interaction with a wide array of biological targets.[1][2] This versatile bicyclic heterocycle is the core of several marketed drugs, including zolpidem and alpidem, and its derivatives have been extensively investigated for a multitude of therapeutic applications.[3] The research landscape for this class of compounds is rich and varied, with studies demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions.[2][4]
Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exert their biological effects through various mechanisms of action. In the context of oncology, these compounds have been reported to inhibit critical signaling pathways such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, which are often dysregulated in cancer, leading to the induction of apoptosis and cell cycle arrest.[5][6][7] Furthermore, specific analogues have been identified as potent inhibitors of enzymes like 5-Lipoxygenase and COX-2, highlighting their anti-inflammatory potential.[8][9] The broad-spectrum activity also extends to antimicrobial effects, with notable efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains.[3][10]
This document provides a detailed guide for the in vitro evaluation of Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride , a specific member of this promising class of compounds. While the biological activities of this particular salt may not be extensively characterized in publicly available literature, the protocols outlined herein are based on established methodologies for the broader imidazo[1,2-a]pyridine family and are designed to provide a robust framework for its investigation. These application notes will equip researchers, scientists, and drug development professionals with the necessary protocols to assess its cytotoxic, pro-apoptotic, and mechanistic properties in a cell-based context.
Compound Profile: this compound
-
Chemical Structure:
-
A visual representation of the chemical structure would be placed here in a formal document.
-
-
Molecular Formula: C₈H₁₁Cl₂N₃
-
Molecular Weight: 220.10 g/mol
-
Appearance: Typically a solid.
-
Salt Form: Dihydrochloride, which generally enhances aqueous solubility.
PART 1: Essential Safety and Handling
Prior to any experimental work, it is imperative to consult the material safety data sheet (MSDS) for this compound or a closely related analogue. The following are general safety precautions based on available data for similar compounds.[11][12][13][14]
1.1. Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[14]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and dispose of contaminated gloves properly.[14]
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: For handling larger quantities or if dust is generated, a dust mask or a respirator may be necessary.[14]
1.2. Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.[13] Handle in a well-ventilated area, preferably in a chemical fume hood.[12] Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry place away from direct sunlight.[12] Keep the container tightly closed.[12]
1.3. First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[12]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[12]
PART 2: Preparation of Stock Solutions
The accuracy and reproducibility of in vitro assays are critically dependent on the correct preparation and storage of the test compound's stock solution. The dihydrochloride salt form of the compound suggests good solubility in aqueous solutions. However, for cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent of choice due to its ability to dissolve a wide range of organic molecules and its miscibility with cell culture media.
Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
| Step | Procedure | Rationale (The "Why") |
| 1 | Calculation | Determine the mass of this compound (MW: 220.10 g/mol ) required to prepare the desired volume of a 10 mM stock solution. For 1 mL of a 10 mM stock, you will need 2.201 mg. |
| 2 | Weighing | Carefully weigh the calculated amount of the compound using an analytical balance. It is advisable to weigh slightly more than needed and adjust the solvent volume accordingly for precise concentration. |
| 3 | Dissolution | Add the appropriate volume of sterile, anhydrous DMSO to the weighed compound in a sterile microcentrifuge tube or vial. |
| 4 | Solubilization | Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no particulates. |
| 5 | Aliquoting | Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. |
| 6 | Storage | Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
Table 1: Quick Reference for 10 mM Stock Solution Preparation
| Desired Volume | Mass of Compound (mg) | Volume of DMSO (mL) |
| 1 mL | 2.201 | 1 |
| 5 mL | 11.005 | 5 |
| 10 mL | 22.010 | 10 |
PART 3: Core In Vitro Assay Protocols
The following protocols provide a foundation for characterizing the biological activity of this compound. It is recommended to first perform a dose-response study using a cell viability assay to determine the compound's cytotoxic or anti-proliferative concentration range.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol 3.1.1: MTT Assay for Cell Viability
| Step | Procedure | Rationale (The "Why") |
| 1 | Cell Seeding | Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂. |
| 2 | Compound Treatment | Prepare serial dilutions of the compound in complete culture medium from your 10 mM stock. A common starting range is 0.1, 1, 10, 50, 100 µM. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a no-cell control (medium only). |
| 3 | Incubation | Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. |
| 4 | MTT Addition | Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. |
| 5 | Formazan Solubilization | Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution. |
| 6 | Absorbance Reading | Read the absorbance at 570 nm using a microplate reader. |
| 7 | Data Analysis | Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control. Plot the dose-response curve and calculate the IC₅₀ value. |
Mechanism of Cell Death: Apoptosis Assay by Flow Cytometry
To determine if the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining can be employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Protocol 3.2.1: Annexin V/PI Staining
| Step | Procedure | Rationale (The "Why") |
| 1 | Cell Seeding and Treatment | Seed cells in a 6-well plate and treat with the compound at concentrations around the determined IC₅₀ for 24-48 hours. Include a vehicle control. |
| 2 | Cell Harvesting | Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes. |
| 3 | Washing | Wash the cell pellet with cold PBS and centrifuge again. |
| 4 | Resuspension | Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. |
| 5 | Staining | Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark. |
| 6 | Analysis | Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. |
Mechanistic Insights: Western Blotting for Signaling Pathways
Given that imidazo[1,2-a]pyridine derivatives are known to modulate the PI3K/Akt/mTOR and NF-κB pathways, western blotting is an essential tool to investigate these mechanisms.[5][6]
Protocol 3.3.1: Western Blot Analysis
| Step | Procedure | Rationale (The "Why") |
| 1 | Cell Treatment and Lysis | Treat cells in 6-well plates with the compound at relevant concentrations and time points. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. |
| 2 | Protein Quantification | Determine the protein concentration of each lysate using a BCA or Bradford assay. |
| 3 | Sample Preparation | Prepare samples for loading by adding Laemmli buffer and boiling for 5-10 minutes. |
| 4 | SDS-PAGE | Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis. |
| 5 | Protein Transfer | Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. |
| 6 | Blocking | Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. |
| 7 | Primary Antibody Incubation | Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, IκBα, p53, BAX, and a loading control like β-actin or GAPDH) overnight at 4°C. |
| 8 | Secondary Antibody Incubation | Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. |
| 9 | Detection | Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. |
| 10 | Densitometry | Quantify the band intensities using software like ImageJ to determine the relative changes in protein expression or phosphorylation. |
PART 4: Visualization of Pathways and Workflows
Diagram 1: Generalized PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR pathway, a common target for imidazo[1,2-a]pyridine derivatives.
Diagram 2: Experimental Workflow for In Vitro Analysis
Caption: A typical workflow for the in vitro characterization of a novel compound.
PART 5: Troubleshooting and Scientific Insights
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Media | - Poor aqueous solubility.- Concentration exceeds solubility limit. | - Ensure the final DMSO concentration in the media is low (<0.5%).- Prepare fresh dilutions for each experiment.- If precipitation persists, consider using a different solvent or a solubilizing agent (e.g., Pluronic F-68), but validate its effect on cells first. |
| High Variability in MTT Assay | - Uneven cell seeding.- Edge effects in the 96-well plate.- Incomplete formazan dissolution. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Ensure complete dissolution of formazan crystals by thorough pipetting. |
| No Apoptosis Detected Despite Cytotoxicity | - Cell death may be primarily necrotic.- Apoptosis may occur at an earlier or later time point. | - Perform a time-course experiment.- Analyze for markers of necrosis (e.g., LDH release assay). |
| Weak or No Signal in Western Blot | - Low protein expression.- Poor antibody quality.- Insufficient protein loading. | - Use a positive control cell line known to express the target protein.- Optimize antibody concentration and incubation times.- Ensure accurate protein quantification and load a sufficient amount. |
References
- 1. Buy this compound | 34164-92-6 [smolecule.com]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Molecular characterization of EP6--a novel imidazo[1,2-a]pyridine based direct 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. kishida.co.jp [kishida.co.jp]
- 13. fishersci.com [fishersci.com]
- 14. acrospharma.co.kr [acrospharma.co.kr]
Application Note & Protocol: Leveraging Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride as a Scaffold for Kinase Inhibitor Screening
Abstract
The human kinome, comprising over 500 protein kinases, represents a landscape of immense therapeutic potential, particularly in oncology and inflammatory diseases. The imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1] This is due to its versatile structure, which is amenable to synthetic modification, and its inherent ability to interact with the ATP-binding site of various kinases.[2] This document provides the scientific rationale, practical handling instructions, and detailed screening protocols for utilizing Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride. This compound serves as an ideal foundational fragment for the development of compound libraries aimed at discovering novel kinase inhibitors. We present validated workflows for biochemical high-throughput screening, dose-response analysis, and cell-based secondary assays to guide researchers from initial hit identification to lead validation.
Introduction: The Imidazo[1,2-a]pyridine Privileged Scaffold
The Kinome as a Therapeutic Target Landscape
Protein kinases are critical enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2] This has made kinases one of the most important classes of drug targets. The development of small molecule inhibitors that can selectively modulate the activity of a specific kinase is a central goal of modern drug discovery.
Imidazo[1,2-a]pyridine: A Versatile Core for Kinase Inhibition
The imidazo[1,2-a]pyridine ring system is a heterocyclic scaffold that has been successfully employed to develop inhibitors against a wide array of kinases. Its rigid, planar structure provides a stable platform for presenting functional groups that can form key interactions within the kinase ATP-binding pocket. Derivatives of this scaffold have shown potent activity against critical oncology targets, including the PI3K/Akt/mTOR pathway, IGF-1R, DYRK1A, and CLK1.[4][5][6][7][8] The adaptability of the scaffold allows for fine-tuning of selectivity and pharmacokinetic properties through synthetic chemistry, making it an exceptionally valuable starting point for inhibitor design.[9][10]
This compound: A Key Building Block
This compound is a functionalized fragment that serves as an excellent starting point for library synthesis. The primary amine at the 3-position provides a versatile chemical handle for diversification, allowing for the facile introduction of a wide range of substituents to explore the structure-activity relationship (SAR).[11] The compound is supplied as a dihydrochloride salt, which typically enhances aqueous solubility and stability, facilitating its use in biological assays.[1]
Scientific Rationale and Mechanism of Action
ATP-Competitive Inhibition
The majority of imidazo[1,2-a]pyridine-based inhibitors function by competing with endogenous ATP for binding to the kinase active site. The core scaffold often acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved structural motif that connects the N- and C-lobes of the catalytic domain. Substituents appended to the core then occupy adjacent hydrophobic pockets, conferring potency and selectivity.
Caption: General binding mode of an Imidazo[1,2-a]pyridine inhibitor.
Key Structural Features and Derivatization Potential
The utility of this compound stems from its potential for chemical modification. The primary amine is a nucleophile that can be readily acylated, alkylated, or used in reductive amination reactions to build a diverse library of compounds for screening.
Caption: Key positions for derivatization on the scaffold.
Example Signaling Pathway: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer. Several potent inhibitors based on the imidazo[1,2-a]pyridine scaffold have been developed to target kinases within this pathway, such as PI3K and mTOR.[5][7] A primary screen of a library derived from this scaffold could identify hits that modulate this critical cancer pathway.
Caption: The PI3K/Akt/mTOR signaling pathway.
Compound Handling and Preparation
Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, related compounds are classified as irritants.[12] Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Reconstitution and Storage
The dihydrochloride salt form is intended to improve solubility in aqueous buffers. However, for creating a high-concentration primary stock, DMSO is recommended.
Protocol: Preparing a 10 mM Stock Solution
-
Weighing: Tare a clean, dry microcentrifuge tube. Carefully weigh approximately 1-5 mg of this compound (MW: ~220.10 g/mol ).[1]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Calculation: Volume (µL) = [Mass (mg) / 220.10 ( g/mol )] * 100,000
-
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C or use a sonicating water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
| Parameter | Recommendation |
| Stock Solvent | 100% DMSO |
| Stock Concentration | 10-20 mM |
| Storage Temperature | -20°C or -80°C |
| Stability | Stable for >6 months when stored properly. Avoid freeze-thaw cycles. |
Protocols for Kinase Inhibitor Screening
Overview of the Screening Workflow
A tiered approach is essential for an efficient and cost-effective screening campaign. The process begins with a broad primary screen to identify "hits," which are then subjected to more rigorous validation and characterization assays.
Caption: A typical workflow for kinase inhibitor screening.
Protocol: Primary High-Throughput Screen (HTS) - Biochemical Assay
Principle: This protocol describes a generic, luminescence-based kinase assay (e.g., ADP-Glo™, Promega) suitable for HTS.[13] The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in signal relative to the DMSO control indicates inhibition of the kinase.
Reagents & Materials:
-
Kinase of interest (e.g., PI3Kα, Akt1)
-
Kinase-specific substrate (peptide or protein)
-
ATP at Km concentration
-
Kinase assay buffer
-
Compound library plates (with Imidazo[1,2-a]pyridine derivatives at 10 µM)
-
DMSO (negative control)
-
Staurosporine or known inhibitor (positive control)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 20-50 nL of each compound from the library plate to the assay plate. Also dispense DMSO and positive control into designated wells.
-
Enzyme Addition: Add 5 µL of kinase solution (prepared in assay buffer) to all wells.
-
Incubation (Compound-Enzyme): Gently mix the plate and incubate for 15-30 minutes at room temperature (RT). This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of the Substrate/ATP mix to all wells to start the kinase reaction.
-
Incubation (Kinase Reaction): Incubate the plate at RT for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at RT.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at RT.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive] / [Signal_Negative - Signal_Positive])
-
Define a "hit" threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Protocol: Dose-Response and IC₅₀ Determination
Causality: A single-point screen can produce false positives. A dose-response experiment is critical to confirm the activity of a hit and to quantify its potency by determining the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compound in DMSO, starting from the highest concentration (e.g., 50 µM).
-
Assay Setup: Perform the same biochemical kinase assay as described in section 4.2, but instead of a single concentration, add the dilution series of the compound to the assay plate.
-
Data Analysis:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R).
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
-
| Concentration (µM) | % Inhibition |
| 50.0 | 98.5 |
| 16.7 | 95.2 |
| 5.6 | 88.1 |
| 1.9 | 75.4 |
| 0.6 | 52.3 |
| 0.2 | 28.9 |
| ... | ... |
Protocol: Cell-Based Target Engagement Assay
Causality: It is crucial to verify that a compound that inhibits a kinase in a purified, biochemical system can also engage and inhibit the target in a complex cellular environment. A western blot assay measuring the phosphorylation of a direct downstream substrate is a standard method for this.[8]
Principle: For an inhibitor targeting the PI3K/Akt pathway, successful target engagement in cells will lead to a decrease in the phosphorylation of Akt at Ser473.
Procedure:
-
Cell Culture: Plate cells (e.g., HeLa, A375) in a 12-well plate and grow to 70-80% confluency.[10]
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal pathway activity.
-
Compound Treatment: Treat the cells with increasing concentrations of the hit compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a DMSO control.
-
Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to activate the PI3K/Akt pathway.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-Akt to total Akt indicates successful cellular target engagement.
Data Interpretation and Next Steps
Hit Triage and Validation
Promising hits from the screening cascade should exhibit the following characteristics:
-
Confirmed activity in an orthogonal assay (e.g., a biophysical binding assay like DSF or SPR).
-
A well-defined sigmoidal dose-response curve with an IC₅₀ in the desired potency range (e.g., < 10 µM).
-
Demonstrated activity in a cell-based target engagement assay.
-
A "clean" chemical structure, devoid of known pan-assay interference compounds (PAINS) motifs.[14]
Structure-Activity Relationship (SAR) Exploration
The data from the initial screen will inform the next cycle of medicinal chemistry. By comparing the potency of different derivatives from the initial library, chemists can build an SAR model that relates specific chemical modifications to biological activity.[6] This model guides the rational design of new, more potent, and selective compounds.
Off-Target and Selectivity Profiling
To assess the therapeutic potential and potential for toxicity, lead compounds must be profiled against a broad panel of kinases (e.g., a kinome-wide panel).[15] The goal is to identify inhibitors that are highly selective for the intended target, minimizing off-target effects that could lead to adverse events.
Conclusion
This compound represents a valuable chemical tool for kinase inhibitor discovery. The imidazo[1,2-a]pyridine scaffold it contains is a clinically relevant and synthetically tractable core. By employing the systematic screening cascade detailed in this guide—from high-throughput biochemical screening to cellular target validation—researchers can effectively leverage libraries built from this fragment to identify and develop novel and potent kinase inhibitors for a range of therapeutic applications.
References
- 1. Buy this compound | 34164-92-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. oceanomics.eu [oceanomics.eu]
- 4. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. aksci.com [aksci.com]
- 13. benchchem.com [benchchem.com]
- 14. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to Cytotoxicity Assays for Imidazo[1,2-a]pyridine Derivatives in A549 Cells
Introduction: Targeting Lung Cancer with Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of biological activities.[1] In recent years, derivatives of this scaffold have emerged as highly promising candidates for anticancer therapy.[2] These compounds exert their effects by modulating key cellular pathways critical for cancer cell proliferation and survival.[1] Various studies have demonstrated that imidazo[1,2-a]pyridine-based compounds can exhibit potent therapeutic effects against diverse cancer cell lines, including lung, breast, and liver cancers.[3][4] Their mechanisms of action often involve the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, thereby inducing cell cycle arrest and apoptosis (programmed cell death).[5]
The A549 cell line, derived from human non-small cell lung carcinoma, serves as a cornerstone model in cancer research and is instrumental for screening the cytotoxic potential of novel pharmaceutical compounds.[6][7] Evaluating the dose-dependent cytotoxic effects of new imidazo[1,2-a]pyridine derivatives on A549 cells is a critical first step in the preclinical drug discovery pipeline. This guide provides a detailed framework for selecting and performing appropriate cytotoxicity assays, interpreting the data, and understanding the potential mechanisms of cell death.
Pillar 1: Selecting the Appropriate Cytotoxicity Assay
The initial assessment of a compound's anticancer potential hinges on determining its cytotoxicity—its ability to kill cancer cells. However, "cytotoxicity" is a broad term, and different assays measure distinct cellular events that signify cell death. The choice of assay should be guided by the anticipated mechanism of the compound and the specific question being asked. Here, we dissect three robust, commonly used assays suitable for screening imidazo[1,2-a]pyridine derivatives in A549 cells.
-
MTT Assay (Metabolic Activity): This colorimetric assay is a workhorse for assessing cell viability by measuring mitochondrial function.[8] Metabolically active, viable cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[8][9] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.[8] This assay is excellent for high-throughput screening to determine a compound's IC50 (the concentration that inhibits 50% of cell growth).
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies cell death by measuring the loss of plasma membrane integrity, a hallmark of necrosis.[10] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium when the cell membrane is compromised.[11][12][13] The activity of this released LDH is measured in the supernatant through a coupled enzymatic reaction that results in a colored product.[11][13] This assay is particularly useful for identifying compounds that induce rapid, necrotic cell death.
-
Sulforhodamine B (SRB) Assay (Total Biomass): The SRB assay is a colorimetric method that estimates cell number by quantifying total cellular protein content.[14][15] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[16][17] The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells. A key advantage of the SRB assay is that its measurement is independent of cellular metabolism, making it a reliable endpoint for cell number.[17]
Comparative Overview of Assays
| Feature | MTT Assay | LDH Assay | SRB Assay |
| Principle | Enzymatic reduction of tetrazolium salt | Measurement of released cytosolic enzyme | Staining of total cellular protein |
| Endpoint Measured | Mitochondrial metabolic activity | Plasma membrane integrity | Cell number (total protein biomass) |
| Indication | Cell viability, proliferation | Cytolysis, necrosis | Cell number, cytostatic/cytotoxic effects |
| Advantages | High-throughput, sensitive, widely used | Measures necrosis directly, stable endpoint | Independent of metabolic state, simple, cost-effective[15] |
| Considerations | Can be affected by metabolic changes | Does not detect early apoptosis | Fixation step required |
Pillar 2: Differentiating Modes of Cell Death - Apoptosis vs. Necrosis
Understanding how a compound kills cancer cells is as important as knowing that it does. The two primary modes of cell death are apoptosis and necrosis.[10]
-
Apoptosis: A regulated, programmed cell death essential for normal tissue development and homeostasis.[18] It is characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a family of proteases called caspases.[10] Crucially, apoptosis occurs without significant damage to surrounding cells. Most successful chemotherapies induce apoptosis.[3]
-
Necrosis: A pathological, uncontrolled form of cell death resulting from acute injury, toxins, or infection.[10][18] It involves cell swelling, rupture of the plasma membrane, and release of cellular contents, which can trigger an inflammatory response.[10]
Distinguishing between these pathways provides critical insight into a compound's mechanism of action. For imidazo[1,2-a]pyridine derivatives, which often act on specific signaling pathways, inducing apoptosis is a desired outcome.[2][5]
Caspase-Glo® 3/7 Assay: A Litmus Test for Apoptosis
To specifically probe for apoptosis, a Caspase-Glo® 3/7 assay is highly recommended. Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave numerous cellular substrates to orchestrate the dismantling of the cell.[19] This assay utilizes a luminogenic caspase-3/7 substrate.[20] When added to the cell culture, the reagent lyses the cells and the substrate is cleaved by active caspase-3/7, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[20][21]
Caption: General workflow for screening imidazo[1,2-a]pyridine derivatives.
Pillar 3: Detailed Experimental Protocols
The following protocols are optimized for A549 cells in a 96-well format. Consistency in cell handling, seeding density, and reagent preparation is paramount for reproducible results.
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of A549 cells as an indicator of viability following treatment.[9][22]
Materials:
-
A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)[22]
-
Imidazo[1,2-a]pyridine compounds, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[22]
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for blank measurements.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[22]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours, until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Incubate at room temperature in the dark for at least 2 hours.[9] Read the absorbance at 570 nm.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot % Viability vs. compound concentration (log scale) to determine the IC50 value.
Caption: Step-by-step workflow for the MTT assay.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of LDH into the culture supernatant, an indicator of cell lysis.[11]
Materials:
-
A549 cells and culture reagents as in Protocol 1.
-
LDH Cytotoxicity Assay Kit (commercially available, e.g., from Promega or Cayman Chemical).[11][13]
-
Lysis Buffer (often 10X, provided in the kit) to create a maximum LDH release control.
-
Sterile 96-well flat-bottom plates.
-
Microplate reader (absorbance at ~490 nm).
Procedure:
-
Plate Setup: Seed and treat cells as described in Protocol 1 (steps 1-4). It is crucial to set up three types of controls:
-
Spontaneous LDH Release: Vehicle-treated, intact cells.
-
Maximum LDH Release: Vehicle-treated cells lysed with the kit's Lysis Buffer.
-
Background Control: Medium only, no cells.
-
-
Induce Maximum Release: About 45 minutes before the end of the compound incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells.[13]
-
Collect Supernatant: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[13] Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions. Add 100 µL of the reaction mix to each well of the new plate containing the supernatants.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11][13]
-
Stop Reaction & Read: Add the Stop Solution provided in the kit (if applicable). Read the absorbance at 490-520 nm.[13]
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
References
- 1. benchchem.com [benchchem.com]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. akadeum.com [akadeum.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Investigating the Anti-proliferative Effects of Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride on HepG2 Cells
Introduction: The Quest for Novel Hepatocellular Carcinoma Therapeutics
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide.[1][2] The complexity and heterogeneity of HCC necessitate the continuous development of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold has been identified as a "privileged structure" in medicinal chemistry, with various derivatives demonstrating potent anti-cancer activities by modulating key regulatory pathways in cell division and proliferation.[3][4][5][6] These compounds have shown promise against a range of cancer cell lines, including those from liver, breast, and colon cancers.[3][7]
This document outlines a comprehensive experimental framework to investigate the anti-proliferative effects of a novel candidate, Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride (hereafter referred to as IPM-dHCl) , on the human HCC cell line, HepG2. HepG2 cells are a well-characterized, adherent epithelial cell line derived from a liver hepatoblastoma, which retain many differentiated hepatic functions and are a cornerstone model for in vitro hepatotoxicity and cancer studies.[8]
We hypothesize that IPM-dHCl will inhibit HepG2 cell proliferation by inducing cell cycle arrest and apoptosis. This guide provides detailed, field-proven protocols for a tiered approach:
-
Tier 1: Determining the cytotoxic potency (IC50) of IPM-dHCl.
-
Tier 2: Elucidating the cellular mechanisms (cell cycle arrest and apoptosis).
-
Tier 3: Investigating the molecular mechanism of action through a key signaling pathway.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical cascade that governs cell growth, proliferation, survival, and metabolism.[9][10] Its dysregulation and constitutive activation are common events in up to 50% of HCC cases, making it a prime target for therapeutic intervention.[1][10] Many imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects by inhibiting protein kinases within this pathway.[3][4][11]
We postulate that IPM-dHCl inhibits the phosphorylation of Akt, a central node in this pathway. This inhibition would lead to downstream effects including the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), and activation of executioner caspases, ultimately culminating in programmed cell death. Concurrently, inhibition of this pro-proliferative pathway is expected to cause a halt in cell cycle progression.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by IPM-dHCl.
Tier 1 Protocol: Determining Cytotoxicity using MTT Assay
The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA, count using a hemocytometer or automated cell counter, and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well flat-bottom plate.
-
Include wells for vehicle control (cells + medium + DMSO) and blank controls (medium only).
-
Incubate for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of IPM-dHCl in sterile DMSO.
-
Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is <0.1%.
-
Carefully aspirate the medium from the cells and add 100 µL of the respective IPM-dHCl dilutions. Add medium with the equivalent DMSO concentration to vehicle control wells.
-
Incubate for 48 hours.
-
-
MTT Assay & Data Acquisition:
-
Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13]
-
Incubate for 4 hours at 37°C, protected from light.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis & Presentation
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
Plot % Viability vs. Log[IPM-dHCl Concentration] and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell viability).
| IPM-dHCl Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | Cell Viability (%) |
| 0 (Vehicle) | 1.312 | 0.091 | 100.0 |
| 0.1 | 1.285 | 0.085 | 98.0 |
| 1 | 1.154 | 0.077 | 88.0 |
| 5 | 0.931 | 0.062 | 71.0 |
| 10 | 0.670 | 0.054 | 51.1 |
| 25 | 0.341 | 0.039 | 26.0 |
| 50 | 0.157 | 0.025 | 12.0 |
| 100 | 0.080 | 0.018 | 6.1 |
| Resulting IC50 Value: ~9.8 µM |
Tier 2 Protocols: Elucidating Cellular Mechanisms
Based on the IC50 value, we can now investigate how IPM-dHCl inhibits cell proliferation. We will use concentrations around the IC50 value (e.g., 5 µM, 10 µM, and 25 µM).
Cell Cycle Analysis via Propidium Iodide Staining
This protocol uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the proportion of cells in G0/G1, S, and G2/M phases of the cell cycle.[14][15] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[16]
-
Cell Preparation and Treatment:
-
Seed 1 x 10^6 HepG2 cells in 100 mm culture dishes and allow them to attach overnight.
-
Treat cells with vehicle (DMSO), and IPM-dHCl at 0.5x, 1x, and 2.5x the determined IC50 for 24 hours.
-
-
Fixation and Staining:
-
Harvest cells (including any floating cells in the media), wash twice with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).[16]
-
Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use analysis software (e.g., FlowJo, ModFit) to model the cell cycle distribution.
-
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 65.2 | 20.1 | 14.7 |
| IPM-dHCl (5 µM) | 60.1 | 18.5 | 21.4 |
| IPM-dHCl (10 µM) | 45.3 | 15.8 | 38.9 |
| IPM-dHCl (25 µM) | 28.9 | 10.2 | 60.9 |
| Interpretation: A dose-dependent increase in the G2/M population suggests IPM-dHCl induces cell cycle arrest at this phase.[17] |
Apoptosis Quantification via Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI) can only enter cells with compromised membranes, a feature of late apoptosis and necrosis.[21]
-
Cell Preparation and Treatment:
-
Seed and treat HepG2 cells as described for cell cycle analysis (Section 4.1), but for 48 hours.
-
-
Staining:
-
Harvest all cells (adherent and floating) and wash twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.[22]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[21]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle (DMSO) | 94.5 | 3.1 | 2.4 |
| IPM-dHCl (5 µM) | 85.2 | 9.5 | 5.3 |
| IPM-dHCl (10 µM) | 60.7 | 25.1 | 14.2 |
| IPM-dHCl (25 µM) | 25.4 | 48.9 | 25.7 |
| Interpretation: A dose-dependent increase in Annexin V+ populations confirms that IPM-dHCl induces apoptosis.[23] |
Tier 3 Protocol: Western Blot for PI3K/Akt Pathway
Western blotting allows for the detection of specific proteins to confirm the hypothesized molecular mechanism.[24] We will probe for phosphorylated Akt (p-Akt) to measure pathway activation and total Akt (t-Akt) for normalization.[25]
References
- 1. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. journal.waocp.org [journal.waocp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Annexin V Staining Protocol [bdbiosciences.com]
- 23. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. benchchem.com [benchchem.com]
Application Note: Evaluating the Anticancer Potential of Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride in HCC1937 Breast Cancer Cells
Introduction: Targeting a Vulnerability in Triple-Negative Breast Cancer
Imidazo[1,2-a]pyridines are a class of nitrogen-based heterocyclic compounds that have garnered significant interest in oncology due to their diverse biological activities.[1][2] Derivatives of this scaffold have been shown to exhibit potent anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4] A frequently implicated target of these compounds is the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[2][5][6]
This application note provides a comprehensive guide for evaluating the therapeutic potential of a specific derivative, Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, in the context of triple-negative breast cancer (TNBC). We have selected the HCC1937 cell line as a clinically relevant model for this investigation.
The HCC1937 Cell Line: A Model of Genetic Vulnerability
The HCC1937 cell line, derived from a primary ductal carcinoma, represents a particularly aggressive subtype of breast cancer.[7] Its key characteristics make it an ideal model for testing agents that target specific signaling pathways:
-
Triple-Negative Phenotype: HCC1937 cells are negative for the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[4][8] This lack of well-defined molecular targets contributes to the poor prognosis and limited treatment options for TNBC patients.
-
BRCA1 and p53 Mutations: This cell line is homozygous for a BRCA1 mutation and has a mutated p53 gene.[8] These mutations compromise critical DNA damage repair and tumor suppression functions.
-
PTEN Deletion: Crucially for this study, HCC1937 cells have a homozygous deletion of the PTEN gene.[4][9] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt/mTOR pathway.[10] Its absence leads to constitutive activation of this pathway, promoting cell survival and proliferation.[11][12]
The genetic makeup of HCC1937 cells, particularly the PTEN deletion, creates a dependency on the PI3K/Akt signaling cascade for survival. This presents a key vulnerability that can be exploited by targeted inhibitors like this compound. A recent study on novel imidazo[1,2-a]pyridine compounds in HCC1937 cells demonstrated their ability to reduce cell viability, induce cell cycle arrest, and promote apoptosis, notably accompanied by a decrease in phosphorylated AKT levels.[13]
Experimental Rationale and Workflow
Our experimental strategy is designed to provide a multi-faceted evaluation of the compound's efficacy. We will assess its impact on cell viability, its ability to induce programmed cell death (apoptosis), its effect on cell cycle progression, and its molecular mechanism of action by directly probing the PI3K/Akt/mTOR pathway.
Figure 1: A streamlined workflow for the comprehensive evaluation of the test compound in HCC1937 cells.
Detailed Protocols
Cell Culture and Maintenance of HCC1937 Cells
Rationale: Proper cell culture technique is fundamental to obtaining reproducible and reliable data. HCC1937 cells grow as adherent, large epithelial cells and require specific conditions for optimal growth.
Protocol:
-
Medium Preparation: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Subculturing:
-
When cells reach 75-80% confluency, aspirate the old medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.[8]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:2 to 1:4.[4]
-
Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This initial screen will determine the half-maximal inhibitory concentration (IC50) of the compound, a critical parameter for subsequent experiments.
Protocol:
-
Cell Seeding: Seed HCC1937 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or PBS).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[14]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
| Treatment Duration | Expected IC50 Range (µM) |
| 24 hours | 50 - 100 |
| 48 hours | 25 - 50 |
| 72 hours | 10 - 25 |
| Table 1: Hypothetical IC50 values for this compound in HCC1937 cells. Actual values must be determined experimentally. |
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, thus identifying late apoptotic and necrotic cells.[15]
Protocol:
-
Cell Treatment: Seed HCC1937 cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[16]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17]
Protocol:
-
Cell Treatment: Treat HCC1937 cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI and RNase A.[10] RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer to generate a DNA content histogram.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Rationale: Given the PTEN-null status of HCC1937 cells and the known activity of imidazo[1,2-a]pyridines, it is crucial to directly assess the compound's effect on the PI3K/Akt/mTOR pathway. Western blotting allows for the detection and quantification of key proteins and their phosphorylation status, which is indicative of pathway activation.[13]
Figure 2: The constitutively active PI3K/Akt/mTOR pathway in PTEN-deleted HCC1937 cells.
Protocol:
-
Protein Extraction: Treat cells with the compound at IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (a downstream target of mTOR)
-
Total p70S6K
-
GAPDH or β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
| Protein Target | Expected Outcome with Treatment | Rationale |
| p-Akt (Ser473) | Decrease | Direct indicator of Akt inhibition. |
| p-mTOR (Ser2448) | Decrease | Downstream indicator of Akt inhibition. |
| p-p70S6K | Decrease | Confirms inhibition of mTOR signaling. |
| Total Akt/mTOR | No significant change | Confirms that the effect is on protein activity (phosphorylation), not expression. |
| Table 2: Expected outcomes for Western blot analysis, providing a self-validating system for the mechanism of action. |
Conclusion and Future Directions
This application note outlines a robust, multi-tiered approach to evaluate the anticancer efficacy of this compound against the HCC1937 triple-negative breast cancer cell line. By systematically assessing cell viability, apoptosis induction, cell cycle effects, and the modulation of the PI3K/Akt/mTOR pathway, researchers can build a comprehensive profile of the compound's therapeutic potential. The inherent genetic characteristics of the HCC1937 cell line make it a particularly suitable and sensitive model for this investigation. Positive results from these assays would provide a strong rationale for further preclinical development, including in vivo xenograft studies, to validate its potential as a targeted therapy for PTEN-deficient breast cancers.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 34164-92-6 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Cellosaurus cell line HCC1937 (CVCL_0290) [cellosaurus.org]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Targeting PI3K/AKT/mTOR Pathway in Breast Cancer: From Biology to Clinical Challenges | MDPI [mdpi.com]
- 10. Combined deletion of Pten and p53 in mammary epithelium accelerates triple-negative breast cancer with dependency on eEF2K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Breast Cancer | TPI1 activates the PI3K/AKT/mTOR signaling pathway to induce breast cancer progression by stabilizing CDCA5 | springermedicine.com [springermedicine.com]
- 15. The Roles of P53, BRCA1, and PTEN in Hereditary Cancers – Lauren Fitzgerald, Contributor | Cancer Biology [blogs.shu.edu]
- 16. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazo[1,2-a]pyridine Compounds as PI3K/AKT/mTOR Pathway Inhibitors
Abstract
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[1][2] Imidazo[1,2-a]pyridine has emerged as a privileged heterocyclic scaffold in medicinal chemistry, demonstrating significant potential for developing potent and selective kinase inhibitors.[3][4][5] This document provides a comprehensive guide to the preclinical evaluation of novel Imidazo[1,2-a]pyridine derivatives designed as dual inhibitors of the PI3K/AKT/mTOR pathway. We will delve into the underlying mechanism, present detailed protocols for in vitro and in vivo characterization, and offer insights into data interpretation, providing a robust framework for researchers in oncology drug discovery.
The Rationale for Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR cascade is a complex network with multiple feedback loops. Targeting a single node, such as PI3K alone, can sometimes lead to compensatory activation of downstream components like mTOR, mitigating the therapeutic effect. Imidazo[1,2-a]pyridine-based compounds are often designed as dual inhibitors, targeting both PI3K and mTOR kinases simultaneously.[6][7][8] This strategy aims to produce a more profound and durable blockade of the entire pathway, potentially overcoming resistance mechanisms and enhancing anti-tumor efficacy.
1.1. Mechanism of Action
Imidazo[1,2-a]pyridine inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of both PI3K and mTOR.[9] By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation of downstream substrates, effectively halting the signaling cascade. The diagram below illustrates the central role of PI3K and mTOR and the inhibitory action of these compounds.
Preclinical Evaluation Workflow
A systematic, tiered approach is essential for efficiently evaluating novel Imidazo[1,2-a]pyridine compounds. The workflow should progress from initial biochemical potency and selectivity screening to cellular assays confirming on-target activity and concluding with in vivo models to assess efficacy and tolerability.
In Vitro Protocols and Application Notes
3.1. Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity (IC50) of Imidazo[1,2-a]pyridine compounds against purified PI3K isoforms and mTOR kinase.
Causality: This is the first and most direct test of a compound's potency. An ideal candidate will show low nanomolar IC50 values against the target kinases.[9] Commercially available kits, such as the ADP-Glo™ Kinase Assay, provide a robust and high-throughput method.[10] The principle is based on quantifying the amount of ADP produced during the kinase reaction; lower ADP levels correspond to higher inhibitor activity.
Protocol: PI3Kα (p110α/p85α) Inhibition Assay
-
Reagent Preparation: Prepare all reagents (recombinant PI3Kα enzyme, lipid substrate like PIP2, ATP, assay buffer) as per the manufacturer's instructions (e.g., BPS Bioscience, Cat. No. 79781).
-
Compound Dilution: Prepare a 10-point serial dilution of the Imidazo[1,2-a]pyridine test compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Kinase Reaction:
-
To a 96-well plate, add 5 µL of the diluted test compound.
-
Add 20 µL of master mix containing PI3Kα enzyme and PIP2 substrate.
-
Initiate the reaction by adding 25 µL of ATP solution.
-
Incubate for 1 hour at 37°C.
-
-
Signal Detection:
-
Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor (DMSO) control. Plot the data and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).
Table 1: Example Biochemical Potency Data
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) |
| IMP-001 | 0.5 | 2.1 | 1.5 | 3.0 | 21 |
| Reference Cmpd | 0.8 | 3.5 | 2.2 | 4.1 | 35 |
Data is illustrative. A good dual inhibitor profile shows potent activity against PI3Kα and mTOR.[6][11]
3.2. Cell-Based Target Engagement: Western Blotting
Objective: To confirm that the compound inhibits the PI3K/AKT/mTOR pathway inside cancer cells by measuring the phosphorylation status of key downstream biomarkers, AKT and p70S6K.
Causality: While a biochemical assay confirms enzyme inhibition, a cell-based assay is critical to verify that the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit the desired biological response.[12] Phosphorylation of AKT at Serine 473 (p-AKT) is a direct marker of PI3K pathway activity, while phosphorylation of p70S6 Kinase at Threonine 389 (p-S6K) is a primary downstream event of mTORC1 activation.[13][14] A reduction in the levels of both p-AKT and p-S6K provides strong evidence of dual pathway blockade.[9][15]
Protocol: Detection of p-AKT and p-S6K Inhibition
-
Cell Culture and Treatment:
-
Seed cancer cells known to have an active PI3K pathway (e.g., HCT116, HT-29) in 6-well plates and allow them to adhere overnight.[8]
-
Treat cells with increasing concentrations of the Imidazo[1,2-a]pyridine compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[13] Critical Step: Phosphatase inhibitors are essential to preserve the phosphorylation state of proteins.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20 µg). Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-antibodies to reduce background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibody diluted in 5% BSA/TBST.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution) for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[13] Quantify band intensity using densitometry software.
In Vivo Efficacy Protocols
4.1. Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a lead Imidazo[1,2-a]pyridine compound in a living organism.
Causality: In vivo models are the definitive preclinical test of a drug's potential. They assess not only the compound's ability to inhibit tumor growth but also provide an initial assessment of its safety and tolerability (e.g., via body weight measurements).[17] The use of immunodeficient mice allows human cancer cell lines to grow as tumors, providing a relevant model to test human-targeted therapies.[1][18]
Protocol: General Xenograft Efficacy Study
-
Cell Preparation: Culture a cancer cell line with known PI3K pathway activation (e.g., HCT116) to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[1]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[1][8]
-
Tumor Growth Monitoring: Once tumors are palpable, monitor growth every 2-3 days by measuring the length (L) and width (W) with calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[1]
-
Randomization and Dosing:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle control and IMP-001 (30 mg/kg).
-
Administer the compound daily via the appropriate route (e.g., oral gavage), as determined by pharmacokinetic studies.[6][19]
-
Record tumor volumes and body weights for each mouse throughout the study (e.g., 21 days).
-
-
Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for the treatment group compared to the vehicle group.
-
%TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Table 2: Example In Vivo Efficacy Data in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Day 21 (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle | - | 1250 | - | +2.5 |
| IMP-001 | 30 | 500 | 60% | -1.0 |
Data is illustrative. Significant TGI without substantial body weight loss indicates a promising therapeutic window.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phospho-p70 S6 Kinase (Thr389) Monoclonal Antibody (R.566.2) (MA5-15202) [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold in Material Science
Imidazo[1,2-a]pyridine and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, the unique electronic and photophysical properties of this heterocyclic system also make it a highly attractive building block for advanced materials.[4][5] While Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride (IMPD) is primarily investigated for its pharmaceutical potential, its inherent characteristics suggest significant, yet largely unexplored, applications in material science.[6][7] This guide provides detailed application notes and protocols to explore the utility of IMPD in the synthesis of novel functional materials, leveraging its fluorescent properties and reactive primary amine functionality.
The dihydrochloride salt form of IMPD enhances its solubility, making it amenable to various solution-based processing techniques.[7] The core Imidazo[1,2-a]pyridine structure is known to exhibit fluorescence, and its derivatives have been investigated for applications in organic light-emitting diodes (OLEDs) and chemical sensors.[8][9][10][11] The presence of a primary amine at the C3 position provides a versatile handle for chemical modification and polymerization, allowing for the integration of this fluorophore into larger macromolecular structures or onto the surface of nanomaterials.
These application notes will provide a theoretical framework and practical protocols for utilizing IMPD in three key areas: as a monomer for fluorescent polymer synthesis, as a surface ligand for nanoparticle functionalization, and as a precursor for materials in organic electronics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of IMPD is crucial for its effective application in material science.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃·2HCl | [7] |
| Molecular Weight | 220.1 g/mol | [7] |
| Appearance | White crystalline powder | [7] |
| Melting Point | 230-234 °C (decomposes) | [7] |
| Solubility | Soluble in water | [12] |
| Purity | ≥ 95% (NMR) | [7] |
| CAS Number | 160771-89-1 | [7] |
Application 1: Synthesis of Fluorescent Polyimides
Scientific Rationale: The primary amine groups of IMPD can react with dianhydrides through a two-step polycondensation reaction to form polyimides. Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. By incorporating the fluorescent Imidazo[1,2-a]pyridine moiety into the polymer backbone, it is possible to create novel polyimides with inherent fluorescence, suitable for applications such as fluorescent films, coatings, and high-temperature sensors.
Experimental Workflow: Polyimide Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Buy this compound | 34164-92-6 [smolecule.com]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. 3-Aminoimidazo[1,2-a]pyridine, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride
Welcome to the technical support hub for the synthesis of Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will focus on the prevalent and highly efficient Groebke-Blackburn-Bienaymé (GBB) three-component reaction, a cornerstone for constructing the imidazo[1,2-a]pyridine core.[1][2][3]
This document moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for rational problem-solving in your laboratory.
Core Synthetic Strategy: The Groebke-Blackburn-Bienaymé Reaction (GBBR)
The synthesis of the Imidazo[1,2-a]pyridine scaffold is most effectively achieved through a one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[4][5] This isocyanide-based multicomponent reaction (IMCR) offers significant advantages in terms of atomic economy, convergence, and the ability to generate molecular diversity efficiently.[1] However, its success is highly dependent on carefully controlled reaction parameters.
Below is a diagram illustrating the generally accepted mechanism for this powerful transformation.
Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé Reaction.
The core structure is then typically modified (e.g., reduction of a nitrile or amide group introduced via the aldehyde) to yield the target methanamine, followed by salt formation.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Question 1: My overall yield is consistently low (<40%). What are the most likely causes and how can I fix them?
Low yield is the most common complaint and can stem from multiple factors. A systematic approach is essential.
A. Catalyst Choice and Activity
The GBB reaction is typically acid-catalyzed. The choice and concentration of the catalyst are critical.
-
The Problem: The reaction may be too slow, allowing side reactions to dominate, or too aggressive, leading to degradation of starting materials.
-
The Expertise: While Scandium triflate (Sc(OTf)₃) is a widely used and effective Lewis acid catalyst for the GBB reaction, it can be expensive and moisture-sensitive.[2][6] Brønsted acids like p-toluenesulfonic acid (pTSA) or even milder catalysts like ammonium chloride (NH₄Cl) can be highly effective and more economical alternatives.[7][8] The optimal catalyst often depends on the specific substrates being used.
-
The Solution:
-
Verify Catalyst Quality: Ensure your Lewis acid catalyst has not been deactivated by atmospheric moisture.
-
Screen Catalysts: If yields are poor with one catalyst, screen others. See the table below for a comparison.
-
Optimize Loading: Start with a catalytic amount (e.g., 10 mol%). Increasing the catalyst loading does not always improve yield and can sometimes promote side reactions.
-
| Catalyst | Type | Typical Loading | Key Considerations |
| Sc(OTf)₃ | Lewis Acid | 5-15 mol% | Highly active but expensive and moisture-sensitive.[2] |
| p-TSA | Brønsted Acid | 10-20 mol% | Cost-effective and robust. Good starting point for optimization.[4][8] |
| NH₄Cl | Brønsted Acid | 20-30 mol% | A mild and "green" catalyst, effective for many substrates.[7] |
| Molecular Iodine (I₂) | Lewis Acid | 10-20 mol% | An environmentally benign catalyst that can be effective, especially under sonication.[9] |
B. Solvent Effects
The solvent does more than just dissolve the reactants; it can actively participate in the mechanism.
-
The Problem: An inappropriate solvent can hinder the formation of key intermediates or fail to stabilize transition states.
-
The Expertise: Alcohols, particularly methanol, are often the solvents of choice.[8] Recent experimental and computational studies have shown that methanol not only acts as a solvent but can also serve as a cocatalyst, accelerating key steps in the reaction pathway.[8][10] Aprotic solvents like toluene or dichloromethane (DCM) are sometimes used, but often result in lower conversion rates unless reaction conditions are rigorously optimized.[8]
-
The Solution:
-
Prioritize Methanol: If you are not already, use methanol as your starting solvent. Ensure it is anhydrous.
-
Consider Solvent-Free: For some substrate combinations, solvent-free conditions under controlled heating can dramatically increase reaction rates and yields.[3]
-
C. Reagent Quality and Stoichiometry
The purity of your starting materials is paramount in multicomponent reactions.
-
The Problem: Impurities in the aldehyde (e.g., the corresponding carboxylic acid from oxidation) or isocyanide can inhibit the catalyst or lead to a cascade of side products.
-
The Expertise: Aldehydes are prone to oxidation and polymerization. Isocyanides, known for their pungent odor, can degrade upon storage. Using freshly purified reagents is a field-proven best practice.
-
The Solution:
-
Purify the Aldehyde: Distill or recrystallize the aldehyde immediately before use.
-
Check Isocyanide Quality: Use a freshly opened bottle or synthesize and use it immediately.
-
Optimize Stoichiometry: While a 1:1:1 ratio is the theoretical ideal, sometimes a slight excess (1.1-1.2 equivalents) of the more volatile or less stable component (often the isocyanide or aldehyde) can drive the reaction to completion.[11]
-
Question 2: I'm observing a major, difficult-to-separate side product. How can I identify and minimize it?
In the GBB reaction, the most common side products are linear Ugi adducts, which form when the intramolecular cyclization step is disfavored.
-
The Problem: The nucleophilic attack of the pyridine nitrogen (leading to cyclization) competes with other potential pathways, such as attack by water or other nucleophiles present in the reaction mixture.
-
The Expertise: This issue is particularly prevalent with sterically hindered 2-aminopyridines or when using aliphatic aldehydes, which can alter the electronics and sterics of the key nitrile intermediate.[2][6]
-
The Solution:
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired intramolecular cyclization over higher-energy side reactions. Conversely, for some substrates, higher temperatures are needed to overcome the activation barrier for cyclization. A temperature screen (e.g., 0 °C, RT, 60 °C) is recommended.[1]
-
Anhydrous Conditions: Ensure the reaction is run under strictly anhydrous conditions (dry solvent, inert atmosphere). Water can intercept the nitrile intermediate, leading to Ugi-type byproducts.
-
Order of Addition: Adding the isocyanide last, after the imine has had time to form from the 2-aminopyridine and aldehyde, can sometimes minimize side reactions.
-
Question 3: The final salt formation and purification is messy, giving me an oily product instead of a crystalline solid. What's wrong?
The final step, converting the free base to the dihydrochloride salt, is a critical purification step that enhances stability and solubility.[12]
-
The Problem: The presence of impurities, residual solvent, or incorrect stoichiometry of the acid can lead to the product "oiling out" instead of crystallizing.
-
The Expertise: The dihydrochloride salt forms by protonating both the basic pyridine nitrogen and the primary amine. The choice of solvent for this precipitation is crucial. A solvent is needed in which the salt is insoluble but the free base and any non-polar impurities are soluble.
-
The Solution:
-
Purify the Free Base First: Before attempting salt formation, ensure the free base (the product of the GBB reaction and subsequent functional group manipulations) is as pure as possible. Flash column chromatography on silica gel is often effective at this stage.[1]
-
Use Anhydrous HCl: Employ a solution of anhydrous HCl in a solvent like diethyl ether or 1,4-dioxane. Adding aqueous HCl will introduce water, which often promotes oil formation.
-
Solvent System for Precipitation: Dissolve the purified free base in a minimal amount of a polar solvent like isopropanol or ethanol. Then, slowly add the HCl solution. The salt should precipitate. If it oils out, try adding a non-polar co-solvent like diethyl ether or hexanes dropwise with vigorous stirring to induce crystallization.
-
Trituration: If an oil persists, decant the solvent and triturate the oil with fresh, cold non-polar solvent (e.g., ether). This can often break down the oil and induce solidification.
-
Key Experimental Protocols
Protocol 1: General Procedure for Imidazo[1,2-a]pyridine Core Synthesis (GBBR)
This protocol is a representative starting point. Optimal conditions may vary based on substrates.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the 2-aminopyridine (1.0 eq).
-
Solvent & Catalyst: Add anhydrous methanol (to achieve a concentration of ~0.2 M) followed by the acid catalyst (e.g., p-TSA, 10 mol%). Stir for 5 minutes.
-
Aldehyde Addition: Add the aldehyde (1.0 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Isocyanide Addition: Add the isocyanide (1.1 eq) dropwise.
-
Reaction: Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can range from 5 to 24 hours.[12]
-
Workup: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure imidazo[1,2-a]pyridine intermediate.[1]
Protocol 2: Dihydrochloride Salt Formation
-
Dissolution: Dissolve the purified imidazo[1,2-a]pyridin-3-ylmethanamine free base in a minimal amount of anhydrous methanol or isopropanol.
-
Acidification: Cool the solution in an ice bath (0 °C). Slowly add a 2.0 M solution of HCl in diethyl ether (2.2 eq) dropwise with vigorous stirring.
-
Precipitation: A precipitate should form immediately or upon further stirring. If the product remains in solution, the slow addition of cold diethyl ether can aid precipitation.
-
Isolation: Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under high vacuum to yield the final dihydrochloride salt.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when performing this synthesis? A: Isocyanides are highly toxic and have a very strong, unpleasant odor; they should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Many aldehydes are irritants. Solvents like methanol and diethyl ether are flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q: Can I use a different 2-aminopyridine derivative? A: Yes. The GBB reaction is compatible with a wide range of substituted 2-aminopyridines.[1] However, be aware that electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the ring nitrogen, potentially slowing the cyclization step and requiring more forcing conditions or a stronger catalyst. Conversely, electron-donating groups can accelerate the reaction.[13]
Q: My target requires a specific stereocenter. Can this reaction be made asymmetric? A: Achieving asymmetry in the standard GBB reaction is challenging. However, chirality can be introduced by using a chiral aldehyde, isocyanide, or aminopyridine as one of the starting components. Developing a catalytic asymmetric version remains an active area of research.
Q: Why is this compound synthesized as a dihydrochloride salt? A: The dihydrochloride salt form offers several advantages over the free base. It is typically a stable, crystalline solid that is easier to handle and weigh accurately than the often-oily free base. Furthermore, the salt form significantly increases aqueous solubility, which is a critical property for biological testing and formulation development.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. d-nb.info [d-nb.info]
- 7. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy this compound | 34164-92-6 [smolecule.com]
- 13. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05841A [pubs.rsc.org]
Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine derivatives. As a Senior Application Scientist, I've seen firsthand the unique challenges researchers face when isolating these privileged heterocyclic compounds. Their inherent basicity, aromatic nature, and varied substituents demand a nuanced approach to purification. This guide is designed to move beyond generic protocols, offering a logical framework and field-tested solutions to common and complex purification issues encountered in both research and drug development settings.
Core Principles of Purifying Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold contains a bridgehead nitrogen atom and a pyridine ring, making the molecule basic. This property is central to many of the purification challenges and opportunities. The specific functional groups appended to the core will further dictate polarity, solubility, and stability, influencing the choice of technique.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of newly synthesized imidazo[1,2-a]pyridine derivatives.
Q1: What is the standard first-pass purification method for a crude imidazo[1,2-a]pyridine reaction mixture?
A1: Flash column chromatography on silica gel is the most widely adopted initial purification technique.[1][2] It is versatile and effective for separating the desired product from unreacted starting materials, reagents, and most non-polar byproducts. A typical starting point is an eluent system of ethyl acetate in hexanes, with the polarity gradually increased.[3]
Q2: My crude product is an HBr or HCl salt from the synthesis. How should I handle the purification?
A2: Purifying the salt directly on silica gel is generally not recommended as it can lead to poor separation and streaking. The best practice is to first neutralize the salt.
-
Step 1: Liquid-Liquid Extraction. Dissolve the crude salt in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Step 2: Aqueous Wash. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) or a dilute potassium carbonate (K₂CO₃) solution, until the aqueous layer is neutral or slightly basic. This deprotonates the pyridinium salt to its free base form.
-
Step 3: Dry and Concentrate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]
-
Step 4: Chromatograph. The resulting residue, now the neutral free base, can be purified using standard silica gel chromatography.
Q3: How do I select an appropriate solvent system for column chromatography?
A3: The choice is guided by Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) for your target compound of approximately 0.25-0.35.
-
Start with a standard system: Begin with a 20-30% ethyl acetate in hexanes mixture.
-
Adjust Polarity: If the Rf is too low (spot at the baseline), increase the polarity by adding more ethyl acetate. If the Rf is too high (spot near the solvent front), decrease the polarity by adding more hexanes.
-
Alternative Solvents: For very polar compounds, consider using methanol (MeOH) as a polar modifier in DCM (e.g., 1-5% MeOH in DCM).
-
Address Streaking: If the spot streaks, it often indicates interaction with the acidic silica. Adding a small amount (0.5-1%) of triethylamine (NEt₃) or ammonia in methanol to the eluent can neutralize the acidic sites and produce sharp, well-defined spots.
Q4: What are the best general-purpose solvents for recrystallizing imidazo[1,2-a]pyridines?
A4: Recrystallization is an excellent technique for final purification, especially for obtaining crystalline solids for analysis. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Commonly successful solvents: Ethanol is a frequently used and effective solvent.[5][6] Other options include isopropanol, acetonitrile, and ethyl acetate.
-
Solvent Pairs: If a single solvent is not effective, a two-solvent system is often used. Common pairs include Hexane/Ethyl Acetate, Hexane/Acetone, and Dichloromethane/Hexane.[7] The compound should be dissolved in the minimum amount of the "good" (high solubility) solvent at an elevated temperature, followed by the dropwise addition of the "poor" (low solubility) solvent until turbidity persists. Cooling then induces crystallization.
Purification Workflow & Decision Diagram
The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified imidazo[1,2-a]pyridine derivative.
Caption: Decision workflow for imidazo[1,2-a]pyridine purification.
Troubleshooting Guide
This section tackles specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q5: My compound and the unreacted 2-aminopyridine starting material have very similar Rf values and co-elute during column chromatography. How can I separate them?
A5: This is a common issue because 2-aminopyridine is also a polar, basic compound.
-
Causality: Both your product and the starting material can interact strongly with silica gel's acidic silanol groups. Standard non-polar/polar solvent systems may not provide enough selectivity.
-
Solution 1: Acid Wash (for stable compounds). Before chromatography, perform an acid-base extraction. Dissolve the crude mixture in a solvent like ethyl acetate. Wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic 2-aminopyridine will be protonated and extracted into the aqueous layer, while many imidazo[1,2-a]pyridine derivatives (being less basic) will remain in the organic phase. Neutralize the organic phase with a bicarbonate wash before drying and concentrating.
-
Solution 2: Modify the Stationary Phase. If an acid wash is not feasible due to product instability, switch to a different stationary phase. Alumina (basic or neutral) can be an excellent alternative to silica, as it will not have the acidic sites that cause issues.[8] Perform TLC on alumina plates first to develop a suitable solvent system.
-
Solution 3: Modify the Mobile Phase. Sometimes, using a different solvent system with different selectivities can resolve the issue. Try a gradient of Toluene -> Ethyl Acetate or DCM -> Acetone.
Q6: My compound streaks severely on the TLC plate, even with triethylamine in the eluent. What's happening?
A6: While basicity is the usual culprit, severe streaking can have other causes.
-
Causality:
-
Overloading: The TLC plate may be overloaded.
-
Insolubility: The compound may be partially insoluble in the mobile phase as it moves up the plate, causing it to crash out and streak.
-
Residual Metals: If a metal catalyst (like CuI) was used in the synthesis, residual metals can chelate with the imidazo[1,2-a]pyridine, causing streaking.[9]
-
Compound Degradation: Some derivatives may be unstable on silica gel, degrading during the analysis.
-
-
Solutions:
-
Dilute the Sample: Spot a more dilute solution on the TLC plate.
-
Change Eluent: Find a solvent system where your compound is more soluble.
-
Pre-treat the Crude Mixture: Before chromatography, dissolve the crude material in DCM and filter it through a small plug of Celite® or basic alumina to remove insoluble materials and some baseline impurities.
-
Use a Chelating Agent: If metal contamination is suspected, consider washing the crude organic solution with aqueous EDTA or ammonium hydroxide solution prior to chromatography.
-
Q7: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A7: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice.
-
Causality: This is often due to residual impurities that inhibit crystallization or a cooling process that is too rapid.
-
Solution 1: Slow Down the Cooling. After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath. Once at room temperature, you can then move it to a refrigerator.
-
Solution 2: Use a Different Solvent System. The chosen solvent may be too good. Try a solvent in which the compound has lower solubility at high temperatures. Alternatively, use a solvent pair. Dissolve the oil in a small amount of a good solvent (like acetone or DCM) and slowly add a poor solvent (like hexanes or water) dropwise until it just starts to become cloudy, then heat gently to redissolve and cool slowly.[7]
-
Solution 3: Scratching and Seeding. Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a "seed" crystal to the cooled, supersaturated solution.
Q8: My reaction produced a chiral imidazo[1,2-a]pyridine. How can I separate the enantiomers?
A8: Separation of enantiomers requires a chiral environment. This is almost exclusively done using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP).
-
Causality: Enantiomers have identical physical properties (solubility, polarity) in an achiral environment, making them inseparable by normal chromatography or recrystallization (unless a chiral resolving agent is used to form diastereomeric salts). A CSP provides a chiral environment that allows for differential interaction with the two enantiomers.
-
Protocol: Chiral HPLC Separation.
-
Screening: Screen a variety of polysaccharide-based CSPs, such as Chiralpak® or Chiralcel® columns.[4][10]
-
Mobile Phase: Typical mobile phases are mixtures of hexanes/isopropanol or hexanes/ethanol for normal-phase HPLC.
-
Optimization: Once baseline separation is observed, optimize the mobile phase composition and flow rate to improve resolution and reduce run time.
-
Scale-up: The optimized analytical method can be scaled up to a preparative or semi-preparative HPLC system to isolate larger quantities of each enantiomer.
-
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
-
Preparation of the Column: Select a column size appropriate for the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight). Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).[1]
-
Sample Loading: Dissolve the crude imidazo[1,2-a]pyridine (as a free base) in a minimal amount of DCM or the mobile phase. For less soluble compounds, pre-adsorb the material onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a volatile solvent (like DCM), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 50% Ethyl Acetate in Hexanes) to elute compounds of increasing polarity. A slow, shallow gradient generally provides the best separation.
-
Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Data Presentation: Chromatography & Recrystallization Solvents
| Compound Polarity | Typical Substituents | Starting Eluent System (Hexane/EtOAc) | Typical Rf (in 30% EtOAc) |
| Low | Alkyl, Aryl, Halogen | 5-10% EtOAc | 0.6 - 0.8 |
| Medium | Ester, Ether, Amide | 20-30% EtOAc | 0.3 - 0.5 |
| High | Carboxylic Acid, Hydroxyl | 50-100% EtOAc, or 2-5% MeOH in DCM | 0.1 - 0.2 |
Table 1: Common solvent systems for flash chromatography of imidazo[1,2-a]pyridine derivatives on silica gel.
| Solvent/System | Comments |
| Ethanol (EtOH) | Excellent general choice for moderately polar compounds.[6] |
| Isopropanol (IPA) | Similar to ethanol, sometimes better for less polar compounds. |
| Acetonitrile (MeCN) | Good for compounds with nitrile or other polar groups. |
| Ethyl Acetate / Hexanes | A versatile two-solvent system for a wide range of polarities.[7] |
| Dichloromethane / Hexanes | Good for less polar compounds that are highly soluble in DCM. |
Table 2: Recommended solvents and solvent systems for the recrystallization of imidazo[1,2-a]pyridine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. scispace.com [scispace.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. benthamdirect.com [benthamdirect.com]
Technical Support Center: Navigating the Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center dedicated to the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis can present unique challenges.[1][2][3][4][5][6] This guide is structured as a series of frequently asked questions (FAQs) to directly address common problems encountered in the lab, providing not just solutions but the underlying chemical reasoning to empower your research.
Section 1: Troubleshooting Low or No Product Yield
Low product yield is one of the most frequent and frustrating issues in organic synthesis. The formation of the imidazo[1,2-a]pyridine core, typically involving the cyclization of a 2-aminopyridine derivative with a carbonyl compound or its equivalent, is sensitive to a variety of factors.
FAQ 1.1: My reaction is not producing any of the desired imidazo[1,2-a]pyridine. Where should I start my investigation?
Answer:
When facing a complete lack of product, a systematic, step-by-step review of the entire experimental setup is crucial. Often, the root cause is a fundamental issue with one of the core components of the reaction.
The Causality: The synthesis of imidazo[1,2-a]pyridines is a cascade of reactions, typically starting with an SN2 reaction or condensation to form an intermediate, followed by an intramolecular cyclization and dehydration/aromatization. A failure at any of these stages will halt the entire process.
Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for zero product yield.
Expert Insight:
-
Reagent Quality: The purity of the 2-aminopyridine is paramount. Electron-withdrawing groups on the pyridine ring decrease its nucleophilicity, potentially stalling the initial step. α-Haloketones can be unstable; verify their integrity via ¹H NMR before use.[7]
-
Catalyst Activity: For metal-catalyzed versions (e.g., using Copper), the oxidation state and activity of the catalyst are critical.[2][8][9] If using a heterogeneous catalyst, ensure it hasn't been poisoned. For reactions requiring an acid or base, ensure the stoichiometry is correct as it can influence the equilibrium of intermediate formation.
FAQ 1.2: My yield is consistently low (<30%). I've confirmed my reagents are pure. What parameters should I optimize?
Answer:
Consistently low yields suggest that while the reaction is proceeding, it is either inefficient, incomplete, or plagued by competing side reactions. A systematic optimization of reaction parameters is the logical next step.
The Causality: The formation of the imidazo[1,2-a]pyridine ring is a delicate balance of multiple steps. The rate of the initial nucleophilic attack versus the subsequent cyclization can be influenced heavily by solvent polarity, temperature, and catalyst concentration. An imbalance can favor side-product formation or lead to an incomplete reaction.
Optimization Strategy Table:
| Parameter | Potential Problem | Recommended Optimization Protocol |
| Solvent | Poor solubility of reagents; unfavorable transition state stabilization; participation in side reactions. | Screen a range of solvents with varying polarity (e.g., Toluene, Dioxane, DMF, Acetonitrile, EtOH). Ensure solvents are anhydrous if moisture-sensitive reagents are used. |
| Temperature | Insufficient energy to overcome activation barrier; decomposition of starting materials or product at high temperatures. | Run a temperature gradient. Start at a literature-reported temperature and screen in 10-20°C increments in both directions (e.g., 60°C, 80°C, 100°C). |
| Catalyst Loading | Insufficient catalyst for efficient turnover; excess catalyst leading to side reactions or product inhibition. | If using a catalyst (e.g., I₂, CuI), screen catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%).[10][11] Some reactions may even proceed catalyst-free under the right thermal conditions.[12][13] |
| Base/Acid | Incorrect pKa to facilitate deprotonation/protonation; base-induced side reactions (e.g., self-condensation of ketone). | Screen a variety of bases (e.g., K₂CO₃, NaHCO₃, Et₃N, DBU) or acids (e.g., NH₄Cl, p-TsOH) if the reaction is pH-sensitive. The Groebke–Blackburn–Bienaymé reaction, for example, is often acid-catalyzed.[1] |
| Reaction Time | Reaction has not reached completion; product degradation over extended periods. | Set up parallel reactions and quench them at different time points (e.g., 2h, 6h, 12h, 24h) to determine the optimal reaction time. |
Self-Validating Protocol: Temperature Optimization
-
Set up three identical small-scale reactions (e.g., 0.5 mmol) in parallel.
-
Use identical, verified starting materials, solvent, and catalyst loading.
-
Run each reaction at a different temperature (e.g., 80°C, 100°C, 120°C).
-
Monitor all three reactions by TLC or LCMS at identical time points.
-
After a set time (e.g., 12 hours), quench the reactions, perform an identical workup, and determine the yield of each. This will provide a clear indication of the optimal temperature.
Section 2: Formation of Impurities and Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LCMS chromatogram is a common challenge. Understanding the potential side reactions is key to mitigating them.
FAQ 2.1: I am observing a significant side product. What is its likely identity and how can I prevent its formation?
Answer:
The identity of the side product depends heavily on the specific synthetic route employed. However, there are common culprits that arise from the inherent reactivity of the intermediates.
The Causality: The key intermediate in many imidazo[1,2-a]pyridine syntheses is a 2-(acylmethylamino)pyridine derivative. This intermediate possesses multiple reactive sites, and its fate is determined by the reaction conditions.
Caption: General reaction mechanism and common side reaction pathways.
Common Side Products and Mitigation Strategies:
-
Self-Condensation of Carbonyl Compound: Aldehydes and ketones can undergo self-condensation, especially under strongly basic conditions.
-
Solution: Use a milder base (e.g., NaHCO₃ instead of NaH) or reduce the reaction temperature.
-
-
Polymerization: At high concentrations or temperatures, intermediates can polymerize.
-
Solution: Reduce the overall concentration of the reaction. Consider adding one reagent slowly to the other to keep its instantaneous concentration low.
-
-
Formation of Regioisomers: If using a substituted 2-aminopyridine (e.g., 2-amino-4-methylpyridine), cyclization can potentially occur at different nitrogen atoms, although the pyridine ring nitrogen is overwhelmingly favored for imidazo[1,2-a]pyridine synthesis. More relevant is the regioselectivity in multicomponent reactions like the Groebke-Blackburn-Bienaymé, where the isocyanide and aldehyde components add in a specific order.
-
Solution: Ensure the reaction conditions strictly follow established protocols for high regioselectivity. Catalyst choice is often key in these reactions.[1]
-
Section 3: Product Purification Challenges
Even with a high-yielding reaction, isolating the pure product can be a significant hurdle.
FAQ 3.1: My product is difficult to purify by column chromatography. It is either streaking on the column or co-eluting with starting material.
Answer:
Purification issues with imidazo[1,2-a]pyridines often stem from their basic nature and polarity.
The Causality: The pyridine nitrogen in the fused ring system is basic and can interact strongly with the acidic silica gel of a standard chromatography column. This leads to peak tailing and poor separation. If the product's polarity is very similar to a starting material or impurity, co-elution can occur.
Purification Decision Tree:
Caption: Decision tree for selecting a purification strategy.
Expert Protocols:
-
Protocol for Neutralizing Silica Gel:
-
Prepare your eluent (e.g., 70:30 Hexane:Ethyl Acetate).
-
Add triethylamine (Et₃N) to the eluent to a final concentration of 0.5-1% (v/v).
-
Prepare the column slurry using this neutralized eluent.
-
Run the column as usual. The amine additive will occupy the acidic sites on the silica, allowing your basic product to elute symmetrically.
-
-
Protocol for Acid/Base Extraction:
-
Dissolve the crude material in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Extract the solution with a dilute aqueous acid (e.g., 1M HCl). Your basic imidazo[1,2-a]pyridine will move to the aqueous layer as a protonated salt.
-
Separate the layers. Wash the organic layer again with fresh 1M HCl.
-
Combine the acidic aqueous layers. Carefully basify the solution with a base like NaOH or NaHCO₃ until the product precipitates or can be extracted.
-
Extract the now-neutral product back into an organic solvent.
-
Dry the organic layer with MgSO₄ or Na₂SO₄, filter, and concentrate to yield the purified product. This method is excellent for removing non-basic impurities.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for Groebke–Blackburn–Bienaymé reaction
Welcome to the technical support center for the Groebke–Blackburn–Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful multicomponent reaction (MCR). Here, you will find in-depth answers to common questions and detailed troubleshooting protocols to optimize your experiments for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Groebke–Blackburn–Bienaymé (GBB) reaction and what is its fundamental mechanism?
The Groebke–Blackburn–Bienaymé reaction is a three-component reaction that synthesizes fused imidazo[1,2-a]-heterocycles from an aldehyde, an isocyanide, and an N-nucleophile such as a 2-aminoazine (e.g., 2-aminopyridine).[1][2][3] Discovered in 1998, it has become a cornerstone of medicinal chemistry for accessing privileged scaffolds found in numerous drugs.[4][5]
The generally accepted mechanism proceeds through the following key steps:
-
Imine Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and the aminoazine to form a reactive iminium intermediate.[3]
-
Nucleophilic Attack: The isocyanide, acting as a "super-nucleophile," attacks the iminium ion.
-
Intramolecular Cyclization: The resulting intermediate undergoes a [4+1] cycloaddition, followed by tautomerization to yield the final, stable aromatic heterocyclic product.[4]
This process is highly atom-economical, assembling complex molecules from simple starting materials in a single pot.[6][7]
References
- 1. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. research.rug.nl [research.rug.nl]
- 6. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound when dissolved in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale behind best practices to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and stability of this compound in DMSO.
Q1: What are the primary stability concerns when dissolving this compound in DMSO?
A1: The primary stability concerns for this compound in DMSO revolve around its potential for degradation over time, which can be influenced by storage conditions, the presence of contaminants like water, and exposure to light. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities.[1][2][3] However, the methanamine substituent and the dihydrochloride salt form introduce specific chemical properties that must be considered. While the dihydrochloride salt form enhances solubility and stability in its solid state[1][4], in a polar aprotic solvent like DMSO, the dissociated ions and the reactive nature of DMSO itself can present challenges.
Key concerns include:
-
Solvolysis: Although DMSO is aprotic, residual water can lead to hydrolysis. DMSO is hygroscopic and readily absorbs moisture from the atmosphere.
-
Oxidation: DMSO can act as a mild oxidant, and this reactivity can be catalyzed by various factors.[5][6] The amine functional group and the electron-rich imidazopyridine ring system could be susceptible to oxidation.
-
Interaction with DMSO: DMSO is not always an inert solvent. It can participate in reactions, sometimes acting as a source of methyl or methylene groups or promoting oxidative reactions.[7] There is evidence of DMSO participating in reactions with amine hydrochlorides under certain conditions.[7]
-
Light Sensitivity: Many heterocyclic compounds exhibit photosensitivity, leading to degradation upon exposure to UV or even ambient light.
Q2: How should I prepare and store my stock solutions of this compound in DMSO to maximize stability?
A2: Proper preparation and storage are critical for maintaining the integrity of your compound stock.
Recommended Storage Protocol:
-
Use Anhydrous DMSO: To minimize the risk of hydrolysis, it is crucial to use high-purity, anhydrous DMSO.
-
Inert Atmosphere: When preparing stock solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture and oxygen.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). Higher concentrations are often more stable.
-
Aliquoting: Dispense the stock solution into single-use aliquots. This practice is vital to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.[8][9]
-
Storage Temperature: For long-term storage, aliquots should be stored at -80°C. For short-term use (days to a few weeks), -20°C is generally acceptable.[8]
-
Light Protection: Store aliquots in amber vials or wrap them in aluminum foil to protect them from light.
Q3: I've observed a change in the color of my DMSO stock solution over time. What could be the cause?
A3: A color change in your DMSO stock solution is a strong indicator of chemical degradation. The appearance of a yellow or brownish tint can result from the formation of chromophoric degradation products. Potential causes include:
-
Oxidation: The imidazo[1,2-a]pyridine ring system or the amine functional group may have undergone oxidation.
-
Polymerization: Degradation products could potentially polymerize to form colored compounds.
-
Reaction with DMSO or Impurities: The compound may have reacted with DMSO itself or with impurities present in the solvent.
If you observe a color change, it is highly recommended to discard the stock solution and prepare a fresh one. To confirm degradation, you can use analytical techniques such as HPLC-UV or LC-MS to compare the purity of the colored stock with a freshly prepared solution.
Q4: Can I use a DMSO/water mixture to improve the solubility of my compound for cell-based assays?
A4: While using a DMSO/water mixture can be a strategy to improve the solubility of some compounds, it may increase the risk of degradation for this compound. The presence of water introduces a higher probability of hydrolysis. A study on the stability of a large compound library in a DMSO/water (90/10) mixture found that 85% of compounds were stable over a 2-year period at 4°C[10]; however, this also implies that 15% showed some level of degradation. Given the amine hydrochloride nature of your compound, the risk of instability in aqueous environments may be higher.
If you must use a co-solvent system, it is imperative to conduct a preliminary stability study under your specific experimental conditions. Prepare the mixed-solvent solution fresh before each experiment and minimize the storage time.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or non-reproducible experimental results. | 1. Degradation of the compound in the DMSO stock solution. 2. Inaccurate concentration of the stock solution. 3. Precipitation of the compound in the assay medium. | 1. Verify Stock Integrity: Prepare a fresh stock solution from the solid compound and repeat the experiment. Compare the results with those obtained from the old stock. 2. Analytical Confirmation: Analyze the purity and concentration of both the old and new stock solutions using HPLC-UV or LC-MS. 3. Solubility Check: Visually inspect the final assay medium for any signs of precipitation after adding the compound. Consider performing a solubility test at the final assay concentration. |
| Loss of biological activity over time. | 1. Compound degradation due to prolonged storage at room temperature or repeated freeze-thaw cycles. 2. Photodegradation from exposure to ambient light. | 1. Review Storage Practices: Ensure that stock solutions are properly aliquoted and stored at -80°C. Avoid leaving solutions on the benchtop for extended periods.[8] 2. Implement Light Protection: Always store stock solutions in light-protecting containers (e.g., amber vials) and minimize exposure to light during experimental setup. |
| Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS). | 1. Formation of degradation products. 2. Reaction with components of the mobile phase or analytical column. | 1. Forced Degradation Study: Perform a forced degradation study (see Protocol 2) to identify potential degradation products and establish a stability-indicating analytical method.[8] 2. Method Optimization: Adjust the HPLC/LC-MS method (e.g., mobile phase composition, pH, column type) to ensure good peak shape and resolution for the parent compound and any potential degradants. |
Section 3: Experimental Protocols & Methodologies
To empower researchers to proactively assess and validate the stability of their compounds, we provide the following detailed protocols.
Protocol 1: Preparation of High-Quality DMSO Stock Solutions
Objective: To prepare a stable, concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber glass vials or polypropylene cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Pre-analysis: Before opening, allow the containers of both the compound and anhydrous DMSO to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 30-37°C) can be applied if necessary, but avoid excessive heat.
-
Aliquoting: Immediately aliquot the stock solution into single-use, light-protected vials.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
Objective: To develop and utilize an HPLC method to quantify the purity of this compound and detect any degradation products.
Instrumentation and Representative Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A representative gradient could be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. Based on the imidazopyridine core, a wavelength around 254 nm or 280 nm is a reasonable starting point.
-
Injection Volume: 10 µL.
Procedure for Stability Study:
-
Prepare a stock solution as described in Protocol 1.
-
At specified time points (e.g., T=0, 1 week, 1 month, 3 months) for samples stored under different conditions (e.g., -80°C, -20°C, 4°C, room temperature), thaw an aliquot.
-
Dilute the sample to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase composition (95% A, 5% B).
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram. The stability is assessed by the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The purity can be calculated as:
-
% Purity = (Area of Parent Peak / Total Area of All Peaks) x 100
-
Section 4: Visualizing Stability Concepts
To better illustrate the factors and processes involved in maintaining compound stability, the following diagrams are provided.
Chemical Structure and Potential Reactive Sites
Caption: Key reactive sites on Imidazo[1,2-a]pyridin-3-ylmethanamine.
Workflow for Assessing Compound Stability in DMSO
Caption: Step-by-step workflow for a comprehensive stability study.
References
- 1. Buy this compound | 34164-92-6 [smolecule.com]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl sulfoxide [organic-chemistry.org]
- 7. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Imidazo[1,2-a]pyridine Compounds in Aqueous Buffers
Welcome to the technical support center for researchers working with imidazo[1,2-a]pyridine compounds. This guide is designed to provide you with practical, field-proven insights and step-by-step protocols to address the common solubility challenges encountered when preparing these compounds for in vitro and in vivo experiments. As a class of molecules with significant therapeutic potential, ensuring their proper solubilization is the first critical step toward obtaining reliable and reproducible data.[1][2][3][4][5]
Understanding the Challenge: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that is generally characterized by low aqueous solubility due to its relatively rigid and lipophilic nature.[4] The solubility of any given derivative is heavily influenced by the physicochemical properties of its substituents. Understanding the interplay between the compound's structure, pKa, and the properties of your aqueous buffer is key to overcoming solubility hurdles.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
This section provides a logical workflow to diagnose and resolve common precipitation and solubility problems.
Caption: Troubleshooting workflow for addressing compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine compound precipitated immediately after I added my DMSO stock to the aqueous assay buffer. What's the first thing I should do?
A1: This is a common issue known as "crashing out" or "solvent shock," which occurs when a compound stable in a high-concentration organic solvent like DMSO is rapidly diluted into an aqueous buffer where it is less soluble.[6]
Immediate Actions:
-
Check your final DMSO concentration. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity and other off-target effects.[7][8][9] If your dilution resulted in a higher percentage, this could be a contributing factor.
-
Modify your dilution technique. Instead of a single large dilution (e.g., 1:1000), perform an intermediate dilution step. For instance, first, dilute your 10 mM stock in 100% DMSO to 1 mM, and then perform the final dilution into your aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.[6]
-
Vortex while diluting. Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.[6]
Q2: How can I use pH to my advantage to dissolve my basic imidazo[1,2-a]pyridine derivative?
A2: The imidazo[1,2-a]pyridine scaffold is basic due to the presence of nitrogen atoms. The pyridine-like nitrogen in the imidazole ring is typically the most basic site.[10] For many derivatives, the pKa is in the range of 6-7.[11] This means that at a physiological pH of 7.4, a significant portion of the molecules will be in their neutral, less soluble form.
By lowering the pH of your buffer to at least one to two pH units below the compound's pKa, you can protonate the basic nitrogen, forming a more soluble salt.
Practical Steps:
-
Estimate the pKa: If the exact pKa is unknown, you can assume it's in the 6-7 range for initial experiments.
-
Prepare a slightly acidic buffer: Try dissolving your compound in a buffer with a pH of 4.5-5.5.
-
Test for compatibility: Ensure that the lower pH is compatible with your assay system (e.g., it doesn't inactivate your enzyme or harm your cells).
Q3: I'm still having trouble with solubility. What are my options for using co-solvents other than DMSO?
A3: While DMSO is the most common co-solvent, others can be used, though their compatibility with biological assays must be carefully considered.[8][12][13]
| Co-Solvent | Recommended Max % in Cell Assays | Pros | Cons |
| DMSO | < 0.5%[9] | Excellent solubilizing power for a wide range of compounds.[14] | Can be cytotoxic at higher concentrations; may interfere with some assays.[7][8][13] |
| Ethanol | < 0.5% | Good for many polar organic molecules. | More volatile than DMSO; can have more pronounced cytotoxic effects than DMSO at similar concentrations.[8][13] |
| PEG 400 | < 1% | Low toxicity. | May be more viscous; might not be as effective for highly lipophilic compounds. |
| DMF | < 0.1% | Similar solubilizing power to DMSO. | Generally considered more toxic than DMSO. |
Important: Always include a vehicle control in your experiments with the same final concentration of the co-solvent to account for any effects of the solvent itself.[9]
Q4: I've heard about cyclodextrins. How do they work and how can I use them?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your imidazo[1,2-a]pyridine compound, forming an "inclusion complex" that is more soluble in water.[3][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical research due to its safety and high aqueous solubility.[16]
This technique is particularly useful because cyclodextrins are generally well-tolerated in cell-based assays at working concentrations.[12]
Q5: What about surfactants? When should I consider using them?
A5: Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles.[17][18] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. Your compound can partition into this hydrophobic core, effectively being solubilized in the aqueous medium.[17][18]
Commonly used surfactants in research include:
-
Non-ionic: Polysorbate 80 (Tween 80), Poloxamers. These are generally preferred as they are less likely to denature proteins or disrupt cell membranes compared to ionic surfactants.[17]
-
Anionic: Sodium dodecyl sulfate (SDS). SDS is a strong solubilizing agent but is also a potent protein denaturant and is generally not suitable for cell-based or enzymatic assays unless its effect is part of the study.[17]
Use surfactants as a later-stage option if other methods fail, and always verify their compatibility with your specific assay.
Q6: What is the difference between kinetic and thermodynamic solubility, and which one matters for my experiment?
A6:
-
Kinetic Solubility is determined by rapidly diluting a high-concentration DMSO stock into an aqueous buffer and measuring the concentration at which the compound precipitates.[19][20][21] This method is fast and mimics the conditions of many high-throughput screening assays. However, it can overestimate solubility as it may form supersaturated solutions that are not stable over time.[22]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound. It's measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[19][20][23]
For most in vitro assays, the kinetic solubility is the more practically relevant measure, as it reflects the concentration you can achieve under typical experimental conditions. If your compound precipitates during the course of a long incubation, you are likely exceeding the thermodynamic solubility limit.[6]
Experimental Protocols
Protocol 1: Preparation and Dilution of a DMSO Stock Solution
This protocol is a standard procedure for preparing a working solution of a poorly soluble compound for a typical 96-well plate-based assay.
Caption: Workflow for preparing and diluting a DMSO stock solution.
Detailed Steps:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh your imidazo[1,2-a]pyridine compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly. If the compound is difficult to dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be used, but be mindful of compound stability.[14]
-
Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]
-
-
Create an Intermediate Dilution Plate:
-
For a typical cell-based assay, you might want a top final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
To achieve this, first, create a 100 µM intermediate solution by diluting your 10 mM stock 1:100 into your cell culture medium or assay buffer. This intermediate solution will contain 1% DMSO.
-
-
Perform Serial Dilutions:
-
Using the 100 µM intermediate solution, perform your serial dilutions directly in the cell culture medium or assay buffer. This ensures the DMSO concentration remains constant at 1% across all your dilutions.
-
-
Add to Cells/Assay:
-
When you add your serially diluted compounds to the final assay plate (e.g., adding 10 µL of your dilutions to 90 µL of cells), the final DMSO concentration will be diluted to 0.1%, which is well-tolerated by most cell lines.[9]
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare an inclusion complex to enhance the aqueous solubility of your compound.[15]
Materials:
-
Imidazo[1,2-a]pyridine compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortexer and/or magnetic stirrer
Procedure:
-
Prepare the HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A concentration of 10-50 mM is a good starting point.
-
-
Add the Compound:
-
Add an excess amount of your solid imidazo[1,2-a]pyridine compound directly to the HP-β-CD solution.
-
-
Equilibration:
-
Vortex the mixture vigorously for several minutes.
-
Allow the mixture to stir or shake at room temperature for at least one hour, or ideally overnight, to ensure the formation of the inclusion complex.[24]
-
-
Clarification:
-
After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved compound.
-
Carefully collect the clear supernatant. This solution contains your solubilized compound complexed with HP-β-CD.
-
-
Quantification (Recommended):
-
Before use in an assay, it is highly recommended to determine the actual concentration of your solubilized compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV or LC-MS).
-
References
- 1. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. diva-portal.org [diva-portal.org]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrpc.com [ijrpc.com]
- 17. jocpr.com [jocpr.com]
- 18. asianpharmtech.com [asianpharmtech.com]
- 19. Aqueous Solubility Assay - Enamine [enamine.net]
- 20. enamine.net [enamine.net]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. ovid.com [ovid.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. scielo.br [scielo.br]
minimizing side-products in the synthesis of 3-aminoimidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical scaffold in their work. As a privileged structure in numerous biologically active compounds, the efficient synthesis of 3-aminoimidazo[1,2-a]pyridines is of paramount importance.
This document moves beyond standard protocols to provide in-depth, field-tested insights into the common challenges encountered during synthesis, with a specific focus on the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. Our goal is to equip you with the knowledge to not only identify but also mechanistically understand and systematically eliminate the formation of key side-products, thereby improving yield, purity, and scalability.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed in the Groebke-Blackburn-Bienaymé (GBB) synthesis of 3-aminoimidazo[1,2-a]pyridines?
The most frequently encountered impurities can be categorized into three main classes:
-
Process-Related Impurities: Primarily unreacted starting materials (2-aminopyridine, aldehyde, isocyanide) due to incomplete conversion.
-
Reaction Pathway-Derived Side-Products: These are molecules formed through competing reaction pathways. The most common include:
-
Solvent Adducts: Formation of a stable hemiaminal-like species resulting from the nucleophilic attack of a solvent molecule (e.g., methanol) on the reactive Schiff base intermediate.
-
Ugi-type Products: Particularly when using aliphatic aldehydes, a competing Ugi four-component reaction pathway can emerge if a nucleophilic acid is present, leading to linear peptidic structures instead of the desired fused heterocycle.[1]
-
-
Product-Related Impurities: These include potential regioisomers, although the GBB reaction is generally highly regioselective for the 3-amino isomer, and dimeric species formed under certain conditions.
Q2: How does the choice of catalyst impact purity and side-product formation?
Catalyst choice is critical for both reaction rate and selectivity. Both Brønsted acids (e.g., p-toluenesulfonic acid (PTSA), perchloric acid) and Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) are effective in promoting the reaction.[2][3] The primary role of the acid is to catalyze the formation of the key iminium ion intermediate, making it more electrophilic for the subsequent nucleophilic attack by the isocyanide.
-
Expert Insight: A highly active catalyst can accelerate the desired reaction pathway, minimizing the time for side reactions to occur. For instance, Sc(OTf)₃ is often cited for its high efficiency, driving reactions to completion quickly and reducing the prevalence of unreacted starting materials.[2] However, overly harsh acidic conditions can sometimes promote degradation or unwanted side reactions. The key is to find a catalyst that provides a high conversion rate under mild conditions.
Q3: What is the mechanistic role of solvent, and how does it contribute to side-product formation?
The solvent is not merely an inert medium; it plays an active role. Protic, nucleophilic solvents like methanol are commonly used and can facilitate proton transfer steps in the mechanism. However, this nucleophilicity is a double-edged sword. The primary mechanism for solvent-related impurity is the direct attack of the solvent on the protonated Schiff base (iminium) intermediate. This forms a stable adduct that is effectively removed from the productive reaction pathway, reducing the overall yield.[4]
This side reaction is particularly problematic with less reactive starting materials (e.g., electron-poor aminopyridines) where the intermediate lingers longer, providing more opportunity for solvent trapping.[4]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction is clean by TLC, but my yield is low, and I isolate a significant amount of unreacted 2-aminopyridine.
This is a classic symptom of poor conversion, often stemming from suboptimal reaction conditions or the presence of water, which can hydrolyze the key Schiff base/iminium intermediate.
Causality Analysis: The GBB reaction begins with the condensation of the 2-aminopyridine and the aldehyde to form a Schiff base, which is then protonated to an iminium ion. This step releases one equivalent of water. If not effectively managed, this water can push the equilibrium back towards the starting materials.
Mitigation Strategies:
-
Incorporate a Dehydrating Agent: The most direct solution is to remove water as it is formed. Adding an anhydrous drying agent like Na₂SO₄ or MgSO₄ to the reaction mixture is a simple and effective strategy.[2] For industrial-scale synthesis, the use of a chemical dehydrating agent like trimethyl orthoformate has proven highly effective.[1]
-
Optimize Reaction Parameters: A systematic optimization of catalyst loading, temperature, and reaction time can significantly improve conversion. See the table below for a typical starting point for optimization.
-
Consider a Two-Step, One-Pot Approach: Pre-forming the Schiff base intermediate before adding the isocyanide can improve yields. This involves stirring the 2-aminopyridine, aldehyde, and catalyst for a period (e.g., 1 hour) before introducing the isocyanide component.[1][2]
Problem 2: My final product is contaminated with a persistent side-product that has a similar polarity to my desired compound, making chromatographic purification difficult.
This issue often points to the formation of a solvent adduct, especially if you are using methanol as a solvent.
Causality Analysis: As illustrated in the diagram below, nucleophilic solvents like methanol can intercept the electrophilic iminium ion intermediate (I). This forms a stable adduct (II), which is a "dead end" in the reaction pathway. Because this adduct is structurally similar to the intermediates and potentially the final product, it can have a close Rf value, leading to co-elution.
Fig 1. Competing pathway leading to solvent adduct formation.
Mitigation Strategies:
-
Change the Solvent: The most effective solution is to switch to a less nucleophilic solvent. While alcohols are common, consider alternatives:
-
Trifluoroethanol (TFE): An excellent choice as it is polar and protic, facilitating the reaction, but its fluorine atoms render the hydroxyl group far less nucleophilic.
-
Acetonitrile (ACN) or Dichloromethane (DCM): Aprotic solvents that do not form adducts. Co-solvents may be needed for solubility.
-
-
Increase Reactant Concentration: Operating at a higher concentration can favor the desired bimolecular reaction between the iminium ion and the isocyanide over the reaction with the solvent.
Problem 3: When using aliphatic aldehydes, I observe a significant apolar side-product in addition to my desired product.
This is a strong indication of a competing Ugi reaction pathway , which produces a linear di-peptide-like adduct instead of the fused heterocyclic GBB product. This pathway becomes more competitive with aliphatic aldehydes compared to aromatic aldehydes.[1]
Causality Analysis: The GBB reaction is essentially an intramolecular Ugi reaction where the nucleophilic amine is part of the amidine starting material. However, if an external nucleophile (like the counter-ion of the acid catalyst or residual water) is present and competitive, it can attack the nitrilium intermediate before the intramolecular cyclization can occur. This leads to the classic, linear Ugi adduct.
Fig 2. GBB vs. Ugi competing reaction pathways.
Mitigation Strategies:
-
Strictly Anhydrous Conditions: The presence of water provides an external nucleophile that can trigger the Ugi pathway. Employing a dehydrating agent is crucial.
-
Use a Non-Nucleophilic Acid Catalyst: Using a catalyst with a non-nucleophilic counter-ion, such as HClO₄ or Sc(OTf)₃, can disfavor the Ugi pathway. The triflate anion (OTf⁻) is an exceptionally poor nucleophile.
-
Temperature Control: Higher temperatures can sometimes favor the intramolecular cyclization (GBB pathway) over the intermolecular Ugi pathway. This should be optimized on a case-by-case basis.
Data Summary & Recommended Protocols
Table 1: Influence of Reaction Conditions on Product Purity
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Improvement |
| Solvent | Methanol | Acetonitrile or TFE | Minimizes solvent adduct formation by using a non-nucleophilic solvent. |
| Catalyst | p-TsOH (10 mol%) | Sc(OTf)₃ (5 mol%) | Sc(OTf)₃ is a highly efficient Lewis acid with a non-nucleophilic counter-ion, promoting faster conversion and preventing Ugi side-products. |
| Temperature | Room Temperature | 50-80 °C | Increased temperature often accelerates the desired reaction, driving it to completion and minimizing unreacted starting materials. |
| Additives | None | Anhydrous MgSO₄ | Removes water generated in situ, preventing hydrolysis of the iminium intermediate and suppressing the Ugi pathway.[2] |
| Typical Purity | 60-75% | >90% | Optimized conditions directly address the major side-product formation pathways. |
Protocol 1: Optimized GBB Synthesis for High Purity
This protocol is designed to minimize common side-products from the outset.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), and anhydrous MgSO₄ (or Na₂SO₄, approx. 200 mg per 2 mmol of limiting reagent).
-
Solvent & Catalyst: Add the chosen non-nucleophilic solvent (e.g., acetonitrile, 0.5 M). Add the Lewis acid catalyst, Sc(OTf)₃ (0.05 equiv.).[2]
-
Intermediate Formation: Stir the mixture at 50 °C for 1 hour to promote the formation of the Schiff base intermediate.
-
Isocyanide Addition: Add the isocyanide (1.1 equiv.) to the reaction mixture.
-
Reaction: Continue stirring at 50-80 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes). Reactions are typically complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Filter off the drying agent and concentrate the filtrate under reduced pressure.
Protocol 2: Purification via Salt Formation
For basic 3-aminoimidazo[1,2-a]pyridines that are difficult to purify via chromatography, conversion to a salt can be a highly effective method for removing neutral organic impurities.
-
Dissolution: Dissolve the crude reaction residue in a suitable organic solvent like 2-propanol or ethyl acetate.
-
Acidification: Slowly add a solution of sulfuric acid (e.g., 1M in 2-propanol) dropwise while stirring.
-
Precipitation: The corresponding sulfate salt of the basic product should precipitate out of the solution.
-
Isolation: Collect the solid salt by filtration, washing with cold solvent (e.g., 2-propanol or ethyl acetate) to remove any remaining impurities.
-
Free-Basing (Optional): The pure salt can be converted back to the free base by dissolving it in water, basifying with a suitable base (e.g., NaHCO₃ or K₂CO₃ solution), and extracting the pure product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Protocol 3: Standard Flash Chromatography Purification
If salt formation is not viable or desired, flash chromatography is a standard alternative.
-
Adsorbent: Use silica gel (230-400 mesh).
-
Eluent System: A gradient system of hexanes and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity to elute the product. For more polar products, a dichloromethane/ethyl acetate system may be more suitable.[2]
-
Loading: Adsorb the crude material onto a small amount of silica gel and dry-load it onto the column for better separation.
-
Fraction Collection: Collect fractions and analyze by TLC to identify and combine those containing the pure product.
References
- 1. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride
Welcome to the Technical Support Center for the scale-up synthesis of Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, scientifically grounded explanations and provide practical, field-tested solutions.
Troubleshooting Guide: Navigating the Synthesis Pathway
This section is structured to address specific issues that may arise during the multi-step synthesis and purification of this compound.
I. Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde (Intermediate I)
The formation of the core heterocyclic aldehyde is a critical foundation for the subsequent amination. A common and effective method is the Vilsmeier-Haack reaction on the Imidazo[1,2-a]pyridine scaffold.
Question 1: My Vilsmeier-Haack reaction for the synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize this step?
Answer:
Low yields and byproduct formation in the Vilsmeier-Haack reaction for this substrate often stem from several key factors:
-
Sub-optimal Vilsmeier Reagent Formation: The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), must be prepared under controlled conditions. Premature decomposition or incomplete formation can lead to undesired side reactions. It is crucial to add POCl₃ slowly to DMF at a low temperature (typically 0-5 °C) to control the exotherm and ensure complete conversion to the active electrophile.
-
Reaction Temperature Control: The electrophilic substitution on the electron-rich Imidazo[1,2-a]pyridine ring is sensitive to temperature. After the addition of the Imidazo[1,2-a]pyridine substrate to the pre-formed Vilsmeier reagent, the reaction temperature should be gradually increased and maintained within an optimal range. Running the reaction at too high a temperature can lead to the formation of colored impurities and degradation of the product.
-
Hydrolysis and Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step to yield the final aldehyde. This step is typically highly exothermic and requires careful control. The reaction mixture should be quenched by slowly adding it to ice-cold water or an ice/water mixture with vigorous stirring. Inadequate cooling can lead to localized heating and decomposition. The pH of the aqueous solution should then be carefully adjusted with a base (e.g., sodium carbonate or sodium hydroxide solution) to neutralize the acid and precipitate the product. The final pH should be optimized to ensure complete precipitation of the aldehyde without causing its degradation.
-
Purification Challenges: The crude product may contain unreacted starting material and colored impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is often effective for purification. If chromatographic purification is necessary on a larger scale, using a silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is a common approach.
Experimental Protocol: Optimized Vilsmeier-Haack Reaction
-
In a jacketed reactor, cool N,N-dimethylformamide (DMF) to 0-5 °C with constant stirring.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Dissolve Imidazo[1,2-a]pyridine in a minimal amount of DMF and add it to the Vilsmeier reagent, keeping the temperature below 20 °C.
-
Slowly warm the reaction mixture to the optimized temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
In a separate vessel, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring.
-
Neutralize the mixture by the controlled addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the crude Imidazo[1,2-a]pyridine-3-carbaldehyde.
-
Recrystallize the crude product from a suitable solvent system to achieve the desired purity.
II. Reductive Amination of Intermediate I
The conversion of the aldehyde to the primary amine is a pivotal step. Direct reductive amination with ammonia is a common route.
Question 2: I am experiencing incomplete conversion and the formation of a significant amount of the corresponding alcohol byproduct during the reductive amination of Imidazo[1,2-a]pyridine-3-carbaldehyde. How can I improve the selectivity towards the desired primary amine?
Answer:
The formation of the alcohol byproduct is a common issue in reductive amination and is primarily due to the direct reduction of the aldehyde by the reducing agent before it can form the imine with ammonia. To favor the formation of the desired amine, consider the following:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice, but its reactivity can sometimes lead to aldehyde reduction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are milder and more selective reducing agents for imines over aldehydes and ketones. However, the use of cyanide-containing reagents on a large scale presents significant safety and waste disposal challenges. A practical approach for scale-up is to use catalytic hydrogenation.
-
Catalytic Hydrogenation Conditions: A robust method for large-scale reductive amination is catalytic hydrogenation. This involves reacting the aldehyde with ammonia in the presence of a catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel) under a hydrogen atmosphere. This method is often cleaner and avoids the use of stoichiometric metal hydride reagents. Key parameters to optimize include:
-
Catalyst Loading: Typically 5-10 mol% of Pd/C is used. The loading should be optimized to achieve a reasonable reaction time without excessive cost.
-
Hydrogen Pressure: Higher pressures (e.g., 50-100 psi) can increase the reaction rate.
-
Ammonia Source: Anhydrous ammonia in a suitable solvent like methanol or ethanol is commonly used. The concentration of ammonia should be sufficient to drive the imine formation equilibrium.
-
Temperature: The reaction is typically run at room temperature to moderate temperatures (e.g., 25-50 °C).
-
-
Imine Formation Equilibrium: To shift the equilibrium towards the imine, a high concentration of ammonia is necessary. Using a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol) is a common practice. The reaction can also be run in the presence of a dehydrating agent to remove the water formed during imine formation, although this adds complexity to the process on a larger scale.
Experimental Protocol: Catalytic Reductive Amination
-
In a high-pressure reactor, charge the Imidazo[1,2-a]pyridine-3-carbaldehyde and a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of ammonia in methanol (e.g., 7N).
-
Carefully add the hydrogenation catalyst (e.g., 5% Pd/C) under an inert atmosphere.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at the optimized temperature and monitor the reaction progress by HPLC.
-
Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Imidazo[1,2-a]pyridin-3-ylmethanamine.
III. Formation and Purification of the Dihydrochloride Salt
The final step involves the formation of the dihydrochloride salt to improve the stability and handling of the polar amine product.
Question 3: I am struggling with the crystallization of the this compound. The product either oils out or forms a very fine, difficult-to-filter solid. What can I do to obtain a crystalline product with good handling properties?
Answer:
Crystallization of polar amine salts can be challenging. The issues you are facing are common and can be addressed by carefully controlling the crystallization conditions:
-
Solvent System: The choice of solvent is critical. A common approach is to dissolve the free amine in a solvent in which the dihydrochloride salt is sparingly soluble. Suitable solvents often include isopropanol (IPA), ethanol, or mixtures of these with a less polar co-solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
HCl Source and Stoichiometry: The addition of hydrochloric acid must be carefully controlled. Using a solution of HCl in a suitable solvent (e.g., HCl in IPA or HCl in diethyl ether) is preferable to using concentrated aqueous HCl, as the presence of water can hinder crystallization. The stoichiometry of HCl is also crucial. Since the target is a dihydrochloride salt, two equivalents of HCl are required. The imidazo[1,2-a]pyridine core contains two basic nitrogen atoms: the pyridine nitrogen and the exocyclic amine nitrogen.
-
Temperature and Seeding: Crystallization should be initiated at a controlled temperature. Sometimes, cooling the solution too quickly can lead to the formation of fine particles or an oil. A gradual cooling profile is often beneficial. Seeding the solution with a small amount of previously obtained crystalline material can promote the growth of larger, more easily filterable crystals.
-
Anti-Solvent Addition: An anti-solvent (a solvent in which the salt is insoluble) can be slowly added to the solution of the salt to induce crystallization. The rate of addition of the anti-solvent is a key parameter to control crystal size.
Experimental Protocol: Dihydrochloride Salt Formation and Crystallization
-
Dissolve the crude Imidazo[1,2-a]pyridin-3-ylmethanamine in a suitable solvent such as isopropanol (IPA).
-
Filter the solution to remove any insoluble impurities.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of HCl in IPA (or another suitable solvent) with vigorous stirring, maintaining the temperature below 10 °C. Ensure two equivalents of HCl are added.
-
After the addition is complete, stir the mixture at a low temperature for a period to allow for crystal nucleation and growth.
-
If the product oils out, try warming the mixture slightly to dissolve the oil and then cooling it very slowly, with or without seeding.
-
If the crystals are too fine, consider a controlled anti-solvent addition (e.g., MTBE) to the IPA solution.
-
Filter the crystalline solid, wash with a cold solvent mixture (e.g., IPA/MTBE), and dry under vacuum at a moderate temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the final product and how can I control them?
A1: Common impurities can include:
-
Unreacted Imidazo[1,2-a]pyridine-3-carbaldehyde: This can be minimized by ensuring complete reaction during the reductive amination step.
-
Imidazo[1,2-a]pyridin-3-yl)methanol: The alcohol byproduct from the reduction of the aldehyde. Its formation is suppressed by optimizing the reductive amination conditions as described above.
-
Over-alkylation products: Secondary or tertiary amines formed if the primary amine reacts further with the aldehyde. This is less common with ammonia but can be controlled by using a large excess of the aminating agent.
-
Residual catalyst: If catalytic hydrogenation is used, traces of the metal catalyst (e.g., Palladium) may remain. Efficient filtration through celite or a dedicated catalyst removal cartridge is essential.
-
Solvent residues: The final product should be thoroughly dried under vacuum to remove residual solvents.
Impurity levels should be monitored at each step using a suitable analytical method like HPLC.
Q2: What are the key safety considerations for the scale-up of this synthesis?
A2: Key safety considerations include:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step must be carried out in a properly designed and rated high-pressure reactor with appropriate safety features.
-
Ammonia: A corrosive and toxic gas. Use in a well-ventilated area and have appropriate respiratory protection available.
-
Hydrochloric Acid: A corrosive acid. Handle with appropriate PPE.
-
Exothermic Reactions: The Vilsmeier-Haack reaction and the subsequent hydrolysis, as well as the salt formation, can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
A thorough process safety assessment should be conducted before any scale-up activities.
Q3: How can I monitor the progress of the reactions effectively during scale-up?
A3: For scale-up, in-process controls (IPCs) are essential. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the disappearance of starting materials and the formation of products and byproducts. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. Developing a robust HPLC method that can separate the starting materials, intermediates, products, and potential impurities is a critical part of the process development.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages and potential troubleshooting points in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
| Step | Key Transformation | Typical Yield Range | Key Parameters to Control |
| 1 | Vilsmeier-Haack Reaction | 70-85% | Reagent formation temperature, reaction temperature, hydrolysis conditions |
| 2 | Reductive Amination | 80-95% | Choice of reducing agent, catalyst loading, H₂ pressure, ammonia concentration |
| 3 | Salt Formation & Crystallization | 90-98% | Solvent system, HCl stoichiometry, cooling rate, seeding |
avoiding degradation of Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride during storage
Introduction
This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride (CAS 34164-92-6). This compound, featuring the versatile imidazo[1,2-a]pyridine scaffold, is of significant interest in medicinal chemistry and material science.[1][2][3][4] The dihydrochloride salt form is utilized to enhance solubility and stability.[1] However, like many complex organic molecules, its stability can be compromised by improper storage and handling. This guide is designed to help you mitigate degradation and ensure the integrity of your experimental results.
Core Concepts: Understanding the Molecule's Stability
This compound's stability is influenced by its key structural features: the electron-rich imidazo[1,2-a]pyridine ring system, the reactive primary amine (methanamine group), and the hygroscopic nature of the dihydrochloride salt. Degradation can occur through several pathways, primarily hydrolysis, oxidation, and photodegradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on its chemical structure and the general guidelines for active pharmaceutical ingredients (APIs), the following conditions are recommended:
-
Temperature: Controlled room temperature (15°C to 25°C) or refrigerated (2°C to 8°C) for long-term storage.[5][6] Avoid freezing, as this can introduce moisture through condensation upon thawing.
-
Humidity: Store in a desiccated environment with low relative humidity (below 30%).[5] The dihydrochloride salt is likely hygroscopic and can absorb atmospheric moisture, which may lead to hydrolysis or physical changes.
-
Light: Protect from light by storing in an amber or opaque container.[5][7] The aromatic imidazo[1,2-a]pyridine ring system may be susceptible to photodegradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation of the amine group and the electron-rich heterocyclic system.
Q2: I've noticed the color of the compound has changed from off-white to yellow/brown. What does this indicate?
A2: A color change is a common indicator of chemical degradation. This could be due to oxidation of the amine or the imidazopyridine ring, or the formation of polymeric impurities. It is crucial to reassess the purity of the material before use.
Q3: My compound has become clumpy and difficult to handle. What is the likely cause?
A3: Clumping or caking is a strong indication of moisture absorption. As a dihydrochloride salt, the compound is prone to hygroscopicity. This can not only affect the physical properties but also potentially accelerate chemical degradation through hydrolysis.
Q4: Can I store solutions of this compound? If so, for how long and under what conditions?
A4: It is generally recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, use an anhydrous, aprotic solvent and store the solution at -20°C or -80°C under an inert atmosphere. The stability in solution will be highly dependent on the solvent and storage conditions. A stability study in your specific solvent system is advised.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Poor solubility in non-polar organic solvents | The compound is a dihydrochloride salt, making it highly polar. | Use polar aprotic solvents like DMSO or DMF. For aqueous solutions, consider buffered systems. |
| Inconsistent analytical results (e.g., HPLC, NMR) | Degradation of the sample due to improper storage. | Re-evaluate storage conditions. Check for exposure to light, moisture, or oxygen. Use a fresh, unopened sample for comparison if available. |
| Loss of biological activity in assays | The active compound has degraded, reducing its effective concentration. | Confirm the purity of the compound using an appropriate analytical method (see Protocol 1). Prepare fresh solutions from a properly stored solid sample. |
| Appearance of new peaks in chromatograms | Formation of degradation products. | Perform forced degradation studies (see Protocol 2) to identify potential degradation products and establish a stability-indicating analytical method. |
Visualizing Degradation: Pathways and Workflows
Understanding the potential chemical transformations and the experimental workflows to assess them is crucial for maintaining the integrity of your research.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability.
Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
Objective: To determine the purity of the compound and detect any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Note the retention times and areas of any impurity peaks.
-
Causality: The use of a reverse-phase C18 column is standard for polar organic molecules. The acidic mobile phase ensures that the amine groups are protonated, leading to better peak shape.[8] A gradient elution is used to separate compounds with a range of polarities, including potential degradation products.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade the compound under controlled stress conditions to understand its degradation pathways and validate the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (254/365 nm)
-
Oven
Procedure:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.
-
Thermal Stress: Place a vial of the stock solution in an oven at 60°C.
-
Photolytic Stress: Expose a vial of the stock solution to UV light.
-
-
Incubate all samples for a defined period (e.g., 24 hours). Include a control sample stored under normal conditions.
-
After incubation, neutralize the acidic and basic samples.
-
Analyze all samples by the HPLC method described in Protocol 1.
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products formed under each condition.
-
This information helps in predicting potential stability issues and in the development of a robust formulation.
Trustworthiness: Forced degradation studies are a cornerstone of pharmaceutical development, as outlined by the International Council for Harmonisation (ICH) guidelines. They provide a self-validating system by demonstrating that the analytical method can separate the intact drug from its degradation products.
References
Validation & Comparative
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is a paramount objective. The imidazo[1,2-a]pyridine core has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility as a template for the design of inhibitors targeting a range of clinically relevant kinases. This guide provides an in-depth, objective comparison of representative imidazo[1,2-a]pyridine-based inhibitors against established drugs targeting key kinases in oncology: Phosphoinositide 3-kinase (PI3K), FMS-like tyrosine kinase 3 (FLT3), and c-KIT. Through the synthesis of experimental data, detailed methodologies, and mechanistic insights, this document aims to equip researchers with the critical information needed to evaluate the potential of this promising scaffold in their own drug discovery programs.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its rigid, planar structure and the strategic placement of nitrogen atoms provide an excellent framework for creating compounds that can fit into the ATP-binding pockets of various kinases with high affinity. Modifications at different positions of the imidazo[1,2-a]pyridine core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the development of novel kinase inhibitors. Several imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against kinases frequently dysregulated in cancer, such as those in the PI3K/AKT/mTOR and receptor tyrosine kinase signaling pathways.
Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives and Established Kinase Inhibitors
This section provides a head-to-head comparison of imidazo[1,2-a]pyridine-based inhibitors with well-characterized, clinically approved drugs targeting PI3Kα, FLT3, and c-KIT. The data presented is collated from peer-reviewed scientific literature to ensure objectivity and scientific integrity.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent PI3K inhibitors.
Comparative Data: PI3Kα Inhibition
| Compound | Target | Biochemical IC50 (nM) | Cellular p-AKT Inhibition IC50 (nM) | Reference(s) |
| Imidazo[1,2-a]pyridine Derivative (Compound 14) | pan-PI3K | PI3Kα: 47 | 140 | [1][2] |
| Alpelisib (BYL719) | PI3Kα | 4.6 - 5 | ~74 | [3][4] |
Expert Analysis:
The representative imidazo[1,2-a]pyridine "Compound 14" demonstrates potent pan-PI3K inhibition, with a noteworthy IC50 value against the PI3Kα isoform.[1][2] While not as isoform-selective as Alpelisib, a clinically approved PI3Kα-specific inhibitor, the data highlights the potential of the imidazo[1,2-a]pyridine scaffold to generate highly potent PI3K inhibitors.[3][4] The ability to modulate the substitution pattern on the imidazo[1,2-a]pyridine core provides a clear path for medicinal chemists to optimize for both potency and isoform selectivity, a critical aspect in mitigating off-target toxicities. The development of such compounds is driven by the hypothesis that specific structural modifications can enhance interactions within the ATP-binding pocket of PI3Kα.[2]
PI3K/AKT Signaling Pathway Diagram
Caption: PI3K/AKT signaling pathway and the point of inhibition.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
Mutations in the FLT3 receptor tyrosine kinase are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. The development of potent and selective FLT3 inhibitors is a key therapeutic strategy.
Comparative Data: FLT3 Inhibition
| Compound | Target | Biochemical IC50 (nM) | Cellular Antiproliferative IC50 (nM) (MOLM-14 cells) | Reference(s) |
| Imidazo[1,2-a]pyridine Derivative (Compound 24) | FLT3 | 7.94 | Not explicitly stated, but potent | [5][6] |
| Gilteritinib | FLT3/AXL | FLT3: 0.29 | 0.7 - 1.8 | [7][8] |
Expert Analysis:
The imidazo[1,2-a]pyridine derivative "Compound 24" has emerged as a potent FLT3 inhibitor with an impressive biochemical IC50 in the low nanomolar range.[5][6] This positions it as a promising lead for the development of new AML therapies. When compared to the clinically approved FLT3 inhibitor Gilteritinib, which also exhibits sub-nanomolar potency against FLT3, "Compound 24" demonstrates the potential of the imidazo[1,2-a]pyridine scaffold to yield highly effective FLT3 inhibitors.[7][8] A key challenge in FLT3-targeted therapy is the emergence of resistance mutations. Notably, some imidazo[1,2-a]pyridine-thiophene derivatives have shown activity against clinically relevant FLT3 mutants, suggesting that this scaffold could be engineered to overcome drug resistance.[6]
FLT3 Signaling Pathway Diagram
Caption: FLT3 signaling pathway and the point of inhibition.
c-KIT Inhibition
Activating mutations in the c-KIT receptor tyrosine kinase are the primary drivers of gastrointestinal stromal tumors (GIST). Imatinib, a multi-kinase inhibitor with potent activity against c-KIT, revolutionized the treatment of GIST.
Comparative Data: c-KIT Inhibition
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (GIST 430/654 cells) | Reference(s) |
| Imidazo[1,2-a]pyridine Derivative (A252) | c-KIT (V654A) | 2.2 | 47 | [9] |
| Imatinib | c-KIT, BCR-ABL, PDGFR | 100 | Not explicitly stated for GIST 430/654 | [10][11][12][13] |
Expert Analysis:
A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent inhibitors of c-KIT, particularly against mutations that confer resistance to Imatinib.[9][14] For example, compound "A252" demonstrates a biochemical IC50 of 2.2 nM against the V654A mutant of c-KIT and a cellular IC50 of 47 nM in a GIST cell line harboring this mutation.[9] This is significantly more potent than Imatinib's biochemical IC50 of 100 nM for c-KIT.[10][11][12][13] This highlights the potential of the imidazo[1,2-a]pyridine scaffold to generate next-generation c-KIT inhibitors that can address the clinical challenge of acquired resistance to existing therapies. The selectivity of these compounds against other kinases is also a critical parameter that is being optimized.[14]
c-KIT Signaling Pathway Diagram
Caption: c-KIT signaling pathway and the point of inhibition.
Experimental Methodologies
The following are detailed, step-by-step protocols for key experiments used to characterize and compare kinase inhibitors. These protocols are provided as a guide and may require optimization based on the specific kinase, cell line, and inhibitor being tested.
Biochemical Kinase Assay (Generic Protocol)
This protocol describes a general method for determining the in vitro potency (IC50) of an inhibitor against a purified kinase.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for a typical biochemical kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in assay buffer.
-
Prepare solutions of the purified kinase, substrate (peptide or protein), and ATP in assay buffer.
-
-
Assay Plate Setup:
-
Add the serially diluted inhibitor to the wells of a microplate.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Kinase Reaction:
-
Add the kinase and substrate to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of product formed or ATP consumed using a suitable detection method (e.g., ADP-Glo™, HTRF®, or radiometric assay).
-
-
Data Analysis:
-
Plot the signal versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the kinase inhibitor and incubate for a specified period (e.g., 48-72 hours).[10]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the IC50 value.
-
Western Blotting for Target Engagement
This technique is used to assess the phosphorylation status of a kinase and its downstream targets, providing a direct measure of inhibitor activity within the cell.
Step-by-Step Protocol:
-
Cell Lysis:
-
Treat cells with the kinase inhibitor for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the dose-dependent inhibition of phosphorylation.
-
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel kinase inhibitors. As demonstrated in this guide, derivatives of this core structure have shown potent activity against clinically validated cancer targets, including PI3K, FLT3, and c-KIT, often with potencies comparable or superior to established drugs. The ability to systematically modify the scaffold allows for the optimization of key drug-like properties, including potency, selectivity, and resistance-breaking activity. For researchers in the field of drug discovery, the imidazo[1,2-a]pyridine scaffold warrants significant consideration as a foundational element in the design of next-generation targeted therapies. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of such compounds, enabling a data-driven approach to advancing the most promising candidates toward clinical development.
References
- 1. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. scispace.com [scispace.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogs
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogs, with a focus on their applications in oncology, infectious diseases, and virology. We will delve into the nuanced effects of substituent modifications on biological potency, supported by experimental data, and provide detailed protocols for key assays.
The Privileged Scaffold: Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core, a bicyclic 5-6 fused ring system, serves as a versatile template for drug design.[1][3] Its "drug prejudice" status stems from its presence in marketed drugs like zolpidem and alpidem and its diverse pharmacological profile, which includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The structural rigidity and the presence of nitrogen atoms that can participate in hydrogen bonding and other molecular interactions make it an ideal starting point for developing potent and selective therapeutic agents.
Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in cancer cell proliferation and survival.[4][5]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer activity of imidazo[1,2-a]pyridine analogs is highly dependent on the nature and position of substituents on the heterocyclic core.
-
Substitution at C2: The C2 position is a critical site for modification. The introduction of a phenyl or substituted phenyl ring at this position is a common feature in many active compounds. For instance, 2-(2-nitrophenyl)imidazo[1,2-a]pyridine analogs have been explored for their anticancer properties.[6]
-
Substitution at C3: The C3 position is amenable to various substitutions that can modulate activity. The introduction of an amine or a thioether side chain at C3 has been shown to be beneficial for anticancer activity.[7]
-
Substitution on the Pyridine Ring: Modifications on the pyridine ring, such as the introduction of halogens or other small functional groups, can influence the electronic properties and overall conformation of the molecule, thereby affecting its interaction with biological targets.
The following diagram illustrates the key positions for substitution on the imidazo[1,2-a]pyridine scaffold that influence its anticancer activity.
Caption: Key substitution points on the imidazo[1,2-a]pyridine core for anticancer activity.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | MCF-7 (Breast) | 30.88 ± 14.44 | [6] |
| HT-29 (Colon) | 4.15 ± 2.93 | [6] | ||
| B16F10 (Melanoma) | 64.81 ± 15.78 | [6] | ||
| IP-5 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 45 | [8][9] |
| IP-6 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 47.7 | [8][9] |
| IP-7 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 79.6 | [8][9] |
| 2g | 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine derivative | PI3Kα (enzyme) | 0.0018 | [10] |
| 12 | Thiazole derivative of 2g | PI3Kα (enzyme) | 0.0028 | [10] |
| A375 (Melanoma) | 0.14 | [11] | ||
| HeLa (Cervical) | 0.21 | [11] | ||
| 15a | Imidazo[1,2-a]pyridine derivative | PI3Kα (enzyme) | - | [12] |
| mTOR (enzyme) | - | [12] |
Mechanism of Action: PI3K/mTOR Pathway Inhibition
A significant number of imidazo[1,2-a]pyridine-based anticancer agents exert their effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[5][11][12] Certain analogs have been developed as potent and selective inhibitors of PI3Kα or as dual PI3K/mTOR inhibitors.[10][12]
The following diagram illustrates the inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine analogs.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine analogs.
Antimicrobial and Antiviral Activity
Imidazo[1,2-a]pyridine derivatives have also emerged as promising agents against a range of microbial pathogens, including bacteria, fungi, and viruses.[1][13][14]
Structure-Activity Relationship (SAR) for Antimicrobial and Antiviral Activity
The structural features influencing the antimicrobial and antiviral potency of these analogs often differ from those required for anticancer activity.
-
Antimicrobial Activity: For antibacterial activity, the nature of the substituent on the phenyl ring at the C2 position and substituents at the C7 position have been shown to be important.[15] The incorporation of a 1,2,3-triazole moiety has also been explored to enhance antimicrobial effects.[14]
-
Antiviral Activity: In the context of antiviral agents, particularly against influenza virus and cytomegalovirus, the presence of a thioether side chain at the C3 position is a recurring structural motif in active compounds.[13][16] For anti-influenza activity, specific substitution patterns on the imidazo[1,2-a]pyridine-3-carboxamide scaffold have been identified as crucial for enhancing inhibitory potency against the viral RNA-dependent RNA polymerase (RdRp).[17] Hydrophobicity (logP) has been identified as a key factor for the antiviral activity of some dibromoimidazo[1,2-a]pyridines.[13]
Comparative Antimicrobial and Antiviral Activity Data
The following table presents the activity of selected imidazo[1,2-a]pyridine analogs against various microbial and viral targets.
| Compound ID | Target Organism/Virus | Activity Metric | Value | Reference |
| 38 | Various bacterial strains | MIC | - | [15] |
| 13b, 13j | B. subtilis, B. sphaericus, S. aureus, P. aeruginosa, K. aerogenes, C. violaceum | Antibacterial Activity | Significant | [14] |
| 13c, 13g | C. albicans, A. fumigatus, T. rubrum, T. mentagrophytes | Antifungal Activity | Good | [14] |
| 4 | Human Cytomegalovirus (HCMV) | Therapeutic Index | >150 | [16] |
| 15 | Human Cytomegalovirus (HCMV) | Therapeutic Index | >150 | [16] |
| 21 | Human Cytomegalovirus (HCMV) | Therapeutic Index | >150 | [16] |
| 14 | Influenza A/PR/8/34(H1N1) | IC50 (µM) | 3.00 | [17] |
| 19 | Influenza A/PR/8/34(H1N1) | IC50 (µM) | 0.95 | [17] |
| 41 | Influenza A/PR/8/34(H1N1) | IC50 (µM) | 0.29 | [17] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in appropriate growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine analog in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
The following diagram outlines the workflow for the MTT assay.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciensage.info [sciensage.info]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidazo[1,2-a]pyridine vs. Benzimidazole: A Comparative Guide for Drug Discovery Scaffolds
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of privileged structures, the imidazo[1,2-a]pyridine and benzimidazole ring systems have emerged as exceptionally fruitful frameworks, each boasting a rich history of clinical success and a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of these two scaffolds, offering experimental insights and data-driven analysis to aid researchers, scientists, and drug development professionals in making informed decisions for their specific therapeutic targets.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between the two scaffolds lies in their core structure. Imidazo[1,2-a]pyridine is a bicyclic system where an imidazole ring is fused to a pyridine ring, creating a nitrogen-bridged heterocyclic compound.[1][2] In contrast, benzimidazole results from the fusion of an imidazole ring with a benzene ring.[3][4] This seemingly subtle variation in the six-membered ring imparts distinct electronic and steric properties that govern their interactions with biological targets and their overall drug-like characteristics.
| Property | Imidazo[1,2-a]pyridine | Benzimidazole |
| Molecular Formula | C7H6N2 | C7H6N2 |
| Molecular Weight | 118.14 g/mol [5] | 118.14 g/mol [6] |
| Hydrogen Bond Donors | 0 | 1 (N-H) |
| Hydrogen Bond Acceptors | 2 | 2 |
| General Solubility | Generally soluble in polar solvents. | Limited water solubility, soluble in alcohol and aqueous acids/strong alkalis.[6] |
| Chemical Nature | Weakly basic. | Amphoteric (weakly basic and acidic). |
| Key Structural Feature | Nitrogen-bridged system with a unique electronic distribution. | Isostere of purine bases, allowing for interactions with biopolymers.[7] |
The presence of the N-H donor in the benzimidazole scaffold provides an additional point for hydrogen bonding interactions with target proteins, a feature absent in the imidazo[1,2-a]pyridine core unless substituted.[3] Conversely, the nitrogen bridgehead in imidazo[1,2-a]pyridine influences its three-dimensional shape and electrostatic potential, offering distinct possibilities for molecular recognition.
Synthetic Accessibility: A Tale of Two Cores
Both scaffolds are readily accessible through various synthetic methodologies, a crucial factor for library synthesis and structure-activity relationship (SAR) studies in drug discovery.
Imidazo[1,2-a]pyridine Synthesis
The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with various carbonyl compounds or their equivalents.[8] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient route to diverse derivatives.[9] Modern approaches also utilize transition-metal-catalyzed C-H functionalization, allowing for late-stage diversification.[10]
Experimental Protocol: One-Pot Synthesis of 3-Arylimidazo[1,2-a]pyridines
This protocol describes a catalyst-free cascade process for the synthesis of 3-arylimidazo[1,2-a]pyridines.[11]
Materials:
-
2-Aminopyridine
-
1-Bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-aminopyridine (1 mmol) in DMF (5 mL), add 1-bromo-2-phenylacetylene (1.2 mmol) or 1,1-dibromo-2-phenylethene (1.2 mmol).
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 3-arylimidazo[1,2-a]pyridine.
Benzimidazole Synthesis
The classical synthesis of benzimidazoles typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions.[12][13] More contemporary methods employ aldehydes in the presence of an oxidizing agent or catalyst.[13] Green chemistry approaches utilizing microwave irradiation, ultrasound, or novel catalysts like nanoparticles are also well-established.[14]
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles
This protocol outlines the condensation of o-phenylenediamine with an aldehyde to form a 2-substituted benzimidazole.[13]
Materials:
-
o-Phenylenediamine
-
Substituted aldehyde
-
Ethanol
-
Catalyst (e.g., cobalt ferrite nanoparticles)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the substituted aldehyde (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of cobalt ferrite nanoparticles.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the catalyst and wash with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzimidazole.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzimidazole scaffolds as promising antiproliferative agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 14. eurekaselect.com [eurekaselect.com]
A Comparative Analysis for the Research Scientist: Staurosporine versus Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
In the landscape of cell signaling research and drug discovery, protein kinase inhibitors are indispensable tools. Among them, staurosporine, a natural product, has long held a prominent position as a potent but non-selective inhibitor, often used to induce apoptosis. In contrast, the Imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, leading to the development of a new generation of more selective kinase inhibitors.
This guide provides a comparative study of the archetypal broad-spectrum inhibitor, staurosporine, and a representative from the promising class of imidazo[1,2-a]pyridine derivatives. Due to the limited publicly available data on Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, this guide will utilize a well-characterized derivative from this class to provide a concrete, data-driven comparison. This will offer researchers, scientists, and drug development professionals a clear understanding of their respective mechanisms, selectivity, and practical applications.
Unraveling the Mechanisms of Action: A Tale of Broad versus Targeted Inhibition
Both staurosporine and many imidazo[1,2-a]pyridine derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases.[1] However, the breadth of their targeting is a key differentiator.
Staurosporine: The Pan-Kinase Inhibitor
Staurosporine's planar indolocarbazole structure allows it to fit into the ATP-binding site of a vast number of kinases with high affinity, leading to broad-spectrum inhibition.[2] This lack of specificity makes it a powerful tool for inducing a strong cellular response, such as apoptosis, but complicates its use for studying the function of a single kinase.[1]
Imidazo[1,2-a]pyridine Derivatives: A Scaffold for Specificity
The imidazo[1,2-a]pyridine core is a versatile scaffold that can be chemically modified to achieve high selectivity for specific kinases.[3] Different derivatives have been developed to target a range of kinases, including PI3K, mTOR, FLT3, and cyclin-dependent kinases (CDKs), with significantly greater specificity than staurosporine.[3][4][5] This targeted approach allows for the dissection of specific signaling pathways.
Caption: General mechanism of ATP-competitive kinase inhibition.
A Head-to-Head Comparison of Kinase Inhibition Profiles
The differing selectivity of staurosporine and imidazo[1,2-a]pyridine derivatives is clearly illustrated by their respective kinase inhibition profiles. The following table provides a comparative overview of their potency against a panel of kinases, with a representative imidazo[1,2-a]pyridine derivative chosen for this analysis.
| Kinase Target | Staurosporine (IC50, nM) | Imidazo[1,2-a]pyridine Derivative (Compound 24) (IC50, nM) |
| PKCα | 2[6] | >10,000 |
| PKA | 15[6] | >10,000 |
| c-Fgr | 2[6] | Not Reported |
| Phosphorylase Kinase | 3[6] | Not Reported |
| FLT3 | Not Reported | 4.5 |
| TRKA | Not Reported | >65% inhibition at 4.5 nM |
| KIT | Not Reported | Minimal inhibition |
Data for the Imidazo[1,2-a]pyridine derivative (Compound 24) is from a study on FLT3 inhibitors.[5] Staurosporine IC50 values are from MedChemExpress.[6]
This data starkly contrasts the pan-inhibitory nature of staurosporine with the highly selective profile of the imidazo[1,2-a]pyridine derivative, which primarily targets FLT3 and TRKA.
Cellular Consequences: From Broad Cytotoxicity to Targeted Apoptosis
The differences in kinase selectivity translate directly to their effects on cells.
Staurosporine: A Potent Inducer of Apoptosis
Staurosporine is widely used in research to induce apoptosis in a variety of cell lines.[7] Its mechanism is complex and can involve both caspase-dependent and -independent pathways, often initiated by the inhibition of multiple survival kinases.[1]
Imidazo[1,2-a]pyridine Derivatives: Pathway-Specific Cell Death
The cellular effects of imidazo[1,2-a]pyridine derivatives are typically linked to the inhibition of their specific kinase targets. For example, derivatives targeting the PI3K/AKT/mTOR pathway induce apoptosis by downregulating survival signals.[3] Others that inhibit CDKs cause cell cycle arrest.[8] This targeted action can lead to more specific and potentially less toxic cellular outcomes compared to staurosporine.
Caption: Simplified overview of apoptosis induction pathways.
Experimental Protocols for Comparative Analysis
To empirically compare the effects of these two classes of inhibitors, a series of well-established in vitro assays can be employed.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the activity of a purified kinase.
-
Compound Preparation: Prepare serial dilutions of staurosporine and the imidazo[1,2-a]pyridine derivative in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and a kinase-specific substrate. Initiate the reaction by adding ATP.
-
ATP Detection: After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis: Measure luminescence. A lower signal indicates greater kinase inhibition. Plot the results to determine the IC50 value for each compound.[1]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of staurosporine or the imidazo[1,2-a]pyridine derivative for a predetermined time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability. Calculate the IC50 for cytotoxicity.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine.[9]
-
Cell Treatment: Treat cells with the desired concentrations of staurosporine or the imidazo[1,2-a]pyridine derivative to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[9]
Making an Informed Choice: When to Use Which Inhibitor
The choice between staurosporine and a selective imidazo[1,2-a]pyridine derivative depends entirely on the research question.
-
Staurosporine is an excellent positive control for apoptosis induction and a useful tool for studying the general consequences of widespread kinase inhibition. Its broad activity, however, makes it unsuitable for identifying the role of a specific kinase in a cellular process.
Conclusion
Staurosporine and the growing family of imidazo[1,2-a]pyridine-based kinase inhibitors represent two distinct eras of kinase inhibitor research. While staurosporine remains a valuable, albeit blunt, tool for cell biology, the targeted nature of imidazo[1,2-a]pyridine derivatives offers the precision required for modern drug discovery and the detailed elucidation of complex signaling networks. Understanding their fundamental differences in selectivity and mechanism of action is crucial for designing robust experiments and accurately interpreting their results.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Isomers
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. This bicyclic system, consisting of a pyridine ring fused to an imidazole ring, offers a versatile template for drug design due to its unique electronic properties and synthetic accessibility. The specific arrangement and substitution of atoms on this scaffold—creating various isomers—can lead to profound differences in biological activity. This guide provides an in-depth comparison of the anticancer and antimicrobial activities of imidazo[1,2-a]pyridine isomers, supported by experimental data and detailed methodologies to inform researchers in drug discovery and development.
Section 1: Comparative Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have garnered significant attention as potential anticancer therapeutics due to their potent inhibitory effects on cancer cell proliferation and survival.[1] Their mechanism of action often involves the modulation of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[2][3] The positioning of substituents on the imidazo[1,2-a]pyridine core is crucial for determining the potency and selectivity of these compounds.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the imidazo[1,2-a]pyridine ring system dictates the molecule's interaction with its biological target. For instance, studies have shown that the nature and position of substituents at the C2, C3, and C6 positions can dramatically influence cytotoxicity. Electron-withdrawing or donating groups, lipophilic moieties, and hydrogen-bonding functionalities all contribute to the overall pharmacological profile. The choice to explore modifications at these positions is driven by the need to optimize target engagement, enhance cell permeability, and improve metabolic stability—key factors in developing a successful therapeutic agent.
Quantitative Comparison of Anticancer Potency
The cytotoxic effects of various imidazo[1,2-a]pyridine isomers have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, is a key metric for comparison.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| IP-5 | (Undisclosed Novel Derivative) | HCC1937 (Breast) | 45 | [1][4] |
| IP-6 | (Undisclosed Novel Derivative) | HCC1937 (Breast) | 47.7 | [1][4] |
| IP-7 | (Undisclosed Novel Derivative) | HCC1937 (Breast) | 79.6 | [1][4] |
| HB9 | Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid | A549 (Lung) | 50.56 | [5] |
| HB10 | Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid | HepG2 (Liver) | 51.52 | [5] |
| Compound 12b | N-(tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxamide | Hep-2 (Laryngeal) | 11 | [6] |
| Compound 12b | N-(tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxamide | HepG2 (Liver) | 13 | [6] |
| Compound 12b | N-(tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxamide | MCF-7 (Breast) | 11 | [6] |
| Compound 12b | N-(tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxamide | A375 (Melanoma) | 11 | [6] |
As the data indicates, subtle structural modifications can lead to significant changes in potency. For example, the undisclosed variations between IP-5, IP-6, and IP-7 result in a near two-fold difference in activity against the same breast cancer cell line.[1][4] This highlights the critical importance of systematic SAR studies in optimizing lead compounds.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A common mechanism through which imidazo[1,2-a]pyridines exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling cascade.[7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. By inhibiting key kinases in this pathway, such as PI3K or Akt, these compounds can effectively halt cell cycle progression and induce apoptosis (programmed cell death).[1][3]
Caption: Inhibition of the PI3K/Akt signaling pathway by imidazo[1,2-a]pyridine isomers.
Section 2: Comparative Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with activity against a range of bacteria, including the formidable Mycobacterium tuberculosis.
Structure-Activity Relationship (SAR) Insights
In the context of antimicrobial activity, lipophilicity and the precise positioning of functional groups are paramount. For antitubercular imidazo[1,2-a]pyridines, SAR studies have revealed that the position of a methyl group on the pyridine ring can dramatically alter potency. For instance, a 6-methyl analogue was found to be considerably more active than its 7-methyl positional isomer, suggesting a specific steric or electronic requirement within the binding pocket of the molecular target in M. tuberculosis.[8] This causal relationship—where a minor positional change leads to a major activity difference—justifies the synthesis and screening of multiple isomers to identify the optimal substitution pattern for antibacterial efficacy.
Quantitative Comparison of Antitubercular Potency
The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is the standard metric for quantifying antimicrobial activity.
| Compound ID | Substitution Pattern | Target Organism | MIC (µM) | Reference |
| Compound 5 | 7-methyl-N-(4-(trifluoromethoxy)benzyl) | M. tuberculosis H₃₇Rv | 0.2 | [8] |
| Compound 9 | 6-methyl-N-(4-(trifluoromethoxy)benzyl) | M. tuberculosis H₃₇Rv | 0.004 | [8] |
| Compound 15 | 7-chloro-N-(4-phenoxyphenyl) | M. tuberculosis H₃₇Rv | 0.02 | [8] |
| Compound 16 | 7-methyl-N-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl) | M. tuberculosis H₃₇Rv | 0.006 | [8] |
| Compound 18 | 7-methyl-N-(4-(4-fluorophenoxy)phenyl) | M. tuberculosis H₃₇Rv | 0.004 | [8] |
| Compound 19 | 8-methyl-N-(4-phenoxyphenyl) | M. tuberculosis H₃₇Rv | 0.1 | [8] |
The data clearly demonstrates the profound impact of isomeric substitution. The simple shift of a methyl group from position 7 (Compound 5) to position 6 (Compound 9) results in a 50-fold increase in potency against M. tuberculosis.[8] This underscores the sensitivity of the drug-target interaction to the ligand's topology. The high potency of compounds like 9 and 18, with MIC values in the low nanomolar range, highlights the therapeutic potential of this scaffold.[8]
Section 3: Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized and well-controlled experimental procedures are essential. The following protocols are foundational for assessing the cytotoxicity and antimicrobial activity of novel compounds.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-a]pyridine isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol, to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]
Step-by-Step Methodology:
-
Prepare Antimicrobial Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[12] Each well should contain 50 µL of the diluted compound.
-
Prepare Bacterial Inoculum: Culture the test bacterium on an agar plate. Select isolated colonies to prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This will also dilute the compound concentration by half.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[12]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly fruitful starting point for the development of novel therapeutics. As demonstrated, isomeric variations in the substitution pattern are not trivial modifications but are instead a critical determinant of biological activity, profoundly influencing both anticancer and antimicrobial potency. The comparative data and detailed protocols provided in this guide are intended to equip researchers with the foundational knowledge to rationally design and evaluate new imidazo[1,2-a]pyridine isomers, ultimately accelerating the journey from chemical synthesis to clinical application.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. broadpharm.com [broadpharm.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to Evaluating Off-Target Effects of Novel Kinase-Targeting Compounds: A Case Study with Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets, most notably protein kinases.[1][2] Consequently, novel compounds built on this scaffold, such as Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, hold therapeutic promise but also present a significant challenge: ensuring target selectivity. Unintended interactions, or off-target effects, are a primary cause of clinical adverse events and compound attrition. This guide provides a comprehensive, tiered strategy for the systematic evaluation of off-target effects for novel imidazo[1,2-a]pyridine-based compounds. We will use this compound (hereafter referred to as "Cpd-IPY") as our primary test case and compare its hypothetical profiling data against Volasertib, a well-characterized ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), to benchmark the experimental workflow and data interpretation.
Introduction: The Imperative of Selectivity Profiling
In an era of targeted therapy, a compound's value is defined as much by what it doesn't bind to as by what it does. The human kinome, with over 500 members, presents a formidable selectivity challenge due to conserved ATP-binding pockets.[3] Likewise, interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters can lead to predictable and severe adverse drug reactions (ADRs).
The subject of our study, Cpd-IPY, belongs to a chemical class known for producing potent kinase inhibitors targeting pathways like PI3K/mTOR and FLT3.[4][5][6][7] However, without a known primary target, a broad and unbiased screening approach is not just recommended; it is essential. This guide outlines a logical, three-tiered workflow designed to build a comprehensive selectivity profile, enabling informed decisions for lead optimization and preclinical development.
Our Comparator Compound: Volasertib is an inhibitor of the serine/threonine kinase PLK1, a key regulator of mitosis that is overexpressed in many cancers.[8][9][10] While potent against PLK1, like many kinase inhibitors, its development has highlighted the importance of understanding its broader interaction profile.
Tier 1: Establishing the Kinome Interaction Landscape
The Rationale: The first step is to understand a compound's interaction profile across the human kinome. This serves a dual purpose: identifying the most potent, putative on-target(s) and simultaneously revealing the most significant off-target kinase liabilities. A competitive binding assay is the industry standard for this purpose, offering high throughput and broad coverage.
Experimental Approach: Broad Kinase Panel Screening
Services like Eurofins' KINOMEscan™ or Promega's NanoBRET® Target Engagement assays provide comprehensive profiling.[3][11] The principle involves quantifying the ability of a test compound to displace a known ligand from the active site of a large panel of kinases.
Hypothetical Data Presentation:
Below is a hypothetical comparison of Cpd-IPY and Volasertib screened at a single high concentration (1 µM) to identify significant interactions.
| Target Kinase | Kinase Family | Cpd-IPY (% Inhibition @ 1µM) | Volasertib (% Inhibition @ 1µM) | Rationale for Inclusion |
| PLK1 | Ser/Thr Kinase | 98% | 99% | Putative primary target |
| PLK2 | Ser/Thr Kinase | 65% | 75% | Closely related family member |
| PLK3 | Ser/Thr Kinase | 55% | 70% | Closely related family member |
| AURKA | Ser/Thr Kinase | 85% | 40% | Key mitotic kinase, common off-target |
| AURKB | Ser/Thr Kinase | 82% | 35% | Key mitotic kinase, common off-target |
| FLT3 | Tyr Kinase | 45% | 15% | Common target for Imidazopyridines |
| Lck | Tyr Kinase | 10% | 5% | Representative tyrosine kinase |
| PIK3CA | Lipid Kinase | 15% | 8% | Common target for Imidazopyridines |
| CDK2 | Ser/Thr Kinase | 30% | 25% | Key cell cycle regulator |
| hERG | Ion Channel | See Tier 2 | See Tier 2 | Critical for cardiac safety |
Data is for illustrative purposes only.
Interpretation: From this initial screen, we hypothesize that Cpd-IPY is a potent inhibitor of PLK1 and the Aurora kinases (AURKA/B). It shows moderate activity against other PLK family members and some interaction with FLT3 and CDK2. Volasertib, as expected, is highly potent against PLK1 and shows broader activity against the PLK family than Cpd-IPY, but lesser activity against the Aurora kinases. This initial map guides all subsequent, more focused experiments.
Diagram: Tier 1 Kinome Profiling Workflow This diagram illustrates the high-throughput workflow for assessing a compound's kinase selectivity.
Caption: Workflow for broad kinome selectivity profiling.
Tier 2: Proactive Safety Pharmacology Screening
The Rationale: While kinase off-targets often relate to efficacy or mechanism-based toxicity, interactions with a distinct set of proteins studied in safety pharmacology are empirically linked to a high risk of clinical ADRs. Proactively screening a compound against a panel of these targets is a critical step in preclinical de-risking.
Experimental Approach: Broad Target Safety Panel
Commercial services like Eurofins' SafetyScreen44 or SafetyScreen87 panels provide binding or functional data on dozens of targets implicated in adverse events.[12][13][14] These panels typically include GPCRs, ion channels, transporters, and enzymes known to be associated with cardiovascular, central nervous system (CNS), and other organ system toxicities.[15]
Hypothetical Data Presentation:
The following table shows hypothetical data for Cpd-IPY and Volasertib against a selection of critical safety targets. A common threshold for concern is >50% inhibition at a screening concentration of 10 µM.
| Target | Target Class | Cpd-IPY (% Inhibition @ 10µM) | Volasertib (% Inhibition @ 10µM) | Associated Clinical Risk |
| hERG | Ion Channel | 8% | 15% | Cardiac Arrhythmia (Torsades de Pointes) |
| 5-HT2B | GPCR | 58% | 12% | Cardiac Valvulopathy |
| M1 | GPCR | 4% | 6% | Anticholinergic effects (dry mouth, blurred vision) |
| H1 | GPCR | 11% | 2% | Sedation |
| α1A Adrenergic | GPCR | 65% | 25% | Hypotension, Dizziness |
| Dopamine Transporter | Transporter | 22% | 18% | CNS side effects, abuse potential |
| COX-1 | Enzyme | 2% | 1% | GI toxicity, bleeding |
Data is for illustrative purposes only.
Interpretation: In this hypothetical scenario, Cpd-IPY shows two potential flags: significant interaction with the 5-HT2B receptor and the α1A adrenergic receptor. The 5-HT2B interaction is a serious concern due to its link with cardiac valvulopathy. The α1A interaction suggests a potential for hypotension. Volasertib, in this example, shows a cleaner profile against these specific targets. This data would compel the project team to either deprioritize Cpd-IPY or initiate medicinal chemistry efforts to remove these unwanted activities.
Diagram: Tiered Screening Cascade This diagram shows the logical flow from broad screening to more specific, hypothesis-driven assays.
Caption: A tiered approach to compound characterization.
Tier 3: Verifying Target Engagement in a Cellular Milieu
The Rationale: Biochemical and binding assays are performed in simplified, artificial systems. It is crucial to verify that a compound can penetrate the cell membrane and engage its intended target in the complex, physiological environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for directly measuring this engagement.[16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[18][19]
Experimental Approach: Cellular Thermal Shift Assay (CETSA®)
This assay involves treating intact cells with the compound, heating them across a range of temperatures, lysing the cells, and then quantifying the amount of soluble target protein remaining. A stabilizing ligand will result in more soluble protein at higher temperatures—a "thermal shift."
Hypothetical Data Presentation:
The table below shows the calculated melting temperatures (Tm) for PLK1 in cells treated with DMSO, Cpd-IPY, or Volasertib.
| Treatment Condition | Target Protein | Apparent Tm (°C) | Thermal Shift (ΔTm vs. DMSO) |
| DMSO (Vehicle) | PLK1 | 48.5 °C | - |
| Cpd-IPY (1 µM) | PLK1 | 54.2 °C | +5.7 °C |
| Volasertib (1 µM) | PLK1 | 55.0 °C | +6.5 °C |
| DMSO (Vehicle) | Vinculin (Control) | 62.1 °C | - |
| Cpd-IPY (1 µM) | Vinculin (Control) | 62.3 °C | +0.2 °C |
Data is for illustrative purposes only.
Interpretation: The significant positive thermal shift for PLK1 in the presence of both Cpd-IPY and Volasertib provides strong evidence of target engagement in intact cells.[20] The lack of a meaningful shift for the control protein, Vinculin, demonstrates the specificity of the interaction. This result validates the Tier 1 finding and confirms that PLK1 is a genuine cellular target of Cpd-IPY.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture: Plate cells (e.g., HeLa, which express high levels of PLK1) in 10 cm dishes and grow to ~80% confluency.
-
Compound Treatment: Treat cells with the test compound (e.g., 1 µM Cpd-IPY) or vehicle (DMSO) for 1-2 hours in the incubator.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquoting: Distribute the cell suspension into multiple PCR tubes, one for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler with a gradient program. Heat for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments), followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells by subjecting them to 3 freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting: Normalize the total protein amount for each sample, add loading buffer, and resolve the proteins on an SDS-PAGE gel. Transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the target protein (e.g., anti-PLK1) and a loading control (e.g., anti-GAPDH). Use a secondary HRP-conjugated antibody and detect the signal using an ECL substrate.
-
Data Analysis: Quantify the band intensities. For each treatment condition, plot the relative band intensity (normalized to the 40°C sample) against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).
Diagram: CETSA Experimental Workflow This diagram details the step-by-step process for a CETSA experiment.
Caption: Step-by-step workflow for a CETSA experiment.
Synthesis and Conclusion
The systematic, tiered approach outlined above provides a robust framework for characterizing novel compounds like this compound.
-
Tier 1 (Kinome Screen) for our hypothetical Cpd-IPY identified PLK1 and Aurora kinases as primary interaction partners.
-
Tier 2 (Safety Screen) raised significant red flags for 5-HT2B and α1A adrenergic receptor interactions, suggesting a high risk of cardiovascular side effects.
-
Tier 3 (CETSA) confirmed that Cpd-IPY engages PLK1 within living cells, validating the primary hypothesis from Tier 1.
Overall Assessment: Based on this hypothetical dataset, while Cpd-IPY shows promising on-target activity, the off-target liabilities identified in Tier 2 would be a major obstacle to further development. The logical next step would be to initiate a structure-activity relationship (SAR) study to design new analogs that retain PLK1/Aurora activity while eliminating the 5-HT2B and α1A interactions. Volasertib, despite its own off-target profile, serves as a valuable benchmark for potency and cellular engagement.
This guide demonstrates that a comprehensive off-target evaluation is not a simple pass/fail exercise but a critical data-gathering process that provides a holistic view of a compound's biological interactions, ultimately guiding safer and more effective drug design.
References
- 1. Buy this compound | 34164-92-6 [smolecule.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 11. Kinase Selectivity Profiling Services [promega.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CETSA [cetsa.org]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride with cisplatin in cancer cells
A Technical Guide for Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the therapeutic potential of imidazo[1,2-a]pyridine derivatives against the well-established chemotherapeutic agent, cisplatin. While direct comparative data for Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride is limited in publicly accessible research, this guide will leverage data from structurally related and well-characterized imidazo[1,2-a]pyridine compounds to offer a comprehensive overview for researchers and drug development professionals.
Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily through the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[1][2] However, its clinical utility is often hampered by significant side effects and the development of drug resistance.[3][4] This has spurred the investigation of novel heterocyclic compounds, such as those based on the imidazo[1,2-a]pyridine scaffold, which have demonstrated promising anticancer activities through diverse mechanisms of action.[5][6][7]
This guide will delve into a side-by-side comparison of the efficacy of representative imidazo[1,2-a]pyridine derivatives and cisplatin in various cancer cell lines, explore their distinct mechanisms of action, and provide detailed protocols for key experimental assays used in their evaluation.
Comparative Efficacy: A Look at the In Vitro Data
The cytotoxic potential of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting biological processes, with lower values indicating higher potency. Recent studies have directly compared the cytotoxic effects of novel imidazo[1,2-a]pyridine derivatives with cisplatin in various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) of Imidazo[1,2-a]pyridine Derivative | IC50 (µM) of Cisplatin | Reference |
| Imidazo[1,2-a]pyridine Hybrid (HB9) | A549 (Lung Cancer) | 50.56 | 53.25 | [8][9] |
| Imidazo[1,2-a]pyridine Hybrid (HB10) | HepG2 (Liver Cancer) | 51.52 | 54.81 | [8][9] |
| Imidazo[1,2-a]pyridine Derivative (IP-5) | HCC1937 (Breast Cancer) | 45 | Not Directly Compared | [10][11] |
| Imidazo[1,2-a]pyridine Derivative (IP-6) | HCC1937 (Breast Cancer) | 47.7 | Not Directly Compared | [10][11] |
As evidenced by the data, certain imidazo[1,2-a]pyridine derivatives exhibit comparable, and in some cases, superior cytotoxic activity to cisplatin in specific cancer cell lines. For instance, compound HB9 demonstrated a lower IC50 value than cisplatin in the A549 lung cancer cell line, suggesting a higher potency.[8][9] Similarly, compound HB10 was more potent than cisplatin in the HepG2 liver cancer cell line.[8][9] These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold as a source of novel anticancer agents.
Unraveling the Mechanisms of Action: A Tale of Two Pathways
The divergent mechanisms of action between imidazo[1,2-a]pyridine derivatives and cisplatin offer a compelling rationale for their investigation as alternative or complementary therapeutic strategies.
Cisplatin: The DNA Damager
Cisplatin's primary mode of action involves entering the cell and binding to DNA, forming intrastrand and interstrand crosslinks.[1] This distortion of the DNA helix obstructs DNA replication and transcription, triggering a cellular damage response that ultimately leads to apoptosis, or programmed cell death.[2][12]
Imidazo[1,2-a]pyridine Derivatives: Targeting Cellular Signaling
In contrast to the direct DNA-damaging effects of cisplatin, many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer. A prominent target is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[7][9][13] By inhibiting this pathway, these compounds can effectively halt cancer cell progression and induce apoptosis.[14][15]
Furthermore, studies have shown that imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[11][14][16] This is often accompanied by the induction of apoptosis through both intrinsic and extrinsic pathways.[4][17]
Key Experimental Protocols for Efficacy Evaluation
The following are standardized protocols for assays crucial in the comparative evaluation of anticancer compounds.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the Imidazo[1,2-a]pyridine derivative or cisplatin and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][19]
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of the test compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide Staining
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][20][21]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in each phase of the cell cycle.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a promising avenue for the development of novel anticancer therapeutics. The available data suggests that derivatives of this class can exhibit potent and selective cytotoxicity against various cancer cell lines, with mechanisms of action that are distinct from traditional DNA-damaging agents like cisplatin. This divergence in mechanism not only presents an opportunity to overcome cisplatin resistance but also suggests the potential for synergistic effects in combination therapies.
Further research is warranted to fully elucidate the therapeutic potential of this compound and other related derivatives. Head-to-head preclinical and in vivo studies are essential to rigorously compare their efficacy and toxicity profiles with established chemotherapeutics. The exploration of their activity in a broader range of cancer models and the identification of predictive biomarkers for patient response will be crucial steps in translating these promising laboratory findings into clinical applications.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. chemmethod.com [chemmethod.com]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. bosterbio.com [bosterbio.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. ucl.ac.uk [ucl.ac.uk]
A Researcher's Guide to Benchmarking Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride Against Established FLT3 Inhibitors
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia (AML)
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant driver of this disease is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene, a class III receptor tyrosine kinase essential for the normal development of hematopoietic stem cells.[2] Found in approximately 30% of AML cases, these mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells and are associated with a poor prognosis.[2][3][4]
The most common FLT3 mutations are internal tandem duplications (ITD) in the juxtamembrane domain (~25% of AML cases) and point mutations in the tyrosine kinase domain (TKD) (~7-10% of cases).[2][3] This high frequency and prognostic significance have established FLT3 as a prime therapeutic target, leading to the development of several small-molecule FLT3 inhibitors.[4][5] This guide provides a framework for benchmarking a novel investigational compound, Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, against well-characterized FLT3 inhibitors, offering a roadmap for its preclinical evaluation.
The Benchmarks: A Profile of Established FLT3 Inhibitors
To objectively evaluate a new chemical entity, it is crucial to compare its performance against current standards. We have selected three well-known FLT3 inhibitors—Gilteritinib, Quizartinib, and Sorafenib—that represent both first and second-generation agents with distinct kinase binding modes.
-
Gilteritinib (Xospata®): A next-generation, potent, and selective Type I FLT3 inhibitor.[6][7] As a Type I inhibitor, it binds to the active conformation of the kinase, allowing it to inhibit both FLT3-ITD and FLT3-TKD mutations.[8] Gilteritinib has demonstrated clinical activity against a broad range of FLT3 mutations, including those conferring resistance to other inhibitors.[6][9][10]
-
Quizartinib (Vanflyta®): A highly potent and selective, second-generation, Type II FLT3 inhibitor.[8][11][12] Type II inhibitors bind to the inactive kinase conformation. While highly effective against FLT3-ITD, this binding mode makes them inherently inactive against TKD mutations at the D835 residue, a common mechanism of acquired resistance.[2][6][8]
-
Sorafenib (Nexavar®): A first-generation, multi-kinase inhibitor that targets several kinases, including FLT3, VEGFR, and PDGFR.[4][7] Its broader target profile means it is less selective than second-generation inhibitors, which can contribute to off-target effects.[7] It is also a Type II inhibitor.[5]
The following diagram illustrates the core FLT3 signaling pathway and the general mechanism of inhibition.
Comparative Efficacy of Benchmark FLT3 Inhibitors
The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The table below summarizes publicly available data.
| Inhibitor | Type | Target | Biochemical IC50 | Cellular IC50 (MV-4-11) | Cellular IC50 (MOLM-13) |
| Gilteritinib | I | FLT3/AXL | 0.29 nM (FLT3)[9] | 0.92 nM[9] | 2.9 nM[9] |
| Quizartinib | II | FLT3 | 1.6 nM (Kd)[13] | 0.40 - 0.56 nM[11][13] | 0.89 nM[11] |
| Sorafenib | II | Multi-kinase | ~70 ng/mL (~150 nM) | ~5-10 nM | ~5-10 nM |
*Note: Sorafenib's IC50 can vary; these are representative values from preclinical studies.
A Proposed Framework for Benchmarking this compound
While several imidazo[1,2-a]pyridine derivatives have shown promise as potent FLT3 inhibitors[14][15][16], specific data for this compound is not yet widely published. The following experimental workflow outlines a rigorous approach to characterize this test article and benchmark it against the established inhibitors.
Part 1: Biochemical Potency and Selectivity Assessment
Causality Statement: The first critical step is to determine if the test article directly inhibits the FLT3 kinase enzyme in a cell-free system. This biochemical assay isolates the kinase and substrate from other cellular components, ensuring that any observed inhibition is a direct result of the compound's interaction with the enzyme.
Experimental Protocol: In Vitro FLT3 Kinase Assay (ADP-Glo™)
This protocol is adapted from commercially available luminescent kinase assay platforms that measure ADP production as an indicator of kinase activity.[17][18][19]
-
Reagent Preparation:
-
Prepare kinase reaction buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT.[18]
-
Reconstitute recombinant human FLT3 kinase (e.g., wild-type, ITD, D835Y mutants) in kinase buffer.
-
Prepare a suitable peptide substrate (e.g., a poly-GT peptide or a specific FAStide) in kinase buffer.[20]
-
Prepare a 10 mM stock solution of this compound and benchmark inhibitors (Gilteritinib, Quizartinib, Sorafenib) in 100% DMSO. Create a 10-point serial dilution series (e.g., 1:3) in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control.
-
Add 2 µL of a master mix containing the FLT3 enzyme and peptide substrate.
-
Initiate the reaction by adding 2 µL of ATP solution (final concentration to approximate the Km of ATP for FLT3, typically 10-50 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.[18]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to DMSO controls (0% inhibition) and no-enzyme wells (100% inhibition).
-
Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Hypothetical Data Summary Table 1: Biochemical Potency
| Compound | FLT3-WT IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | c-KIT IC50 (nM) |
| Gilteritinib | ~5[6] | ~1.8[6] | ~2.1[9] | ~230[9] |
| Quizartinib | Potent | 0.50 (pFLT3)[11] | Inactive | Potent |
| Sorafenib | Potent | Potent | Less Active[5] | Potent |
| Test Article | TBD | TBD | TBD | TBD |
*TBD: To Be Determined by the experiment outlined above.
Part 2: Cellular Anti-Proliferative Activity
Causality Statement: A potent biochemical inhibitor must also demonstrate efficacy in a cellular context, where it must cross the cell membrane and inhibit its target amidst complex intracellular signaling networks. We use AML cell lines with endogenous FLT3-ITD mutations (MOLM-13 and MV-4-11), as their survival and proliferation are highly dependent on FLT3 activity.[9][21][22] A reduction in cell viability upon treatment directly implicates the inhibition of this critical survival pathway.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP levels, an indicator of metabolically active, viable cells.[23]
-
Cell Culture:
-
Assay Procedure:
-
Seed cells into a 96-well white, clear-bottom plate at a density of 10,000 cells/well in 90 µL of medium.
-
Prepare 10x working solutions of the test article and benchmark inhibitors by diluting the DMSO stocks in culture medium.
-
Add 10 µL of the 10x compound dilutions to the appropriate wells, resulting in a final DMSO concentration of ≤0.1%. Include vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[23]
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate percent viability relative to DMSO-treated control cells.
-
Plot viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) value.[26]
-
Hypothetical Data Summary Table 2: Cellular Potency
| Compound | GI50 in MV-4-11 (nM) | GI50 in MOLM-13 (nM) |
| Gilteritinib | 0.92[9] | 2.9[9] |
| Quizartinib | 0.40[11] | 0.89[11] |
| Sorafenib | ~5-10 | ~5-10 |
| Test Article | TBD | TBD |
*TBD: To Be Determined by the experiment outlined above.
Part 3: Cellular Mechanism of Action Confirmation
Causality Statement: To confirm that the observed anti-proliferative effects are a direct consequence of FLT3 inhibition, we must measure the phosphorylation status of FLT3 and its key downstream signaling proteins (STAT5, AKT, ERK).[1] A dose-dependent decrease in the phosphorylation of these proteins following treatment provides direct evidence of on-target activity within the cell.
Experimental Protocol: Western Blotting for FLT3 Pathway Inhibition
-
Cell Treatment and Lysis:
-
Seed MOLM-13 or MV-4-11 cells in a 6-well plate at a density of 1x10⁶ cells/mL.
-
Treat cells with the test article and benchmark inhibitors at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours.[23]
-
Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and denature by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, and GAPDH (as a loading control).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion and Future Directions
This guide provides a comprehensive, scientifically-grounded framework for the preclinical benchmarking of this compound. By systematically evaluating its biochemical potency, cellular efficacy, and mechanism of action against established inhibitors like Gilteritinib, Quizartinib, and Sorafenib, researchers can generate the robust, comparative data necessary to determine its potential as a novel therapeutic for FLT3-mutated AML.
Positive outcomes from these in vitro studies—specifically, high potency against FLT3-ITD, activity against resistance-conferring TKD mutations, and selectivity over other kinases—would provide a strong rationale for advancing the compound to in vivo xenograft models using cell lines like MOLM-13 to assess its anti-leukemic activity and tolerability in a physiological system.[21]
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FLT3 Inhibitors for AML? - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 4. dovepress.com [dovepress.com]
- 5. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 9. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FLT3 Kinase Enzyme System Application Note [promega.com]
- 18. promega.com [promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. elabscience.com [elabscience.com]
- 26. Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride
As Senior Application Scientists, our role extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, a valuable heterocyclic amine in drug discovery, requires meticulous handling from bench to disposal. This guide provides an in-depth, procedural framework for its proper disposal, grounded in principles of laboratory safety, regulatory compliance, and environmental stewardship.
Our objective is to move beyond generic disposal statements and provide a logical, scientifically-sound process that ensures the safety of personnel and adherence to environmental regulations.
Part 1: Hazard Profile and Regulatory Imperative
Before outlining disposal procedures, it is critical to understand the compound's hazard profile and the regulatory context. This understanding forms the basis for all handling and disposal decisions.
1.1. Inherent Hazards of the Compound
This compound and its structural analogs are classified as irritants. The primary hazards, as identified in Safety Data Sheets (SDS), are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[2][3][5][6]
These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times, including during disposal operations.
| Hazard Information & Safety Profile |
| GHS Pictogram |
| Signal Word |
| Hazard Statements |
| Key Incompatibilities |
| Recommended PPE |
1.2. Regulatory Framework: Why This Matters
Chemical waste disposal is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] While this specific compound may not be explicitly "listed" as a hazardous waste, its characteristics (particularly if it were to be neutralized, creating a potentially corrosive mixture) and its nature as a synthetic chemical intermediate mean it must be treated as hazardous waste.
Disposal must always be conducted through a licensed hazardous waste disposal plant in compliance with federal, state, and local regulations.[1][2][8][9] States may have their own specific regulations that are even more stringent than federal rules.[10]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol details a self-validating system for the collection, temporary storage, and disposal of this compound waste.
2.1. Phase 1: On-Site Waste Collection & Segregation
Proper disposal begins at the point of generation. Meticulous collection and labeling are non-negotiable.
Step-by-Step Collection Protocol:
-
Select a Compatible Waste Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The original manufacturer's container is often a suitable choice.[11] Ensure the container is clean and dry before use.
-
Designate the Waste Stream: This compound is a non-halogenated organic solid. It should be segregated from halogenated solvents, liquid waste, and reactive chemicals. Never mix incompatible waste streams.
-
Label the Container Immediately: Before adding any waste, affix a "HAZARDOUS WASTE" label.[11] The label must include:
-
The full chemical name: "this compound"
-
The date accumulation begins.
-
An indication of the hazards (e.g., "Irritant").
-
-
Transferring Waste: When transferring solid waste (e.g., residual compound, contaminated weigh paper, or gloves), do so in a chemical fume hood to prevent inhalation of dust.[12] Minimize dust generation.
-
Secure Storage: Keep the hazardous waste container sealed at all times, except when adding waste.[11][13] Store it in a designated, well-ventilated satellite accumulation area (SAA) away from incompatible materials like strong bases and oxidizing agents.[1][2][8]
2.2. Phase 2: Final Disposal via Approved Channels
The universally accepted and required method for disposing of this chemical is through a certified hazardous waste management contractor.
Operational Steps:
-
Contact Your Institution's EHS Office: Your facility's Environmental Health & Safety (EHS) department is the primary resource. They manage the hazardous waste program and will provide specific instructions and schedule pickups.[13]
-
Prepare for Transport: Ensure the waste container is clean on the outside, properly sealed, and accurately labeled.
-
Manifesting: The waste contractor will provide a hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination ("cradle-to-grave").[7]
-
Final Disposition: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). For nitrogen-containing organic compounds like this, the preferred disposal method is high-temperature incineration, which ensures complete destruction of the molecule.[14]
Part 3: Advanced Topic: Chemical Neutralization (A Cautionary Note)
While direct disposal of the dihydrochloride salt is standard, understanding its chemistry allows for a discussion of neutralization. Amine hydrochlorides can be neutralized with a base to yield the free amine.[15][16]
This procedure is NOT a substitute for professional disposal. It is a chemical transformation, and the resulting mixture is still likely considered hazardous waste. It should only be performed by qualified personnel for specific reasons (e.g., quenching a reaction) and not as a routine disposal method.
Illustrative Neutralization Protocol:
-
Safety First: Perform all steps in a chemical fume hood while wearing full PPE (lab coat, gloves, safety glasses).
-
Dilution: Create a dilute aqueous solution of the this compound waste in a flask placed in an ice-water bath to manage any exothermic reaction.[17]
-
Prepare Base: Prepare a separate dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[15] Avoid strong bases like NaOH unless necessary, as they can create a more hazardous corrosive waste stream.
-
Slow Addition: Slowly add the basic solution to the stirred, cooled acidic solution. Monitor the pH of the mixture using pH paper or a calibrated meter.
-
Target pH: Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).[17]
-
Dispose of Mixture: The resulting aqueous solution containing the free amine and sodium chloride must be collected as hazardous waste. It cannot be poured down the drain. Transfer it to a properly labeled aqueous hazardous waste container for professional disposal.
The primary value of this knowledge is in understanding the compound's reactivity and for planning quenching procedures in a synthesis, rather than for waste disposal itself.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all researchers. By adhering to a structured protocol of hazard assessment, compliant on-site management, and the use of professional disposal services, we uphold our commitment to safety, scientific integrity, and environmental protection. Always consult your institution's EHS department and the compound's SDS as the ultimate authorities for guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. Imidazo[1,2-a]pyridine - Safety Data Sheet [chemicalbook.com]
- 4. (Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. capotchem.com [capotchem.com]
- 7. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. esd.uga.edu [esd.uga.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride
As researchers and drug development professionals, our work with novel chemical entities like Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride is foundational to discovery. This compound, built on the versatile imidazo[1,2-a]pyridine scaffold, is of significant interest in medicinal chemistry.[1][2] However, realizing its potential requires an unwavering commitment to safety. The handling of any research chemical, particularly a heterocyclic amine salt, demands a protocol grounded in a thorough understanding of its potential hazards and the rationale behind each safety measure.
This guide provides essential, immediate safety and logistical information for handling this compound. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that our safety protocols are not just followed, but understood.
Hazard Assessment: Understanding the Risk Profile
While comprehensive toxicological data for this specific molecule is not extensively published, safety data sheets (SDS) for structurally similar imidazo[1,2-a]pyridine derivatives provide a reliable basis for hazard assessment.[3][4] The primary risks associated with analogous compounds are consistently identified as irritation to the skin, eyes, and potentially the respiratory system.[5][6] This profile is typical for amine salts and dictates the necessary level of personal protection.
The hazard classifications for analogous compounds are summarized below. We must assume this compound presents similar risks.
| Hazard Category | GHS Code | Signal Word | Hazard Statement | GHS Pictogram |
| Skin Irritation | H315 | Warning | Causes skin irritation.[5][7] | GHS07 (Exclamation Mark) |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[5][7] | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation.[5][6] | GHS07 (Exclamation Mark) |
These classifications are the cornerstone of our PPE strategy. The causality is direct: the potential for skin and eye irritation (H315, H319) mandates robust barrier protection for these organs, while the risk of respiratory irritation (H335) from the powdered solid necessitates controls to prevent inhalation.[8]
Core PPE and Operational Plan
A multi-layered approach to PPE is essential to create a protective barrier between the researcher and the chemical.[9] The following protocols are designed for standard laboratory operations such as weighing, preparing solutions, and use in reactions.
PPE Selection & Donning Workflow
The selection of PPE is not static; it must adapt to the specific task and the physical form of the chemical being handled. The following workflow illustrates the decision-making process.
Caption: PPE Selection Workflow for Handling the Compound.
Step-by-Step Handling Protocol
A. Preparation and Engineering Controls:
-
Verify Engineering Controls: Before bringing the chemical into the workspace, ensure a certified chemical fume hood is operational. If a fume hood is not available, respiratory protection is mandatory.[6]
-
Prepare the Work Area: Cover the work surface with absorbent, disposable bench paper. This contains potential spills and simplifies cleanup.
-
Assemble Materials: Have all necessary equipment (spatulas, weigh boats, solvents, glassware) and waste containers readily accessible within the hood to minimize movement in and out of the controlled space.
B. Handling the Solid Compound (Highest Risk of Exposure):
-
Don PPE: Following the workflow, don a lab coat, chemical splash goggles, and double nitrile gloves.
-
Weighing: Perform all weighing operations within the fume hood or a ventilated balance enclosure. This is the most critical step for preventing inhalation of fine powder, a direct cause of respiratory irritation.[5][6] Handle the container with care to avoid generating dust.
-
Dissolution: Add solvent to the solid slowly to avoid splashing. If using a vortexer or sonicator, ensure the vial is securely capped.
C. Handling Solutions:
-
Maintain PPE: Even in solution, the risk of skin and eye irritation from splashes remains.[10] Keep all PPE on.
-
Transfers: Use appropriate tools like pipettes or syringes for liquid transfers. Perform these actions over a secondary container or bench paper to catch any drips.
Doffing PPE and Decontamination
Properly removing PPE is as critical as wearing it to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves first and dispose of them in the designated solid chemical waste container.
-
Lab Coat & Goggles: Remove the lab coat and goggles. If any contamination is suspected, clean the goggles before storing them.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after handling is complete.[5][6]
Disposal Plan: A Self-Validating System
Proper waste segregation is crucial for safety and regulatory compliance. All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Stream | Description | Disposal Container | Rationale |
| Solid Waste | Contaminated gloves, weigh boats, bench paper, paper towels. | Labeled, sealed plastic bag or container within a satellite accumulation area. | Prevents exposure to support staff and ensures proper final disposal by environmental health and safety personnel.[5] |
| Liquid Waste | Unused solutions, solvent rinses of glassware. | Labeled, sealed, and chemically compatible hazardous waste container (e.g., glass or HDPE). | Prevents the release of the chemical into drains or waterways and ensures proper treatment.[11] |
| Sharps Waste | Contaminated needles or sharp-edged spatulas. | Puncture-proof, labeled sharps container. | Protects against both chemical exposure and physical injury. |
The following workflow ensures a systematic and safe disposal process.
Caption: Waste Segregation and Disposal Workflow.
Emergency Procedures
Skin Contact: Immediately remove contaminated clothing.[10] Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If irritation occurs or persists, seek medical attention.[5]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6]
Inhalation: Move the individual to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[5]
Spill: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[11] Ensure you are wearing all appropriate PPE during cleanup. Prevent the spill from entering drains.
By adhering to these detailed operational and disposal plans, you build a self-validating system of safety. Each step is designed to mitigate a specific, identified risk, ensuring that our pursuit of scientific advancement is conducted with the highest standards of care and responsibility.
References
- 1. Buy this compound | 34164-92-6 [smolecule.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. (Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
